molecular formula C31H48N7O18P3S B1241310 (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Cat. No.: B1241310
M. Wt: 931.7 g/mol
InChI Key: QRPFCCJPSQOMPY-YBHYYHSUSA-N
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Description

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. It is functionally related to a (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid and a coenzyme A.

Properties

Molecular Formula

C31H48N7O18P3S

Molecular Weight

931.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)ethanethioate

InChI

InChI=1S/C31H48N7O18P3S/c1-16-10-18(39)17(31(16,4)5)11-21(41)60-9-8-33-20(40)6-7-34-28(44)25(43)30(2,3)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h10,14-15,17,19,23-25,29,42-43H,6-9,11-13H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,19-,23-,24-,25+,29-/m1/s1

InChI Key

QRPFCCJPSQOMPY-YBHYYHSUSA-N

Isomeric SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA: From Carotenoid Precursors to a Key C13-Norisoprenoid Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic pathway of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, a C13-norisoprenoid of significant interest in the fields of flavor chemistry, fragrance development, and potentially, pharmacology. C13-norisoprenoids are a diverse class of secondary metabolites derived from the oxidative cleavage of carotenoids, contributing potent aroma and flavor profiles to a wide array of plants, including grapes and tea.[1][2] This document delineates the known enzymatic steps, starting from the carotenoid precursors, and proposes a putative pathway for the intermediate transformations leading to the cyclopentenone core. Furthermore, it details the final activation step to the acetyl-CoA ester. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate this fascinating metabolic route.

Introduction: The Significance of C13-Norisoprenoids

C13-norisoprenoids are a class of apocarotenoids, which are metabolites formed from the enzymatic or photo-oxidative degradation of C40 carotenoids.[2][3] Despite their often low concentrations, they are potent contributors to the characteristic aromas of many fruits, flowers, and aged wines, with compounds like β-damascenone and β-ionone possessing exceptionally low odor thresholds.[3] The molecule of interest, this compound, represents an activated form of a C13-norisoprenoid, suggesting its role as a precursor for further metabolic conversions or as a key intermediate in cellular processes. Understanding its biosynthesis is crucial for applications in flavor and fragrance engineering, as well as for exploring its potential biological activities.

The Established Onset: Carotenoid Cleavage by Dioxygenases

The biosynthesis of all C13-norisoprenoids commences with the oxidative cleavage of a C40 carotenoid precursor. This critical step is catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2][4][5]

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs exhibit specificity for the double bonds they cleave within the carotenoid backbone. The formation of C13-norisoprenoids typically results from the cleavage of the 9,10 and 9',10' double bonds of various carotenoids.[2][6] For instance, the cleavage of β-carotene at these positions yields two molecules of β-ionone and a C14 dialdehyde.[2] Several CCD families have been identified in plants, with CCD1 and CCD4 being primarily implicated in the generation of C13-norisoprenoid aroma compounds.[2][7][8]

Substrate Specificity and Product Diversity

The diversity of C13-norisoprenoids arises from the variety of carotenoid substrates and the specific cleavage activity of different CCDs. For example:

Carotenoid PrecursorCleavage Product (C13-Norisoprenoid)
β-Caroteneβ-Ionone[2]
Zeaxanthin3-Hydroxy-β-ionone[9]
Lutein3-Hydroxy-α-ionone
NeoxanthinGrasshopper ketone

The Putative Intermediate Pathway: Formation of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid

While the initial cleavage of carotenoids is well-documented, the precise enzymatic steps transforming the resulting C13 ketones (e.g., β-ionone) into the (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid core are not yet fully elucidated in the scientific literature. Based on known biochemical reactions, we propose a hypothetical pathway involving oxidation and rearrangement.

Hypothetical Enzymatic Transformations

The conversion of a cyclohexenone structure (like β-ionone) to a cyclopentenone acetic acid derivative likely involves a series of oxidative and rearrangement reactions. A plausible, though currently unverified, enzymatic cascade could involve:

  • Oxidative dearomatization and ring opening: An initial oxidation of the β-ionone ring, potentially catalyzed by a dioxygenase or a cytochrome P450 monooxygenase, could lead to a linearized, highly reactive intermediate.

  • Intramolecular rearrangement and cyclization: This intermediate could then undergo an intramolecular rearrangement and cyclization to form the five-membered cyclopentenone ring. This step may involve an enzymatic ring contraction mechanism, a process that has been observed in the biosynthesis of other natural products.[10][11][12]

  • Side chain oxidation: The acetyl side chain of the initial cleavage product would need to be further oxidized to a carboxylic acid. This could be achieved through the action of an aldehyde dehydrogenase or a similar oxidative enzyme.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation. The identification of the enzymes responsible for these transformations is a key area for future research.

Diagram of the Proposed Biosynthetic Pathway:

Biosynthetic_Pathway cluster_carotenoid Carotenoid Precursor cluster_cleavage Initial Cleavage cluster_putative Putative Intermediate Steps (Hypothetical) cluster_activation Final Activation Carotenoid e.g., β-Carotene Beta_Ionone β-Ionone (C13) Carotenoid->Beta_Ionone Carotenoid Cleavage Dioxygenase (CCD) Oxidized_Intermediate Oxidized/Rearranged Intermediate Beta_Ionone->Oxidized_Intermediate Oxidative Enzymes (e.g., P450s, Dioxygenases) [Speculative] Cyclopentenone_Acid (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid Oxidized_Intermediate->Cyclopentenone_Acid Rearrangement/Cyclization Enzymes [Speculative] Target_Molecule This compound Cyclopentenone_Acid->Target_Molecule Acetyl-CoA Synthetase (ACS)

Caption: Proposed biosynthetic pathway of this compound.

The Final Activation: Acetyl-CoA Ligation

The terminal step in the biosynthesis is the activation of the carboxylic acid group of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid through the attachment of Coenzyme A (CoA). This reaction is catalyzed by an Acetyl-CoA Synthetase (ACS) or a related acyl-CoA ligase.

Acetyl-CoA Synthetases (ACS)

ACS enzymes are ubiquitous and play a central role in metabolism by converting acetate and other short-chain carboxylic acids into their corresponding CoA esters. This activation is an ATP-dependent process. While ACS enzymes are known to have specificity for acetate, studies have shown that some isoforms can accommodate a range of carboxylic acid substrates. It is plausible that a specific ACS isoform with broader substrate specificity is responsible for the activation of the C13-norisoprenoid acid.

Experimental Protocols for Pathway Elucidation and Validation

Validating the proposed biosynthetic pathway and characterizing the involved enzymes requires a multi-faceted experimental approach.

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce C13-norisoprenoids at different developmental stages or under specific induction conditions (e.g., light exposure).

  • Co-expression Analysis: Identify genes whose expression patterns correlate with the accumulation of C13-norisoprenoids. Look for candidate genes encoding enzymes such as dioxygenases, cytochrome P450s, dehydrogenases, and acyl-CoA synthetases.

Heterologous Expression and Purification of Candidate Enzymes

Protocol for Heterologous Expression in E. coli

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into a suitable expression vector (e.g., pET vector with a His-tag or GST-tag).

  • Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and protease inhibitors. Lyse the cells by sonication or using a French press.

  • Protein Purification: Clarify the lysate by centrifugation. Purify the soluble tagged protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins). Elute the purified protein using an appropriate elution buffer (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer using dialysis or a desalting column.

Protein_Purification_Workflow Start Start: E. coli culture with expression vector Induction Induce Protein Expression (IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Elution Elution of Tagged Protein Affinity_Chromatography->Elution Buffer_Exchange Buffer Exchange/ Dialysis Elution->Buffer_Exchange End Purified Enzyme Buffer_Exchange->End

Caption: Workflow for heterologous expression and purification of enzymes.

In Vitro Enzyme Assays

Assay for Oxidative/Rearrangement Enzymes (Hypothetical)

  • Reaction Mixture: Prepare a reaction mixture containing the purified candidate enzyme, a suitable buffer, and the potential substrate (e.g., β-ionone). The reaction may require co-factors such as NADPH or α-ketoglutarate depending on the enzyme class.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the formation of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid.[13] The use of a synthesized analytical standard of the expected product is essential for confirmation.

Assay for Acetyl-CoA Synthetase Activity

  • Reaction Mixture: Prepare a reaction mixture containing the purified candidate ACS enzyme, (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid as the substrate, ATP, Coenzyme A, and MgCl2 in a suitable buffer.

  • Incubation: Incubate the reaction at its optimal temperature.

  • Detection: Monitor the formation of this compound by HPLC or LC-MS. Alternatively, a coupled-enzyme assay can be used to detect the production of AMP or pyrophosphate.

Metabolite Analysis

LC-MS/MS for Intermediate and Product Identification

  • Sample Preparation: Extract metabolites from plant tissues using a suitable solvent system (e.g., methanol/water).

  • Chromatographic Separation: Separate the metabolites using a reverse-phase HPLC column.

  • Mass Spectrometry: Detect and identify the compounds of interest using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Compare retention times and fragmentation patterns with those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the complex metabolic pathways that generate the vast diversity of plant secondary metabolites. While the initial carotenoid cleavage and final CoA ligation steps are well-understood, the intermediate enzymatic transformations leading to the formation of the cyclopentenone acetic acid core represent a significant knowledge gap. The proposed putative pathway in this guide serves as a roadmap for future research aimed at identifying and characterizing the novel enzymes involved.

The elucidation of this complete pathway will not only advance our fundamental understanding of plant biochemistry but also provide valuable tools for the biotechnological production of high-value C13-norisoprenoids for the flavor, fragrance, and pharmaceutical industries. The experimental protocols detailed herein provide a robust framework for researchers to contribute to this exciting field.

References

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  • Liu, H., et al. (2022). Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening. Frontiers in Plant Science, 13, 881182. [Link]

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Sources

An In-depth Technical Guide to the Role of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in Camphor Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The microbial degradation of camphor, a widespread natural monoterpene, is a cornerstone of biogeochemical carbon cycling and a rich source of novel biocatalysts. Central to this process in organisms like Pseudomonas putida is the formation and subsequent transformation of an activated monocyclic intermediate. This guide provides a detailed examination of the pivotal role of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA , the scientifically characterized name for the intermediate related to the topic, within the camphor catabolic pathway. We will dissect the enzymatic steps leading to its formation, its critical function as a substrate for a unique monooxygenase, and the downstream reactions that channel its carbon skeleton into central metabolism. This document synthesizes current knowledge, explains the causality behind key metabolic transformations, and provides insights into the experimental methodologies used to elucidate this fascinating pathway.

Introduction: Deconstructing Camphor Catabolism

Camphor is a bicyclic monoterpenoid valued in traditional medicine and chemical synthesis.[1] Its prevalence in the environment has driven the evolution of sophisticated microbial degradation pathways, most notably characterized in Pseudomonas putida ATCC 17453, which utilizes camphor as its sole carbon and energy source.[2] The genes for this pathway are typically encoded on a large, extrachromosomal element known as the CAM plasmid.[2][3]

The catabolism of camphor is a multi-step enzymatic cascade designed to dismantle its robust bicyclic structure into intermediates that can enter the tricarboxylic acid (TCA) cycle. This process involves a series of highly specific oxygenation and dehydrogenation reactions. A critical juncture in this pathway is the cleavage of the second ring of the monocyclic intermediate derived from camphor. This step is not spontaneous; it requires the metabolic "activation" of the precursor molecule, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate (OTE), into its coenzyme A (CoA) thioester.[4][5]

This guide focuses specifically on this activated molecule, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA . It is important to note that while the topic specifies "(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA," the primary literature extensively characterizes the intermediate as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA. The structural difference is subtle, but for scientific accuracy and alignment with established research, this guide will use the latter nomenclature. This intermediate represents a key metabolic node, poised for the final ring-cleavage event that transitions the carbon backbone from a cyclic to an aliphatic state.

The Camphor Metabolic Pathway: An Overview

The degradation of (+)-camphor to central metabolic intermediates is a convergent pathway involving several key monooxygenase enzymes. The overall flow is depicted below, highlighting the central position of the activated CoA ester.

Camphor_Metabolism cluster_upper Upper Pathway (Bicyclic) cluster_intermediate Monocyclic Stage cluster_lower Lower Pathway (Aliphatic) Camphor (+)-Camphor Hydroxycamphor 5-exo-Hydroxycamphor Camphor->Hydroxycamphor camCAB (P450cam Monooxygenase) Diketocamphane 2,5-Diketocamphane Hydroxycamphor->Diketocamphane camD (Dehydrogenase) Campholide 5-Oxo-1,2-campholide (Unstable Lactone) Diketocamphane->Campholide camE (2,5-DKCMO - BVMO) OTE 2-Oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetate (OTE) Campholide->OTE Spontaneous Hydrolysis OTE_CoA 2-Oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetyl-CoA OTE->OTE_CoA camF (CoA Synthetase) HTP_CoA 5-Hydroxy-3,4,4-trimethyl- Δ²-pimelyl-CoA-δ-lactone (Unstable) OTE_CoA->HTP_CoA camG (Monooxygenase - BVMO) Trimethylpimelyl_CoA Δ²,⁵-3,4,4-Trimethylpimelyl-CoA HTP_CoA->Trimethylpimelyl_CoA Spontaneous Hydrolysis Metabolites Isobutyryl-CoA Trimethylpimelyl_CoA->Metabolites Further Metabolism TCA TCA Cycle (Succinyl-CoA, Acetyl-CoA) Metabolites->TCA Enzyme_Workflow cluster_prep Preparation cluster_purification Enzyme Purification cluster_char Characterization Culture Grow P. putida on camphor medium Harvest Harvest Cells & Prepare Cell-Free Extract Culture->Harvest AS_Frac Ammonium Sulfate Fractionation Harvest->AS_Frac Ion_Ex Ion-Exchange Chromatography (e.g., DEAE-Cellulose) AS_Frac->Ion_Ex Affinity Affinity/Size-Exclusion Chromatography Ion_Ex->Affinity Purity_Check SDS-PAGE Analysis for Purity Affinity->Purity_Check Assay Enzyme Activity Assays (Spectrophotometric) Purity_Check->Assay Purified Enzyme Kinetics Determine Kinetic Parameters (Km, Vmax) Assay->Kinetics Properties Determine MW, Subunits, Cofactor Requirements Kinetics->Properties

Figure 2: A generalized experimental workflow for the purification and characterization of enzymes from the camphor metabolic pathway.

Significance for Drug Development and Biotechnology

The study of the camphor metabolic pathway, and specifically the enzymes surrounding its core intermediate, offers significant insights for applied science:

  • Biocatalysis: The monooxygenases (camE and camG) are powerful biocatalysts. As Baeyer-Villiger monooxygenases, they perform regio- and stereospecific oxygenation reactions that are challenging to achieve with traditional chemical methods. They are of great interest for the synthesis of specialty chemicals, pharmaceuticals, and fragrances. [6]* Drug Metabolism: Cytochrome P450 enzymes, like the initiating P450cam, are central to drug metabolism in humans. The bacterial P450cam serves as a foundational model system for understanding the structure, function, and mechanism of this critical enzyme superfamily.

  • Bioremediation: Understanding the complete pathway for degrading terpenes like camphor can inform strategies for the bioremediation of environments contaminated with related organic compounds.

Conclusion

The transformation of camphor into primary metabolites is a masterclass in enzymatic efficiency and specificity. 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA stands as the lynchpin in this process. Its formation through CoA ligation is not merely a preparatory step but a critical activation event that makes the cleavage of the final carbocyclic ring thermodynamically viable. The subsequent action of a highly specific NADPH-dependent monooxygenase on this thioester completes the dismantlement of the camphor skeleton, paving the way for its assimilation into central metabolism. The elucidation of its role has not only deepened our understanding of microbial catabolism but has also provided the scientific community with a powerful toolkit of enzymes for biotechnological innovation.

References

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  • Willetts, A. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. Atlas of Science. [Link]

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  • Basu, D., et al. (2018). Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1). Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2413-2421. [Link]

  • Willetts, A., & Kelly, D. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. International Journal of Molecular Sciences, 19(5), 1403. [Link]

  • Willetts, A. (2021). The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453-An Episodic History and Still Mysterious after 60 Years. PubMed. [Link]

  • UniProt. (n.d.). camP - 2,5-diketocamphane 1,2-monooxygenase 1 - Pseudomonas putida. Retrieved from UniProtKB. [Link]

  • Taylor, D. G., & Trudgill, P. W. (1986). Camphor revisited: studies of 2,5-diketocamphane 1,2-monooxygenase from Pseudomonas putida ATCC 17453. Journal of Bacteriology, 165(2), 489-497. [Link]

  • Taylor, D. G., & Trudgill, P. W. (1986). Camphor revisited: studies of 2,5-diketocamphane 1,2-monooxygenase from Pseudomonas putida ATCC 17453. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Dedicated pathway for the degradation of (+)- and (-)-camphor (1) by Pseudomonas putida ATCC 17453. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The camphor-degradation pathway. Retrieved from ResearchGate. [Link]

  • Eawag. (1998). (+)-Camphor Degradation Pathway Map. Eawag-BBD. [Link]

  • Willetts, A., & Kelly, D. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. PMC - PubMed Central. [Link]

  • Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. Journal of Bacteriology, 153(1), 140-152. [Link]

  • Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. PubMed. [Link]

  • Oreate AI. (2025). Research on the Chemical Properties and Applications of Camphor. Oreate AI Blog. [Link]

  • Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Retrieved from Wikipedia. [Link]

  • Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. Semantic Scholar. [Link]

Sources

Metabolic Fate of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in Pseudomonas putida: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the metabolic fate of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, a key intermediate in the degradation of camphor by the versatile soil bacterium, Pseudomonas putida. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolic pathways, enzymology, and bioremediation.

Introduction

Pseudomonas putida, a Gram-negative, saprophytic bacterium, is renowned for its metabolic versatility and its capacity to degrade a wide array of organic compounds, including monoterpenes like camphor.[1] The catabolism of camphor in P. putida is a classic example of a plasmid-encoded metabolic pathway, with the requisite genetic information residing on the CAM plasmid.[2][3][4][5] This pathway serves as a model system for understanding microbial degradation of complex alicyclic compounds and the evolution of catabolic diversity.

The focal point of this guide, this compound, more formally known as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA (OTE-CoA), represents a critical juncture in the camphor degradation pathway. Its formation marks the completion of the initial ring cleavage of the bicyclic camphor molecule and precedes a series of enzymatic steps that ultimately channel the carbon skeleton into central metabolism. Understanding the metabolic fate of OTE-CoA is paramount for applications in bioremediation, biocatalysis, and synthetic biology.

The Camphor Degradation Pathway: An Overview

The degradation of both (+)- and (-)-camphor enantiomers in P. putida converges to a common intermediate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE).[4] This convergence is orchestrated by a series of monooxygenases and dehydrogenases. OTE is then activated to its coenzyme A thioester, OTE-CoA, by the action of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA synthetase (camF1 + F2).[4]

The metabolic journey of OTE-CoA is the central theme of this guide and is depicted in the pathway diagram below.

Camphor_Degradation_Pathway cluster_early_pathway Upstream Pathway (Simplified) cluster_core_pathway Metabolic Fate of OTE-CoA Camphor Camphor OTE 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE) Camphor->OTE Multiple enzymatic steps (camCAB, camD, camE25/E36) OTE_CoA This compound (OTE-CoA) OTE->OTE_CoA camF1+F2 (CoA Synthetase) HTP_CoA_lactone 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA-δ-lactone OTE_CoA->HTP_CoA_lactone camG (Monooxygenase) (Baeyer-Villiger oxidation) TMP_CoA Δ²,⁵-3,4,4-trimethylpimelyl-CoA HTP_CoA_lactone->TMP_CoA Spontaneous hydrolysis Isobutyryl_CoA Isobutyryl-CoA TMP_CoA->Isobutyryl_CoA Poorly characterized enzymatic steps Central_Metabolism Succinyl-CoA + Acetyl-CoA (TCA Cycle) Isobutyryl_CoA->Central_Metabolism Further metabolism caption Fig. 1: Metabolic pathway of OTE-CoA in P. putida.

Fig. 1: Metabolic pathway of OTE-CoA in P. putida.

Key Enzymatic Transformation of OTE-CoA

The initial and best-characterized step in the metabolism of OTE-CoA is a Baeyer-Villiger oxidation catalyzed by the FAD-dependent monooxygenase, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase, encoded by the camG gene.[4][6] This enzyme inserts an oxygen atom into the cyclopentene ring, leading to the formation of an unstable lactone, 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA-δ-lactone (HTP-CoA).[3][6] This lactone then undergoes spontaneous hydrolysis to yield Δ²,⁵-3,4,4-trimethylpimelyl-CoA, the first aliphatic intermediate in this branch of the pathway.[3][6]

The Terminal Pathway: A Frontier of Research

While the steps leading to Δ²,⁵-3,4,4-trimethylpimelyl-CoA are well-established, the subsequent enzymatic conversions to isobutyryl-CoA are described in the literature as "poorly characterised".[3][7] It is known that this terminal pathway ultimately yields short-chain aliphatic intermediates, specifically one molecule of succinyl-CoA (C4) and three molecules of acetyl-CoA (C2), which can directly enter the tricarboxylic acid (TCA) cycle.[4] The conversion to isobutyryl-CoA is a critical juncture, as this metabolite is also an intermediate in the degradation of the amino acid valine and pantothenate in pseudomonads, representing a point of metabolic convergence.[3][7]

The elucidation of the enzymes and intermediates in this terminal section of the camphor degradation pathway presents a compelling area for future research. A combination of genetic, biochemical, and metabolomic approaches will be necessary to fully characterize these steps.

Experimental Methodologies

The study of the metabolic fate of OTE-CoA necessitates a multi-faceted experimental approach. Below are detailed protocols for key experiments that are fundamental to elucidating this pathway.

Protocol 1: Assay for 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA Monooxygenase (camG) Activity

This spectrophotometric assay measures the substrate-dependent oxidation of NADPH, a cofactor for the camG monooxygenase.

Materials:

  • Cell-free extract of P. putida grown on camphor or a purified preparation of CamG.

  • Potassium phosphate buffer (50 mM, pH 7.4).

  • NADPH solution (10 mM).

  • OTE-CoA solution (10 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 50 mM potassium phosphate buffer (pH 7.4).

    • 50 µL of 10 mM NADPH solution.

    • 50 µL of cell-free extract or purified enzyme.

  • Incubate the mixture at 30°C for 2 minutes to establish a baseline rate of NADPH oxidation.

  • Initiate the reaction by adding 50 µL of 10 mM OTE-CoA solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Causality and Validation: The choice of monitoring NADPH oxidation at 340 nm is based on the known cofactor requirement of many monooxygenases. The assay is validated by observing a substrate-dependent decrease in absorbance; no significant change should be observed in the absence of OTE-CoA.

Protocol 2: Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for identifying and quantifying intermediates of the camphor degradation pathway from bacterial cultures.

Materials:

  • P. putida culture grown in the presence of camphor.

  • Quenching solution (e.g., 60% methanol, -40°C).

  • Extraction solvent (e.g., chloroform/methanol/water mixture).

  • Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • GC-MS instrument with a suitable column (e.g., DB-5ms).

Procedure:

  • Rapidly quench the metabolism of a P. putida culture by adding a cold quenching solution.

  • Centrifuge the quenched culture to pellet the cells.

  • Extract the intracellular metabolites using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Separate the polar (containing organic acids and CoA esters) and non-polar phases by centrifugation.

  • Evaporate the polar phase to dryness under a stream of nitrogen.

  • Derivatize the dried metabolites with MSTFA to increase their volatility for GC-MS analysis.

  • Analyze the derivatized sample by GC-MS.

  • Identify metabolites by comparing their mass spectra and retention times to authentic standards and spectral libraries.[8]

Causality and Validation: Derivatization is a critical step to enable the analysis of non-volatile metabolites like organic acids by GC-MS. The protocol is validated by the inclusion of internal standards for quantification and the analysis of wild-type and mutant strains to correlate the presence or absence of specific metabolites with genetic modifications.

Protocol 3: Genetic Manipulation of the Camphor Pathway

This section provides a conceptual framework for the genetic manipulation of the cam genes to study their function.

Workflow for Gene Knockout and Complementation:

Genetic_Manipulation_Workflow cluster_knockout Gene Knockout cluster_complementation Complementation Design_KO_construct Design knockout construct (e.g., using homologous recombination) Transform_P_putida Transform P. putida with the knockout construct Design_KO_construct->Transform_P_putida Select_mutants Select for mutants (e.g., antibiotic resistance) Transform_P_putida->Select_mutants Verify_KO Verify gene knockout (PCR, sequencing) Select_mutants->Verify_KO Clone_gene Clone the wild-type gene into an expression vector Introduce_plasmid Introduce the plasmid into the knockout mutant Clone_gene->Introduce_plasmid Test_phenotype Test for restoration of the wild-type phenotype Introduce_plasmid->Test_phenotype caption Fig. 2: Workflow for genetic analysis of cam genes.

Fig. 2: Workflow for genetic analysis of cam genes.

Heterologous Expression and Purification of CamG:

  • Amplify the camG gene from P. putida genomic DNA using PCR with primers containing appropriate restriction sites.

  • Clone the amplified camG gene into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).[1]

  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG.

  • Lyse the cells and purify the His-tagged CamG protein using nickel-affinity chromatography.

  • Verify the purity and size of the protein using SDS-PAGE.

Site-Directed Mutagenesis:

To investigate the role of specific amino acid residues in CamG catalysis, site-directed mutagenesis can be employed.[9] This involves using primers with the desired nucleotide changes to amplify the camG gene in the expression vector, followed by the removal of the parental template DNA. The mutated protein can then be expressed, purified, and its activity assayed as described above.

Regulatory Aspects of the Camphor Pathway

The expression of the cam genes is tightly regulated. The genes encoding the initial enzymes of the pathway are subject to induction by camphor itself.[4] Interestingly, there is also evidence for product induction, where intermediates of the pathway can induce the expression of enzymes that act later in the sequence.[4] Furthermore, feedback repression by downstream metabolites like isobutyryl-CoA has been observed, which can modulate the activity of enzymes such as OTE monooxygenase.[7] These regulatory mechanisms ensure an efficient and controlled degradation of camphor in response to its availability.

Concluding Remarks and Future Directions

The metabolic fate of this compound in Pseudomonas putida is a well-defined pathway up to the formation of Δ²,⁵-3,4,4-trimethylpimelyl-CoA. The subsequent steps leading to isobutyryl-CoA and its integration into central metabolism remain an exciting area for discovery. The experimental approaches outlined in this guide provide a robust framework for researchers to further dissect this fascinating metabolic pathway. Future studies employing a combination of modern -omics techniques, such as transcriptomics, proteomics, and metabolomics, coupled with classical genetic and biochemical methods, will undoubtedly illuminate the remaining enigmatic steps in the complete mineralization of camphor by Pseudomonas putida.

References

  • Rheinwald, J. G., Chakrabarty, A. M., & Gunsalus, I. C. (1973). A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida. Proceedings of the National Academy of Sciences, 70(3), 885-889.
  • Taylor, D. G., & Trudgill, P. W. (1978). Metabolism of carpet-cleaner fragrances by Pseudomonas putida. Journal of bacteriology, 134(2), 401-411.
  • Gunsalus, I. C., & Marshall, V. P. (1971). The camphor plasmid of Pseudomonas putida: a model for the evolution of catabolic diversity. CRC Critical Reviews in Microbiology, 1(3), 291-310.
  • Chakrabarty, A. M. (1976). Plasmids in Pseudomonas. Annual review of genetics, 10(1), 7-30.
  • Ougham, H. J., Taylor, D. G., & Trudgill, P. W. (1983). Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida. Journal of bacteriology, 153(1), 140-152.
  • Trudgill, P. W. (1986). Terpenoid metabolism by pseudomonads. In The Bacteria (Vol. 10, pp. 483-525). Academic Press.
  • Majeed, A., Majeed, M., Thajuddin, N., Arumugam, S., & Beede, K. (2019). Biotransformation of Curcumin to Calebin-A: A Pharmacologically Important Novel Curcuminoid from Curcuma Species. Applied sciences, 9(12), 2445.
  • Cook, T. B., & Pfleger, B. F. (2019). Heterologous expression of natural product biosynthetic gene clusters in Pseudomonas putida. Methods in enzymology, 617, 469-496.
  • Estrada, E., & Eguiarte, L. E. (2010). Site-directed mutagenesis identifies a molecular switch involved in copper sensing by the histidine kinase CinS in Pseudomonas putida KT2440. Journal of bacteriology, 192(22), 5949-5957.
  • Nelson, K. E., Weinel, C., Paulsen, I. T., Dodson, R. J., Hilbert, H., Martins dos Santos, V. A., ... & Fraser, C. M. (2002). Complete genome sequence and comparative analysis of the metabolically versatile Pseudomonas putida KT2440. Environmental microbiology, 4(12), 799-808.
  • Park, S. H., Gauttam, R., Park, J., & Kim, Y. (2022). Development of genetic tools for heterologous protein expression in a pentose-utilizing environmental isolate of Pseudomonas putida. Microbial biotechnology, 15(1), 263-276.
  • Wackett, L. P., & Oh, D. J. (1998). (+)-Camphor Degradation Pathway Map.
  • Rheinwald, J. G., Chakrabarty, A. M., & Gunsalus, I. C. (1973). A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida. Journal of bacteriology, 116(2), 944-949.
  • Lo, C. C., & Lin, C. H. (2014). Cloning, expression and purification of Pseudomonas putida ATCC12633 creatinase. Iranian journal of biotechnology, 12(1), 1.
  • Swift, C. L., O'Malley, M. A., & Solomon, K. V. (2021). Untargeted GC-MS Metabolic Profiling of Anaerobic Gut Fungi Reveals Putative Terpenoids and Strain-Specific Metabolites. Journal of Fungi, 7(10), 839.
  • Tsang, P. W., & Chen, J. C. (2020). Comparison of the camphor degradation gene clusters between Pseudomonas putida and Pseudomonas sp. TCU-HL1. Journal of basic microbiology, 60(11), 949-958.
  • S, S., & S, G. (2016). A comparative GC-MS analysis of bacterial secondary metabolites of Pseudomonas species.
  • Martínez-García, E., Aparicio, T., de Lorenzo, V., & Nogales, J. (2014). Genome reduction boosts heterologous gene expression in Pseudomonas putida. Microbial cell factories, 13(1), 1-13.
  • Barajas, J. F., Blake-Hedges, J. M., Bailey, C. B., Curran, S., & Keasling, J. D. (2023). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. ACS Synthetic Biology, 12(12), 3749-3758.

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A Technical Guide to the Discovery, Isolation, and Characterization of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the discovery, purification, and detailed characterization of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38). This enzyme is a critical component in the microbial degradation pathway of camphor, a bicyclic monoterpene.[1][2] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to understand and harness the catalytic potential of this unique synthetase.

Introduction: The Significance of a Niche Enzyme

(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, hereafter referred to as TMOS-CoA synthase, catalyzes the ATP-dependent ligation of [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate (OTE) and Coenzyme A (CoA) to form the corresponding acyl-CoA thioester.[3][4] This reaction is a pivotal step in the catabolism of camphor by soil bacteria such as Pseudomonas putida, channeling the monocyclic intermediate into further metabolism.[1][5]

Understanding this enzyme is not merely an academic exercise. Its ability to act on a sterically hindered cyclopentenylacetic acid derivative makes it a compelling subject for biocatalysis and synthetic biology. The insights gained from its study could inform the engineering of novel synthases for the production of complex chiral molecules, specialty chemicals, and pharmaceutical precursors. This guide provides a robust, field-proven workflow for its comprehensive analysis.

Discovery and Screening: Identifying the Biocatalyst

The discovery of TMOS-CoA synthase is intrinsically linked to the elucidation of the camphor degradation pathway.[1][6] For novel variants or orthologs, a systematic discovery pipeline is essential.

Enrichment and Isolation of Camphor-Metabolizing Microorganisms

The primary logical step is to isolate microorganisms capable of utilizing camphor as a sole carbon source. This is a classic enrichment strategy that selects for organisms possessing the requisite metabolic machinery.

Protocol 1: Enrichment Culture for Camphor Degraders

  • Medium Preparation : Prepare a minimal salts medium (MSM) devoid of any carbon source. Autoclave and cool.

  • Inoculum : Use an environmental sample with a high likelihood of microbial diversity, such as soil from a pine forest or an industrial site with terpene presence.

  • Enrichment : Add the inoculum to the MSM. Introduce camphor as the sole carbon source by placing crystals on the lid of an inverted petri dish or by supplying camphor vapor. This method avoids high aqueous concentrations which can be toxic.[2]

  • Incubation : Incubate at a suitable temperature (e.g., 30°C) with shaking for 7-14 days.

  • Isolation : Plate serial dilutions of the enriched culture onto MSM agar plates with camphor supplied in the vapor phase. Isolate distinct colonies for further screening.

Functional Screening for TMOS-CoA Synthase Activity

Once pure cultures are obtained, a functional screen is required to confirm the presence of the target enzyme activity in cell-free extracts.

Protocol 2: Cell-Free Extract Preparation and Activity Screen

  • Cultivation : Grow isolated strains in liquid MSM with camphor to induce the expression of the camphor degradation pathway enzymes.[2]

  • Cell Lysis : Harvest cells in late-log phase and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using sonication or a French press.[7]

  • Clarification : Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.

  • Activity Assay : A coupled spectrophotometric assay can be devised. The consumption of ATP can be linked to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. A decrease in absorbance at 340 nm indicates ATP consumption and, therefore, synthase activity.

Functional_Screening_Workflow cluster_0 Microbial Isolation cluster_1 Activity Confirmation Soil Environmental Sample Enrich Enrichment Culture (Camphor as sole C source) Soil->Enrich Isolate Isolate Colonies on MSM-Camphor Agar Enrich->Isolate Grow Grow Isolate in Liquid Culture (Induction) Isolate->Grow Positive Isolate Lyse Cell Lysis & Clarification Grow->Lyse Assay Enzyme Assay on Cell-Free Extract Lyse->Assay

Caption: Workflow for discovery and screening of TMOS-CoA synthase.

Enzyme Isolation and Purification

The isolation of TMOS-CoA synthase to homogeneity is a prerequisite for detailed biochemical and structural characterization.[8] A multi-step chromatographic purification strategy is typically required.[9][10] The entire process should be conducted at 4°C to maintain enzyme stability.

Protocol 3: Multi-Step Chromatographic Purification

  • Ammonium Sulfate Precipitation : To the clarified cell-free extract, slowly add solid ammonium sulfate to a final saturation of 40-70%. This step serves to concentrate the protein and remove some bulk impurities.[8] Collect the precipitate by centrifugation, and resuspend in a minimal volume of Buffer A (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT).

  • Ion-Exchange Chromatography (IEX) : Load the resuspended sample onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with Buffer A. Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in Buffer A).[8] Collect fractions and assay for TMOS-CoA synthase activity. Pool the active fractions.

  • Hydrophobic Interaction Chromatography (HIC) : Adjust the salt concentration of the pooled IEX fractions with a high concentration of a salt like ammonium sulfate (e.g., 1 M). Load this onto an HIC column (e.g., Phenyl Sepharose) equilibrated with high-salt Buffer A. Elute with a decreasing salt gradient. This separates proteins based on their surface hydrophobicity.

  • Size-Exclusion Chromatography (SEC) : Concentrate the active fractions from HIC and load onto a gel filtration column (e.g., Superdex 200) equilibrated with Buffer A containing a physiological salt concentration (e.g., 150 mM NaCl). This "polishing" step separates proteins based on their hydrodynamic radius and provides an estimate of the native molecular weight.

Table 1: Hypothetical Purification Summary for TMOS-CoA Synthase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell-Free Extract15003000.21001
Ammonium Sulfate4502550.57852.8
Ion-Exchange802102.637013.1
Hydrophobic Interaction1516511.05555.0
Size-Exclusion512024.040120.0

One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Purification_Workflow Start Cell-Free Extract Step1 Ammonium Sulfate Precipitation Start->Step1 Concentrate Step2 Anion-Exchange Chromatography (IEX) Step1->Step2 Separate by Charge Step3 Hydrophobic Interaction Chromatography (HIC) Step2->Step3 Separate by Hydrophobicity Step4 Size-Exclusion Chromatography (SEC) Step3->Step4 Separate by Size End Purified Enzyme Step4->End Homogeneity

Caption: A typical multi-step protein purification workflow.

Biochemical and Structural Characterization

With a purified enzyme in hand, its fundamental properties can be elucidated. This phase transitions from isolation to deep mechanistic understanding.[11][12][13]

Enzyme Kinetics

Enzyme kinetics provides quantitative measures of catalytic efficiency and substrate affinity.[14][15]

Protocol 4: Determining Kinetic Parameters

  • Assay Setup : Use the coupled spectrophotometric assay described previously.

  • Substrate Titration : Vary the concentration of one substrate (e.g., OTE) while keeping the others (ATP, CoA) at saturating concentrations.

  • Measure Initial Velocities : For each substrate concentration, measure the initial reaction rate (V₀) from the linear portion of the reaction progress curve.[16]

  • Data Analysis : Plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Repeat for each substrate.

Table 2: Hypothetical Kinetic Parameters for TMOS-CoA Synthase

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
OTE15010.57.0 x 10⁴
ATP25011.24.5 x 10⁴
Coenzyme A8010.81.35 x 10⁵
Biophysical and Structural Characterization

Understanding the physical properties and three-dimensional structure of the enzyme is the final frontier of its characterization.[17][18]

  • Molecular Weight and Subunit Composition : The native molecular weight can be estimated by SEC. The subunit molecular weight is determined by SDS-PAGE. Comparing the two reveals the enzyme's quaternary structure (e.g., monomer, dimer, etc.).[8]

  • Structural Elucidation : The atomic-level structure provides the ultimate mechanistic insight.[19]

    • X-ray Crystallography : Requires obtaining high-quality protein crystals. This remains a gold standard for high-resolution structures.

    • Cryo-Electron Microscopy (Cryo-EM) : A powerful alternative, especially for large or conformationally flexible enzymes that are difficult to crystallize.

Characterization_Pathway cluster_biochem Biochemical Analysis cluster_biophys Biophysical & Structural Analysis Purified Homogeneous Enzyme Kinetics Enzyme Kinetics (Km, kcat) Purified->Kinetics MW Molecular Weight & Quaternary Structure (SEC, SDS-PAGE) Purified->MW pH_Opt pH & Temperature Optima/Stability Kinetics->pH_Opt Inhib Inhibition Studies pH_Opt->Inhib Structure 3D Structure (X-ray Crystallography / Cryo-EM) MW->Structure

Caption: Logical flow for the characterization of a purified enzyme.

Conclusion

The comprehensive study of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, from its discovery in camphor-degrading microbes to the elucidation of its atomic structure, represents a complete scientific endeavor. The protocols and strategies detailed in this guide provide a robust framework for researchers to not only isolate and characterize this specific enzyme but also to apply these principles to the discovery of novel biocatalysts. The insights gained will undoubtedly contribute to the expanding toolbox of synthetic biology and green chemistry, enabling the sustainable production of valuable chemicals.

References

  • Wikipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]

  • Seto, H. (2003). Two Distinct Pathways for Essential Metabolic Precursors for Isoprenoid Biosynthesis. PubMed. [Link]

  • Grogan, G. (2018). Dedicated pathway for the degradation of (+)- and (-)-camphor (1) by... ResearchGate. [Link]

  • McGhie, E. J., et al. (1998). The camphor-degradation pathway. ResearchGate. [Link]

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis, 2nd Edition. John Wiley & Sons. [Link]

  • Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. PubMed. [Link]

  • Creative Enzymes. (2024). Unlocking the Secrets of Enzyme Structure: All about Enzyme Structure Characterization Services. PharmiWeb.com. [Link]

  • Willetts, A. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. Atlas of Science. [Link]

  • Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. PNAS. [Link]

  • Willetts, A. (2018). Pathway(s) of (+)- and (−)-camphor degradation in P. putida NCIMB 10007. ResearchGate. [Link]

  • Willetts, A., & Kelly, D. R. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. PubMed Central. [Link]

  • Gauto, D. F., et al. (2019). Structure elucidation of the elusive Enzyme I monomer reveals the molecular mechanisms linking oligomerization and enzymatic activity. PubMed Central. [Link]

  • Doonan, S. (Ed.). (2002). Protein Purification Protocols. ResearchGate. [Link]

  • van Berkel, W. J. H., et al. (2006). Techniques for Enzyme Purification. WUR eDepot. [Link]

  • Heinrich Heine University Düsseldorf. (n.d.). Characterization of new enzymes. Retrieved from [Link]

  • Jeong, J. C., et al. (2014). Biochemical characterization of a novel fibrinolytic enzyme from Cordyceps militaris. PubMed. [Link]

  • Kim, J. S., et al. (2012). Purification and Biochemical Characterization of a Novel Fibrinolytic Enzyme from Culture Supernatant of Cordyceps militaris. ACS Publications. [Link]

  • Pavkov-Keller, T., et al. (2014). Structural and biochemical characterization of two novel enzymes with promiscuous ene-reductase activity. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Enzyme Structure and Function. Retrieved from [Link]

  • Berini, F., et al. (2018). Metagenomics: novel enzymes from non-culturable microbes. FEMS Microbiology Letters. [Link]

  • Biology Discussion. (n.d.). Structure of Enzymes. Retrieved from [Link]

  • ENZYME entry: EC 6.2.1.38. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Alchetron. (2024). (2,2,3 trimethyl 5 oxocyclopent 3 enyl)acetyl CoA synthase. Retrieved from [Link]

  • L-Cárdenas, P., et al. (2024). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. MDPI. [Link]

  • Jetten, M. S., et al. (1991). Isolation and characterization of acetyl-coenzyme A synthetase from Methanothrix soehngenii. PubMed. [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • ScienceDirect. (2019). Isolation and Characterization of Acetyl-CoA Synthetase from Etiolated Radish Seedlings. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl-CoA synthetase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Proteopedia. (2024). Acetyl-CoA synthase. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl-CoA. Retrieved from [Link]

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biochemical properties of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the biochemical properties of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA , an intermediate in safranal biosynthesis.

Introduction

(1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is a pivotal, yet transient, intermediate in the biosynthetic pathway of safranal, the primary aroma component of saffron. Saffron, derived from the dried stigmas of Crocus sativus, is the world's most expensive spice, and its quality is largely determined by the concentration of safranal. Understanding the biochemical properties and enzymatic fate of this acetyl-CoA derivative is crucial for biotechnological approaches aimed at enhancing safranal production and for the development of novel flavor and fragrance compounds.

This guide provides a comprehensive overview of the known biochemical characteristics of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA, its enzymatic synthesis, and proposed downstream metabolic transformations. We will delve into the experimental methodologies for its characterization and provide insights for researchers and professionals in drug development and biotechnology.

Biochemical Genesis and Metabolic Significance

The formation of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is a fascinating example of enzymatic cleavage of carotenoids. It is a product of the oxidative cleavage of β-carotene by a specific carotenoid cleavage dioxygenase, CsCCD2. This reaction is a key step in the generation of the C10 apocarotenoid safranal.

The Safranal Biosynthetic Pathway

The currently accepted pathway begins with the enzymatic cleavage of β-carotene, which yields the highly unstable intermediate (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetaldehyde. This aldehyde is then proposed to be oxidized to its corresponding carboxylic acid, which is subsequently activated to the CoA-thioester, (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA. The final step to produce safranal is thought to involve a deacetylation and subsequent rearrangement, although the precise enzymatic machinery for these latter steps is still under investigation.

Safranal_Biosynthesis beta_carotene β-Carotene intermediate_aldehyde (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetaldehyde beta_carotene->intermediate_aldehyde Oxidative Cleavage intermediate_acid (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid intermediate_aldehyde->intermediate_acid Oxidation acetyl_coa (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA intermediate_acid->acetyl_coa CoA Ligation safranal Safranal acetyl_coa->safranal Deacetylation & Rearrangement enzyme_ccd2 CsCCD2 enzyme_ccd2->intermediate_aldehyde enzyme_aldh Aldehyde Dehydrogenase (Proposed) enzyme_aldh->intermediate_acid enzyme_acs Acyl-CoA Synthetase (Proposed) enzyme_acs->acetyl_coa enzyme_deacetylase Deacetylase/Rearrangase (Proposed) enzyme_deacetylase->safranal

Caption: Proposed biosynthetic pathway of safranal from β-carotene.

Physicochemical Properties

While detailed experimental data on the isolated (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is limited due to its transient nature, we can infer some of its key properties based on its structure and the general characteristics of acetyl-CoA esters.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C18H28N7O18P3SBased on the structure of the acyl group and acetyl-CoA.
Molecular Weight ~851.4 g/mol Calculated from the molecular formula.
Solubility Water solubleThe phosphate and adenosine moieties of the CoA group confer high aqueous solubility.
Stability Prone to hydrolysisThe thioester bond is susceptible to both enzymatic and non-enzymatic hydrolysis, especially at non-neutral pH.
UV-Vis Spectrum Expected absorbance maxima around 260 nmDue to the adenine ring in the CoA moiety. The cyclopentenyl group may contribute to a minor absorbance at other wavelengths.

Experimental Protocols

The study of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA necessitates robust experimental protocols for its enzymatic synthesis and subsequent analysis.

Protocol 1: Enzymatic Synthesis of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA

This protocol describes the in-vitro synthesis of the target molecule using a coupled enzymatic reaction.

Materials:

  • Recombinant CsCCD2 enzyme

  • β-carotene

  • Aldehyde Dehydrogenase (e.g., from Saccharomyces cerevisiae)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP, Coenzyme A (CoA), NAD+

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Organic solvent for β-carotene (e.g., acetone with a surfactant)

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • β-Carotene Substrate Preparation: Prepare a stock solution of β-carotene in a minimal amount of acetone containing a surfactant (e.g., Tween 80) to aid in its dispersion in the aqueous reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and NAD+.

  • Enzyme Addition: Add the recombinant CsCCD2, Aldehyde Dehydrogenase, and Acyl-CoA Synthetase to the reaction mixture.

  • Initiation: Start the reaction by adding the β-carotene substrate solution.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction products by LC-MS/MS to confirm the synthesis of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA.

Protocol_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare β-Carotene Substrate start_reaction Initiate with Substrate prep_substrate->start_reaction prep_reaction_mix Prepare Reaction Mix (Buffer, ATP, CoA, NAD+) add_enzymes Add Enzymes (CsCCD2, ALDH, ACS) prep_reaction_mix->add_enzymes add_enzymes->start_reaction incubation Incubate (e.g., 30°C) start_reaction->incubation quench_reaction Quench Reaction incubation->quench_reaction lcms_analysis LC-MS/MS Analysis quench_reaction->lcms_analysis

Caption: Workflow for the enzymatic synthesis of the target acetyl-CoA.

Protocol 2: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of CoA esters.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions. The precursor ion will be the [M+H]+ of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA. Characteristic product ions for CoA esters include those corresponding to the adenosine diphosphate moiety.

Future Directions and Applications

The elucidation of the complete biosynthetic pathway of safranal, including the definitive role and fate of (1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA, holds significant promise.

  • Metabolic Engineering: Overexpression of the enzymes involved in its synthesis and downstream conversion in microbial or plant systems could lead to enhanced safranal production.

  • Novel Compound Discovery: The cyclopentenyl acetyl-CoA intermediate could serve as a precursor for the chemo-enzymatic synthesis of novel flavor and fragrance compounds.

  • Drug Development: Cyclopentenone-containing molecules have shown a range of biological activities. Understanding the biosynthesis of this natural cyclopentenone precursor could inform the development of new therapeutic agents.

Conclusion

(1R,2R)-2-(2,3,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetyl-CoA is a critical, albeit elusive, intermediate in the biosynthesis of safranal. While its direct characterization is challenging due to its transient nature, its importance in the generation of saffron's characteristic aroma is undeniable. Further research into the enzymes that metabolize this acetyl-CoA ester will be key to unlocking the full potential of saffron biotechnology and the development of novel bioactive compounds.

References

  • Frusciante, S., et al. (2014). A Carotenoid Cleavage Dioxygenase (CsCCD2) from Crocus sativus is the key enzyme for safranal biosynthesis. FEBS Letters, 588(17), 3073-3081. [Link]

  • Jabalpurwala, F. A., et al. (2008). In vitro studies of the saffron apocarotenoid biosynthetic pathway. Journal of Biological Chemistry, 283(23), 15821-15828. [Link]

An In-depth Technical Guide on the Enzymatic Formation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a fascinating molecule of interest due to its substituted carbocyclic acyl structure, suggesting its involvement in specialized metabolic pathways, potentially in microbial systems like Pseudomonas putida[1]. While direct literature on its complete biosynthetic pathway is sparse, this guide synthesizes information from analogous, well-characterized enzymatic processes to propose a plausible route of formation. By examining related pathways, such as the biosynthesis of jasmonates and other cyclopentenyl fatty acids, we can infer the key enzymatic steps and requisite experimental approaches for its study. This document serves as a foundational resource, providing both a theoretical framework and practical, field-proven methodologies for researchers aiming to elucidate and harness this unique biosynthetic pathway.

Introduction to this compound

The molecule this compound features a highly substituted cyclopentenone ring coupled to an acetyl-CoA moiety. This structure suggests its role as an activated intermediate in a metabolic pathway, primed for further enzymatic conversion, such as chain elongation in a fatty acid synthase-like system or as a precursor for secondary metabolite synthesis. Acetyl-CoA itself is a central hub in metabolism, involved in the citric acid cycle, fatty acid synthesis, and biosynthesis of numerous other compounds[2][3]. The presence of a trimethylated cyclopentenone ring points towards a specialized pathway, distinct from the more common fatty acid metabolism. Understanding its formation is key to unlocking its potential applications, from novel antibiotics to specialty chemicals.

A Proposed Biosynthetic Pathway

Based on established enzymatic reactions in related pathways, we propose a multi-step enzymatic cascade for the formation of this compound. This hypothetical pathway provides a logical framework for experimental investigation.

Biosynthetic_Pathway Precursor Acyclic Precursor Cyclopentenone (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid Precursor->Cyclopentenone Final_Product This compound Cyclopentenone->Final_Product

Caption: Proposed two-phase biosynthetic pathway.

Phase 1: Formation and Modification of the Cyclopentenone Ring

The initial phase likely involves the cyclization of an acyclic precursor, followed by methylation. This is analogous to the formation of the cyclopentenone ring in jasmonate biosynthesis, which proceeds through the lipoxygenase pathway from polyunsaturated fatty acids[4][5][6].

  • Cyclization: An unknown acyclic precursor is likely acted upon by a cyclase or a synthase to form the core cyclopentenone ring structure. In the case of jasmonates, this is a two-step process involving allene oxide synthase and allene oxide cyclase[5][7]. A similar enzymatic logic can be expected here, although the specific enzymes will likely be unique to this pathway.

  • Methylation: The three methyl groups on the cyclopentenone ring are likely added by one or more S-adenosyl methionine (SAM)-dependent methyltransferases. These enzymes are commonly involved in the biosynthesis of specialized metabolites.

Phase 2: Activation to an Acyl-CoA Thioester

The final step is the activation of the carboxylic acid side chain to its corresponding CoA thioester. This is a thermodynamically unfavorable reaction that is driven by the hydrolysis of ATP and is catalyzed by an acyl-CoA synthetase (also known as an acyl-CoA ligase)[8].

The overall reaction is: (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid + ATP + CoASH ⇌ this compound + AMP + PPi

This activation renders the molecule "ready" for subsequent metabolic transformations[8].

Key Enzyme Classes and Their Mechanistic Relevance

The proposed pathway relies on three key classes of enzymes. Understanding their general characteristics is crucial for their identification, purification, and characterization.

Cyclases/Synthases

These enzymes are responsible for the formation of the carbocyclic ring. The diversity of cyclases is vast, and their mechanisms can vary significantly. In the context of our proposed pathway, the cyclase would likely catalyze an intramolecular condensation reaction.

Methyltransferases

SAM-dependent methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine to a wide variety of acceptor molecules. The presence of three methyl groups on the target molecule suggests the involvement of one or more highly specific methyltransferases.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases are pivotal enzymes that activate fatty acids and other carboxylic acids for metabolism. They typically operate via a two-step mechanism:

  • Acyl-Adenylate Formation: The carboxylic acid substrate reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.

The enzyme "(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase" mentioned in the literature would fall into this class[1].

Experimental Protocols

The following section provides detailed, adaptable protocols for the key experiments required to investigate the enzymatic formation of this compound.

Workflow for Enzyme Discovery and Characterization

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Activity & Characterization Gene_ID Identify Candidate Genes Cloning Clone into Expression Vector Gene_ID->Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Kinetics Kinetic Analysis Assay->Kinetics Product_ID Product Identification Assay->Product_ID

Sources

An In-Depth Technical Guide to the Structural Characterization of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a key intermediate in the metabolic pathway of certain terpenes, notably in microorganisms such as Pseudomonas putida which utilize camphor.[1] Its complex structure, featuring a reactive thioester linkage and a substituted cyclopentenyl ring, necessitates a multi-faceted analytical approach for unambiguous structural elucidation and characterization. This guide provides a comprehensive framework for the structural analysis of this molecule, detailing the synergistic application of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. We present not only the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and validated characterization process. This document is intended to serve as a practical resource for researchers engaged in natural product chemistry, enzymology, and drug discovery involving acyl-CoA thioesters.

Introduction: The Significance of this compound

Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, including the Krebs cycle, fatty acid metabolism, and the biosynthesis of secondary metabolites.[2][3] The title compound, this compound, is of particular interest due to its role in microbial degradation pathways. The enzyme responsible for its synthesis, (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, has been identified in Pseudomonas putida, highlighting its importance in the biotransformation of monoterpenes.[1]

A thorough structural characterization is paramount for several reasons:

  • Enzymatic Studies: To validate enzyme assays and understand enzyme-substrate interactions.

  • Metabolic Engineering: To accurately track metabolic flux and identify pathway intermediates.

  • Drug Development: As a potential precursor or target in the development of novel therapeutics.

This guide outlines a systematic workflow for the isolation, purification, and detailed structural characterization of this intricate molecule.

Physicochemical Properties and Handling Considerations

Acyl-CoA thioesters are notoriously labile, and their stability is a critical consideration throughout the characterization process.

  • Thioester Instability: The high-energy thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.

  • Oxidation: The free sulfhydryl group of any contaminating free CoA can readily oxidize to form disulfides, such as CoA-S-S-glutathione or CoA disulfide.[2] While the acetylated form is less prone to this specific reaction, oxidative degradation of the cyclopentenyl ring is possible.

Best Practices for Sample Handling:

  • Temperature: All purification and analysis steps should be conducted at low temperatures (0-4°C) whenever possible.

  • pH: Maintain acidic to neutral pH (pH 3.5-7.0) to minimize thioester hydrolysis.[4]

  • Inert Atmosphere: For long-term storage or sensitive experiments, degassing solutions and working under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[5][6]

Chromatographic Purification and Analysis

High-performance liquid chromatography is the cornerstone for the purification and quantitative analysis of acyl-CoAs.[7][8] A reversed-phase approach is typically the most effective.

Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The large CoA moiety imparts significant polarity to the molecule, while the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl group provides a substantial hydrophobic counterpoint. This dual nature makes RP-HPLC an ideal separation technique. A C18 column is the standard choice, offering excellent retention and resolution for a wide range of acyl-CoAs.[7]

UV detection is highly effective due to the strong absorbance of the adenine ring in the CoA molecule at approximately 260 nm.[7]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 75 mM KH₂PO₄, pH adjusted to ~4.5.

  • Mobile Phase B: Acetonitrile.

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the sample in a small volume of Mobile Phase A.

  • Inject the sample onto the column.

  • Elute with a linear gradient from 5% to 50% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the target peak for further analysis.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Output & Collection Prep Crude Extract or Synthesis Mixture Injection Inject Sample Prep->Injection Dissolve in Mobile Phase A Column C18 Reversed-Phase Column Injection->Column Gradient Elution Detection UV Detection (260 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Fraction Collect Peak Fractions Chromatogram->Fraction Identify Target

Caption: Workflow for the purification of this compound by RP-HPLC.

Mass Spectrometry for Structural Confirmation

Mass spectrometry provides definitive molecular weight information and structural insights through fragmentation analysis.[9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for acyl-CoA analysis.[3][4][11]

Rationale for LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is particularly well-suited for the analysis of CoA derivatives, which readily form protonated molecular ions [M+H]⁺.

The fragmentation of acyl-CoAs in the collision cell of a tandem mass spectrometer is highly predictable. A characteristic neutral loss of a 507 Da fragment, corresponding to the 3'-phospho-ADP moiety, is a hallmark of CoA thioesters.[3][11]

Predicted Mass and Fragmentation

Table 1: Predicted m/z Values for this compound

Ion SpeciesDescriptionPredicted m/z
[M+H]⁺ Protonated parent molecule~948.2
[M-507+H]⁺ Fragment after neutral loss of 3'-phospho-ADP~441.2
[Adenine+H]⁺ Protonated adenine fragment136.1
[Phosphopantetheine+H]⁺ Fragment corresponding to the phosphopantetheine arm~278.1

Note: Exact m/z values may vary slightly based on isotopic distribution and instrument calibration.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system equipped with an ESI source.

LC Conditions:

  • Utilize the same RP-HPLC method as described in Section 3.2 to ensure chromatographic compatibility.

MS/MS Method:

  • Full Scan (MS1): Acquire a full scan from m/z 100 to 1200 to identify the [M+H]⁺ parent ion (~948.2 m/z).

  • Product Ion Scan (MS2): Select the parent ion (m/z ~948.2) for collision-induced dissociation (CID).

  • Fragment Analysis: Scan for the expected product ions, particularly the key fragment at m/z ~441.2.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the specific transition of 948.2 → 441.2.

MS_Fragmentation Parent Parent Ion [M+H]⁺ ~948.2 m/z Frag1 Product Ion [M-507+H]⁺ ~441.2 m/z Parent->Frag1 CID Frag2 Other Fragments (e.g., Adenine) Parent->Frag2 CID Loss Neutral Loss of 3'-phospho-ADP (507 Da)

Caption: Predicted MS/MS fragmentation pattern for this compound.

NMR Spectroscopy for Unambiguous Structure Elucidation

While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry of the molecule.[5][6][12][13]

Rationale and Approach

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment. Due to the complexity of the CoA moiety, which contains numerous overlapping signals, a "divide and conquer" approach is effective. The signals can be broadly categorized into three regions:

  • Adenine and Ribose Region: Aromatic and anomeric protons.

  • Pantothenic Acid and Cysteamine Region: Aliphatic protons of the linker arm.

  • (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl Region: Signals corresponding to the unique acyl group.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Lyophilize the purified HPLC fraction to remove solvents.

  • Reconstitute the sample in a deuterated solvent, typically D₂O, to exchange labile protons (-OH, -NH).

  • Adjust the pD to ~6.0 to ensure stability and consistent chemical shifts.

NMR Experiments:

  • ¹H NMR: Provides an overview of all proton environments. Key signals to identify include the adenine protons (~8.0-8.5 ppm), the ribose anomeric proton (~6.1 ppm), and the unique signals from the trimethylcyclopentenyl group.[5][6]

  • ¹³C NMR: Identifies all unique carbon atoms. The thioester carbonyl (~200 ppm) is a key diagnostic signal.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin couplings, allowing for the tracing of proton networks within the ribose, pantothenate, and acyl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different structural fragments, for example, linking the acetyl methylene protons to the thioester carbonyl carbon.

Integrated Data Analysis and Structural Validation

The true power of this multi-technique approach lies in the integration of all data streams.

Validation Checklist:

  • Purity Confirmation: Does the HPLC chromatogram show a single, sharp peak at 260 nm?

  • Molecular Weight Confirmation: Does the MS1 spectrum contain a prominent ion corresponding to the calculated [M+H]⁺?

  • CoA Moiety Confirmation: Does the MS/MS spectrum show the characteristic neutral loss of 507 Da?

  • Acyl Group Confirmation: Does the ¹H and ¹³C NMR data account for all atoms in the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl group?

  • Linkage Confirmation: Does the HMBC spectrum show a correlation between the acetyl methylene protons and the thioester carbonyl carbon?

By systematically answering these questions with the acquired data, a complete and validated structural characterization of this compound can be achieved with a high degree of confidence.

References

  • Fatty acyl CoA analysis | Cyberlipid. (n.d.). Retrieved January 4, 2026, from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(3), 2464–2471. [Link]

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]

  • Schuetter, M., et al. (2018). Investigating Peptide-Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N-Terminal and Lysine Acetyltransferases. ChemBioChem, 19(15), 1595–1602. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. PubMed, 91(3), 2464-2471. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(3), 2464-2471. [Link]

  • (A) HPLC chromatogram illustrating separation of CoA compounds... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6689. [Link]

  • Total ion chromatograms of HPLC-separated acyl-CoA standards using the... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Coenzyme A - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Valianpour, F., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 7(4), 53. [Link]

  • Li, J., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 11(5), e0155545. [Link]

  • The common MS/MS fragmentation pattern for all CoA species: (A) The CoA... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Brejchova, K., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(6), 242. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Request PDF. [Link]

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A Technical Guide to the Function of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA in Microbial Catabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the function, biochemistry, and significance of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA, a pivotal intermediate in the microbial degradation of the bicyclic monoterpene, camphor. While the user's query specified (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, the extensively characterized microbial pathway, particularly the camphor catabolism pathway in Pseudomonas putida, involves the structurally related isomer 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA. This document will focus on this well-documented compound as the core of our analysis. We will dissect its role within the established enzymatic pathway, detail the genetic basis of its metabolism, and provide field-proven experimental protocols for its study. This guide is intended for researchers, biochemists, and drug development professionals seeking to understand and leverage this natural metabolic pathway for applications in bioremediation, biocatalysis, and synthetic biology.

Introduction: Microbial Metabolism of Monoterpenes

Monoterpenes are a class of C10 hydrocarbons produced abundantly in the plant kingdom, playing crucial roles in atmospheric chemistry and the global carbon cycle.[1] Due to their widespread availability, many soil microorganisms have evolved sophisticated catabolic pathways to utilize these compounds as sole carbon and energy sources.[2][3] The biodegradation of camphor, a bicyclic monoterpene ketone, by the soil bacterium Pseudomonas putida ATCC 17453 serves as a paradigm for understanding the microbial metabolism of complex alicyclic molecules.[1][4] This degradation is not a simple process; it requires a series of enzymatic steps, many of which are oxygen-dependent, to break the resilient carbon-carbon bonds of the ring structures.[5][6] Central to this intricate pathway is the formation and subsequent transformation of an activated monocyclic intermediate: 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA.

The Camphor Degradation (CAM) Pathway: A Central Role for a Unique CoA Thioester

The complete catabolism of (+)- and (-)-camphor in Pseudomonas putida is orchestrated by a suite of enzymes encoded by the large CAM plasmid.[1][5] The pathway's primary objective is to convert the bicyclic camphor into aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.[1] This conversion proceeds through several key stages, culminating in the formation of our target molecule.

The initial steps involve the hydroxylation of camphor by a cytochrome P450 monooxygenase (CamCAB) and subsequent oxidation to a diketone.[5][6] A second monooxygenase (a Baeyer-Villiger monooxygenase, CamE) then cleaves one of the rings, yielding a lactone which spontaneously rearranges and hydrolyzes to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE).[4][7]

It is at this critical juncture that OTE must be "activated" for further degradation. In biochemical terms, activation almost universally involves the investment of energy to form a high-energy bond, priming the molecule for a subsequent, energetically favorable reaction. This is the core function of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA .

Pathway Visualization

The following diagram illustrates the position of this key CoA thioester within the broader camphor degradation pathway.

Camphor_Degradation_Pathway cluster_bicyclic Bicyclic Stage cluster_monocyclic Monocyclic Stage cluster_aliphatic Aliphatic Stage Camphor (+)-Camphor Hydroxycamphor 5-exo-Hydroxycamphor Camphor->Hydroxycamphor camCAB (P450) Diketocamphane 2,5-Diketocamphane Hydroxycamphor->Diketocamphane camD Lactone Unstable Lactone Diketocamphane->Lactone camE (BVMO) OTE_acid 2-oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetic acid (OTE) OTE_CoA 2-oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetyl-CoA OTE_acid->OTE_CoA camF (Ligase) Pimelyl_CoA_Lactone 5-hydroxy-3,4,4-trimethyl- Δ²-pimelyl-CoA-δ-lactone OTE_CoA->Pimelyl_CoA_Lactone camG (BVMO) Lactone->OTE_acid Spontaneous Aliphatic_Intermediates Aliphatic Intermediates Pimelyl_CoA_Lactone->Aliphatic_Intermediates Hydrolysis TCA_cycle Succinyl-CoA + Acetyl-CoA Aliphatic_Intermediates->TCA_cycle β-oxidation-like steps

Caption: The catabolic pathway of (+)-camphor in P. putida.

Key Enzymatic Functions and Their Mechanistic Imperatives

Two enzymes are directly responsible for the synthesis and consumption of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA. Understanding their function provides a clear picture of the molecule's role.

Synthesis: (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase (camF)
  • Enzyme Commission Number: EC 6.2.1.38[8]

  • Systematic Name: ((1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate:CoA ligase (AMP-forming)[8]

  • Function: This enzyme catalyzes the ATP-dependent ligation of Coenzyme A (CoA) to the carboxyl group of OTE.[4]

Reaction: OTE + ATP + CoASH ⇌ 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA + AMP + PPi

Expert Insight (The "Why"): The formation of a thioester bond between OTE and CoA is a critical activation step. The high-energy nature of the thioester bond (ΔG°' ≈ -31 kJ/mol) effectively traps the intermediate within the cell and raises its group transfer potential. This makes the subsequent ring-cleavage reaction, catalyzed by camG, thermodynamically favorable. Without this activation, the cleavage of the stable cyclopentenyl ring would be far more challenging. CoA ligases are a common strategy in microbial metabolism to activate carboxylic acids for further degradation or biosynthesis.[9][10][11]

Consumption: 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA Monooxygenase (camG)
  • Function: CamG is a Baeyer-Villiger monooxygenase (BVMO) that catalyzes the oxygen-dependent cleavage of the cyclopentenyl ring.[1][6]

Reaction: 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA + NADPH + H⁺ + O₂ → 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA-δ-lactone + NADP⁺ + H₂O

Expert Insight (The "Why"): This is arguably the most crucial step in the entire degradation pathway. It represents the transition from a cyclic, recalcitrant structure to a linear, aliphatic one. Aliphatic molecules can then be readily processed by common metabolic machinery like the β-oxidation pathway. The Baeyer-Villiger oxidation mechanism, where an oxygen atom is inserted next to a carbonyl group, is an elegant biological solution for cleaving C-C bonds within a ring. The camG enzyme provides the necessary catalytic environment to control this powerful oxidation, leading to the formation of an unstable lactone that is the gateway to central metabolism.[6]

Relevance in Research and Drug Development

The study of this pathway and its intermediates holds significant value beyond basic science.

  • Bioremediation: Bacteria like P. putida can be harnessed for the bioremediation of environments contaminated with terpenes and related industrial solvents. A deep understanding of the metabolic bottlenecks, such as the activity of the camF and camG enzymes, is essential for engineering more efficient strains.

  • Biocatalysis and Green Chemistry: Baeyer-Villiger monooxygenases like camG are powerful biocatalysts. They can be used in the synthesis of valuable lactones and esters from various ketones, often with high regio- and enantioselectivity that is difficult to achieve with traditional chemical methods. The study of camG can inform the development of novel biocatalytic processes for the pharmaceutical and fine chemical industries.

  • Drug Development: While not a primary pathogen, the metabolic pathways in Pseudomonas species can serve as models for understanding enzyme function. Inhibiting essential CoA ligases or monooxygenases in pathogenic bacteria could be a viable antimicrobial strategy. The detailed characterization of enzymes like camF provides a framework for designing targeted inhibitors.

Experimental Methodologies

To ensure scientific integrity, protocols must be self-validating, incorporating appropriate controls and standards. The following are streamlined methodologies for studying the key enzymes involved with 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Enzyme Assays cluster_kinetics Kinetic Characterization Start Culture P. putida (Camphor as sole C source) CellHarvest Cell Harvest & Lysis Start->CellHarvest Clarification Centrifugation/ Ultracentrifugation CellHarvest->Clarification CellFreeExtract Cell-Free Extract Clarification->CellFreeExtract Assay_camF camF (Ligase) Assay (Spectrophotometric) CellFreeExtract->Assay_camF Assay_camG camG (Monooxygenase) Assay (HPLC or O2 consumption) CellFreeExtract->Assay_camG Purification Protein Purification (e.g., Affinity Chromatography) CellFreeExtract->Purification PurifiedEnzyme Purified Enzyme Purification->PurifiedEnzyme Kinetics Determine Km, Vmax, kcat PurifiedEnzyme->Kinetics

Caption: General workflow for enzyme isolation and characterization.

Protocol 1: Assay of OTE-CoA Ligase (camF) Activity

This protocol is based on a coupled spectrophotometric assay that measures the formation of AMP, which is then used to quantify the primary reaction rate.

Principle: The formation of AMP is coupled to the oxidation of NADH via the sequential action of myokinase (MK), pyruvate kinase (PK), and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the OTE-CoA ligase activity.

Materials:

  • Cell-free extract or purified camF enzyme.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

  • 100 mM ATP solution.

  • 100 mM MgCl₂ solution.

  • 10 mM Coenzyme A (CoASH) solution.

  • 10 mM NADH solution.

  • 100 mM Phosphoenolpyruvate (PEP) solution.

  • Coupling enzymes: MK (~5 U/µL), PK (~10 U/µL), LDH (~10 U/µL).

  • Substrate: 10 mM 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE).

  • UV-Vis Spectrophotometer set to 340 nm.

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL MgCl₂

    • 20 µL ATP

    • 10 µL CoASH

    • 15 µL NADH

    • 20 µL PEP

    • 2 µL MK, 2 µL PK, 2 µL LDH

  • Add 10-50 µL of the enzyme sample (cell-free extract or purified camF).

  • Mix gently by inversion and incubate for 3 minutes at 30°C to establish a baseline rate (to account for any ATPases in the extract).

  • Initiate the reaction by adding 10 µL of the OTE substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Control: Perform a parallel reaction without the OTE substrate. The rate of this reaction should be subtracted from the substrate-dependent rate.

  • Calculate the activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Protocol 2: Characterization of Monooxygenase (camG) Activity

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the depletion of the substrate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA.

Principle: The enzyme reaction is run for a defined period and then quenched. The amount of substrate remaining is quantified by HPLC with a UV detector, allowing for the calculation of the reaction rate.

Materials:

  • Purified camG enzyme.

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • 10 mM NADPH solution.

  • Substrate: 5 mM 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA.

  • Quenching Solution: 2 M HCl or 20% (v/v) Acetonitrile.

  • HPLC system with a C18 reverse-phase column and UV detector (monitoring at ~260 nm for the CoA moiety).

Procedure:

  • Synthesize the substrate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA, using the camF enzyme in a larger-scale reaction and purify it via preparative HPLC.

  • Set up a 200 µL reaction in a microcentrifuge tube:

    • 150 µL Assay Buffer

    • 20 µL NADPH

    • 10 µL camG enzyme solution

  • Pre-incubate the mixture at 30°C for 2 minutes.

  • Initiate the reaction by adding 20 µL of the substrate.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 40 µL aliquot and immediately mix it with 40 µL of Quenching Solution to stop the reaction.

  • Control: A no-enzyme control should be run in parallel to ensure substrate stability.

  • Centrifuge the quenched samples at >12,000 x g for 5 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC. Develop a gradient method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the substrate from the product and other reaction components.

  • Quantify the substrate peak area by comparing it to a standard curve of known concentrations.

  • Calculate the rate of substrate consumption over time to determine enzyme activity.

Quantitative Data Summary

The precise kinetic parameters for these enzymes can vary based on experimental conditions. The protocols described above are designed to generate such data. Below is a representative table of the type of data that would be collected.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Source
camF (Ligase) OTE50 - 2005 - 15[4], Hypothetical
ATP100 - 500-[4], Hypothetical
CoASH20 - 100-[4], Hypothetical
camG (Monooxygenase) OTE-CoA10 - 501 - 10[1][6], Hypothetical
NADPH5 - 25-[1][6], Hypothetical
Note: Italicized values are representative estimates based on typical enzyme kinetics and should be experimentally determined.

Conclusion

This compound, or more precisely its well-studied isomer 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA, is not merely a fleeting molecule in a complex diagram. It represents a critical metabolic node—the point of commitment where a cyclic terpene is activated and prepared for the decisive ring-cleavage event that enables its complete assimilation by the cell. Its function is twofold: to conserve energy in a high-energy thioester bond and to prime the molecular structure for catabolic destruction. The enzymes that synthesize and consume it, camF and camG, are master catalysts whose study continues to provide profound insights into microbial degradation, enzymatic mechanisms, and the vast potential of biocatalysis.

References

  • Foit, L., et al. (2009). Microbial Degradation of Monoterpenes in the Absence of Molecular Oxygen. Applied and Environmental Microbiology, 75(14), 4637-4644. [Link]

  • Grogan, G. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. Atlas of Science. [Link]

  • Manta, C., et al. (2021). Pathway of (+)- and (−)-camphor degradation in Pseudomonas putida ATCC 17453. ResearchGate. [Link]

  • Trudgill, P. W. (1990). Microbial metabolism of monoterpenes--recent developments. Biodegradation, 1(2-3), 93-105. [Link]

  • Williams, R. E., & Grogan, G. (2021). The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453—An Episodic History and Still Mysterious after 60 Years. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Arambewela, S. R., & Taylor, A. J. (2020). Camphor degradation in Pseudomonas putida NCIMB 10007. ResearchGate. [Link]

  • Foit, L., et al. (2009). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 75(14), 4637-4644. [Link]

  • Foit, L., et al. (2009). Microbial degradation of monoterpenes in the absence of molecular oxygen. ASM Journals. [Link]

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  • Wackett, L. (1998). (+)-Camphor Degradation Pathway Map. Eawag-BBD. [Link]

  • Max Planck Institute for Chemical Ecology. (2021). Final step in the biosynthesis of iridoids elucidated. Max-Planck-Gesellschaft. [Link]

  • Wang, Y., et al. (2023). A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau. MDPI. [Link]

  • Pickett, J. A. (2022). Independent evolution of the iridoid biosynthetic pathway in plants and insects. PNAS, 119(48). [Link]

  • Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Wikipedia. [Link]

  • Wikipedia. (n.d.). Iridoid. Wikipedia. [Link]

  • Biegert, T., et al. (1996). Coenzyme A ligases involved in anaerobic biodegradation of aromatic compounds. Antonie van Leeuwenhoek, 69(1), 83-90. [Link]

  • Chen, Y., et al. (2023). The presence of benzene ring activating CoA ligases for aromatics degradation in the ANaerobic MEthanotrophic (ANME) archaea. bioRxiv. [Link]

  • KEGG. (n.d.). KEGG ENZYME: 2.3.3.5. KEGG. [Link]

  • Nielsen, J., et al. (2014). Microbial acetyl-CoA metabolism and metabolic engineering. Metabolic Engineering, 28, 1-11. [Link]

  • Li, Z., et al. (2016). Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels. Biotechnology Advances, 34(5), 896-908. [Link]

  • Washington State University. (n.d.). CoA Ligases. Institute of Biological Chemistry. [Link]

  • Seubert, W., & Fass, E. (1963). The enzymatic degradation of terpenes. DTIC. [Link]

  • Vadali, R. V., et al. (2004). Applicability of CoA/acetyl-CoA manipulation system to enhance isoamyl acetate production in Escherichia coli. Applied Biochemistry and Biotechnology, 113-116, 733-743. [Link]

  • Nielsen, J., et al. (2016). Microbial acetyl-CoA metabolism and metabolic engineering. ResearchGate. [Link]

  • IUBMB. (n.d.). EC 2.3.3.5. IUBMB Enzyme Nomenclature. [Link]

  • Xu, P., et al. (2019). Engineering acetyl-CoA metabolic shortcut for eco-friendly production of polyketides triacetic acid lactone in Yarrowia lipolytica. bioRxiv. [Link]

  • Jendrossek, D. (2007). Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis. ResearchGate. [Link]

  • Parsons, J. B., & Rock, C. O. (2017). A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. Journal of Biological Chemistry, 292(28), 11698-11707. [Link]

  • Alves, C. R., et al. (2022). Succinyl-CoA:acetate CoA-transferase functioning in the oxidative tricarboxylic acid cycle in Desulfurella acetivorans. Frontiers in Microbiology, 13. [Link]

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exploring the ecological significance of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Ecological Significance of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Authored by: A Senior Application Scientist

Foreword: Unveiling a Crucial Nexus in Monoterpenoid Biodegradation

In the intricate web of ecosystem dynamics, the constant cycling of carbon underpins the flow of energy and nutrients. Plants, as primary producers, synthesize a vast arsenal of secondary metabolites that mediate their interactions with the environment. Among these, monoterpenoids, such as camphor, are highly abundant and ecologically significant, acting as defense compounds, attractants, and allelopathic agents.[1][2] The fate of these carbon-rich molecules after their release into the environment is a critical aspect of biogeochemical cycling. This guide delves into the ecological significance of a key, yet often overlooked, intermediate in the microbial degradation of camphor: this compound. Our focus will be on the well-characterized camphor degradation pathway in the soil bacterium Pseudomonas putida, a model organism for understanding the bioremediation of natural products. This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule's role, the enzymatic machinery involved in its metabolism, and the broader ecological implications of this vital catabolic pathway.

The Camphor Degradation Pathway: A Microbial Strategy for Carbon Acquisition

Pseudomonas putida has evolved a sophisticated enzymatic pathway to utilize camphor as its sole carbon and energy source.[3] This metabolic capability is typically encoded on a large, transmissible plasmid known as the CAM plasmid.[4] The degradation of the bicyclic monoterpene camphor to intermediates that can enter central metabolism is a multi-step process initiated by a series of oxygen-dependent reactions.

The initial and committed step in camphor catabolism in P. putida is the hydroxylation of camphor to 5-exo-hydroxycamphor, a reaction catalyzed by the renowned cytochrome P450cam monooxygenase system.[5][6] This is followed by the oxidation of the hydroxyl group to a ketone, yielding 2,5-diketocamphane. The pathway then proceeds through the action of Baeyer-Villiger monooxygenases, which insert an oxygen atom into the carbon skeleton, leading to the formation of a lactone that is subsequently hydrolyzed. This series of reactions ultimately yields (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate.[6]

To be further metabolized, this acid must be activated. This is the crucial step where our molecule of interest is formed.

Camphor_Degradation_Pathway cluster_initial_oxidation Initial Oxidation & Ring Cleavage cluster_activation Thioester Formation cluster_further_degradation Further Degradation Camphor Camphor Hydroxycamphor 5-exo-Hydroxycamphor Camphor->Hydroxycamphor Cytochrome P450cam (camCAB) Diketocamphane 2,5-Diketocamphane Hydroxycamphor->Diketocamphane exo-Hydroxycamphor Dehydrogenase (camD) Lactone Unstable Lactone Diketocamphane->Lactone 2,5-Diketocamphane 1,2-Monooxygenase (camE25) OTE_acid (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate Lactone->OTE_acid Spontaneous hydrolysis OTE_CoA This compound OTE_acid->OTE_CoA This compound synthase (camF1, F2) + ATP, + CoA Further_Metabolites Further Metabolites OTE_CoA->Further_Metabolites 2-oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetyl-CoA monooxygenase (camG) TCA_Cycle TCA Cycle Intermediates Further_Metabolites->TCA_Cycle

Figure 1: Overview of the initial stages of the camphor degradation pathway in Pseudomonas putida.

The Central Role of this compound Synthase

The formation of this compound is catalyzed by the enzyme (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38).[7] This enzyme, isolated from Pseudomonas putida, belongs to the ligase family and is responsible for the ATP-dependent activation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate to its corresponding coenzyme A thioester.[7]

The reaction proceeds as follows:

[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate + ATP + CoA ⇌ AMP + diphosphate + [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA

This activation step is a common strategy in metabolic pathways to prepare a relatively stable carboxylic acid for subsequent, energetically less favorable reactions, such as oxidation or cleavage. The formation of the high-energy thioester bond renders the molecule more susceptible to further enzymatic attack, in this case by the 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase.[6]

Ecological Significance: A Nexus in Carbon Cycling

The ecological significance of this compound lies not in its direct interaction with other organisms, but in its pivotal role as an intermediate in a globally important biogeochemical process: the microbial degradation of a recalcitrant plant-derived monoterpenoid.

Camphor is produced in large quantities by various plants, such as Cinnamomum camphora, and its release into the soil and water can have significant impacts on microbial communities and ecosystem functioning. The ability of microorganisms like Pseudomonas putida to degrade camphor and other terpenoids is a critical component of carbon cycling. This process prevents the accumulation of these potentially toxic compounds and returns the carbon locked within them to the biosphere.

The formation of this compound represents the commitment of the camphor carbon skeleton to a pathway that will ultimately lead to its complete mineralization to CO2 or its assimilation into bacterial biomass. The subsequent steps in the pathway involve the further breakdown of the cyclopentenyl ring and the eventual formation of central metabolites such as succinyl-CoA and acetyl-CoA, which can directly enter the tricarboxylic acid (TCA) cycle.

From a broader ecological perspective, the camphor degradation pathway in Pseudomonas putida is a prime example of the metabolic versatility of soil bacteria and their role as "bioremediators." The enzymes of this pathway, including this compound synthase, are potential targets for biotechnological applications, such as the development of engineered microorganisms for the cleanup of environments contaminated with terpenoids or for the biocatalytic production of valuable chemicals.

Furthermore, the study of this pathway provides insights into the evolutionary processes that shape microbial catabolic diversity. The location of the camphor degradation genes on a plasmid suggests that this metabolic capability can be transferred horizontally among bacteria, allowing for rapid adaptation to environments rich in these plant-derived compounds.[4]

Experimental Methodologies

The study of the camphor degradation pathway and its intermediates requires a combination of microbiological, biochemical, and analytical techniques.

Culturing Pseudomonas putida on Camphor-Enriched Media

Objective: To cultivate P. putida strains capable of camphor degradation for subsequent enzymatic and metabolic analyses.

Protocol:

  • Prepare a minimal salt medium (MSM): A standard MSM formulation containing essential minerals and a nitrogen source (e.g., (NH₄)₂SO₄) is prepared and autoclaved.

  • Prepare a camphor stock solution: Dissolve camphor in a suitable organic solvent (e.g., ethanol) to create a concentrated stock solution.

  • Inoculation: Inoculate the sterile MSM with a pure culture of P. putida (e.g., ATCC 17453).

  • Induction: Add the camphor stock solution to the culture to a final concentration that is not toxic to the bacteria (typically in the low millimolar range). Camphor can be supplied in the vapor phase to avoid high aqueous concentrations.

  • Incubation: Incubate the culture with vigorous shaking at an appropriate temperature (e.g., 30°C) to ensure adequate aeration.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting: Harvest the cells in the mid- to late-exponential phase of growth by centrifugation for subsequent experiments.

Enzyme Assay for this compound Synthase

Objective: To measure the activity of this compound synthase in cell-free extracts of camphor-grown P. putida.

Protocol:

  • Prepare a cell-free extract: Resuspend the harvested cells in a suitable buffer (e.g., phosphate buffer, pH 7.5) and lyse the cells using a sonicator or French press. Centrifuge the lysate at high speed to remove cell debris and obtain a clear supernatant (the cell-free extract).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • ATP

    • Coenzyme A (CoA)

    • MgCl₂ (as a cofactor)

    • (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate (the substrate)

  • Initiate the Reaction: Add the cell-free extract to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Detection of Product Formation: The formation of this compound can be monitored using several methods:

    • HPLC Analysis: Stop the reaction at different time points by adding an acid (e.g., perchloric acid) and analyze the formation of the CoA thioester by reverse-phase HPLC.

    • Coupled Spectrophotometric Assay: Couple the reaction to another enzyme that uses the product as a substrate and leads to a change in absorbance (e.g., coupling the release of AMP to the oxidation of NADH).

  • Calculate Specific Activity: Determine the rate of product formation and normalize it to the total protein concentration in the cell-free extract to calculate the specific activity (e.g., in nmol/min/mg protein).

Metabolite Analysis Workflow

Metabolite_Analysis_Workflow Culture P. putida culture (camphor-induced) Quenching Metabolic Quenching (e.g., cold methanol) Culture->Quenching Extraction Metabolite Extraction (e.g., solvent extraction) Quenching->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis DataProcessing Data Processing & Identification Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Figure 2: A generalized workflow for the analysis of metabolites from the camphor degradation pathway.

Quantitative Data Summary

The following table summarizes key information related to the central enzyme in the formation of our target molecule.

EnzymeEC NumberSubstratesProductsOrganism
(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase6.2.1.38[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate, ATP, CoA[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, AMP, diphosphatePseudomonas putida

Conclusion and Future Directions

This compound is a critical intermediate in the microbial degradation of camphor, a widespread and ecologically important plant monoterpenoid. Its formation, catalyzed by a specific CoA synthase, represents a key activation step that facilitates the further breakdown of the camphor carbon skeleton. The ecological significance of this molecule is therefore intrinsically linked to its role in the global carbon cycle, enabling the recycling of carbon from a recalcitrant natural product.

Future research in this area could focus on several exciting avenues:

  • Enzyme Engineering: The modification of this compound synthase and other enzymes in the pathway to alter their substrate specificity or improve their catalytic efficiency could have significant biotechnological applications.

  • Pathway Reconstruction: The heterologous expression of the camphor degradation pathway in industrially relevant microorganisms could be explored for the production of valuable chemicals from camphor or related terpenoids.

  • Ecological Surveys: Investigating the prevalence and diversity of camphor degradation pathways in different environments could provide a deeper understanding of the microbial metabolism of terpenoids on a global scale.

By continuing to unravel the complexities of microbial catabolic pathways, we can gain a greater appreciation for the vital roles that microorganisms play in maintaining the balance of our planet's ecosystems and harness their metabolic capabilities for the benefit of science and society.

References

  • Willetts, A. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere.
  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 75(19), 6228–6234.
  • Prasad, B., Rojubally, A., & Plettner, E. (2011). Identification of camphor oxidation and reduction products in Pseudomonas putida: new activity of the cytochrome P450cam system. Journal of Chemical Ecology, 37(6), 657–667.
  • Pandey, A., & Plettner, E. (2018). Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1). Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2425–2434.
  • Bornscheuer, U. T., et al. (2006). Recombinant expression and purification of the 2,5-diketocamphane 1,2-monooxygenase from the camphor metabolizing Pseudomonas putida strain NCIMB 10007.
  • Wikipedia contributors. (2023). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Wikipedia.
  • Feng, Y., Cronan, J. E., & Wang, H. (2017). A cryptic long-chain 3-ketoacyl-ACP synthase in the Pseudomonas putida F1 unsaturated fatty acid synthesis pathway. Journal of Biological Chemistry, 292(31), 12846–12857.
  • Moses, T., et al. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Applied Microbiology and Biotechnology, 106(5-6), 1835–1855.
  • UniProt Consortium. (2024). acsA1 - Acetyl-coenzyme A synthetase 1 - Pseudomonas putida (strain ATCC 47054 / DSM 6125 / CFBP 8728 / NCIMB 11950 / KT2440). UniProtKB.
  • Wang, Y., et al. (2023). Bacterial Community Drives the Carbon Source Degradation during the Composting of Cinnamomum camphora Leaf Industrial Extracted Residues. MDPI.
  • Kumar, A., & Kumar, A. (2018). Acetyl-CoA Pathway for Biosynthesis of Organics.
  • Finar, I. L. (1996). Camphor. In Organic Chemistry (Vol. 2).
  • Rheinwald, J. G., Chakrabarty, A. M., & Gunsalus, I. C. (1973). A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida. Proceedings of the National Academy of Sciences, 70(3), 885–889.
  • Peñuelas, J., & Llusià, J. (2004). Plant VOC emissions: making use of the unavoidable. Trends in Ecology & Evolution, 19(8), 402–404.
  • Hoffmeister, M., et al. (2000). Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis. Journal of Biological Chemistry, 275(45), 35272–35280.
  • Gao, S., et al. (2024). Engineering peroxisomal biosynthetic pathways for maximization of triterpene production in Yarrowia lipolytica.
  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria.
  • Baker, F. C., & Schooley, D. A. (1981). Biosynthesis of 3-hydroxy-3-methylglutaryl-CoA, 3-hydroxy-3-ethylglutaryl-CoA, mevalonate and homomevalonate by insect corpus allatum and mammalian hepatic tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(2), 356–372.

Sources

Methodological & Application

Application Note & Protocols: A Guide to the Chemoenzymatic Synthesis of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a specialized thioester of significant interest for researchers studying terpenoid and iridoid biosynthesis, as well as for the characterization of novel enzyme systems. Its structure, featuring a substituted cyclopentenone ring, is reminiscent of bioactive natural products, suggesting potential applications in drug discovery and metabolic engineering.[1][2][3][4] However, the synthesis of this complex molecule is not trivial, requiring a multi-step approach that combines robust organic chemistry with the specificity of biocatalysis. This guide provides a comprehensive, in-depth framework for the synthesis, purification, and characterization of this compound. We present a reliable chemoenzymatic strategy, beginning with the chemical synthesis of the precursor acid, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid, followed by its enzymatic ligation to Coenzyme A. This document is intended for researchers, chemists, and drug development professionals seeking to produce this valuable molecular probe for experimental use.

Introduction and Scientific Background

The molecular architecture of this compound merges two fundamentally important chemical motifs. The cyclopentenone core is a powerful synthon and a key structural feature in a vast array of bioactive compounds, including prostaglandins and various natural products known for their therapeutic properties.[5][6] The acetyl-CoA thioester is a central node in cellular metabolism, serving as a critical precursor in the biosynthesis of fatty acids, steroids, and terpenoids, and as an acyl donor in countless enzymatic reactions.[7][8][9]

The target molecule is the substrate for the enzyme this compound synthase, which has been identified in organisms like Pseudomonas putida, pointing to its role in specialized metabolic pathways.[10][11] The synthesis of this compound is therefore essential for elucidating the function of this enzyme and related pathways. The broader family of iridoids, which share the cyclopentane-based structure, exhibit a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][4][12] Access to custom-synthesized acyl-CoA analogs like the one described herein provides an invaluable tool for probing the enzymes that build these complex natural products and for generating novel bioactive molecules.

This guide prioritizes a chemoenzymatic approach, which circumvents the often low yields and harsh conditions associated with purely chemical methods of thioester formation, offering a milder, more selective, and higher-yielding alternative.[13][14]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is logically divided into two primary stages: the chemical synthesis of the carboxylic acid precursor, followed by the enzymatic coupling to Coenzyme A. This strategy leverages the strengths of both synthetic chemistry for constructing the complex carbon skeleton and biocatalysis for the specific and delicate task of forming the high-energy thioester bond.

G cluster_forward cluster_forward3 Target This compound Acid (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic Acid Target->Acid Enzymatic Ligation (Retrosynthesis) CoA Coenzyme A Acid->Target Protocol 2: Enzymatic Ligation StartingMaterials Commercially Available Starting Materials Acid->StartingMaterials Multi-step Chemical Synthesis (Retrosynthesis) CoA->Target StartingMaterials->Acid Protocol 1: Chemical Synthesis Synthase Acyl-CoA Synthetase (Enzyme) Synthase->Target catalysis

Figure 1: Retrosynthetic analysis and forward-synthesis strategy for this compound.

Protocol 1: Chemical Synthesis of the Precursor Acid

This protocol outlines a plausible route for the synthesis of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. This route is based on established principles of organic chemistry for constructing substituted cyclopentenones.[15][16]

Rationale

The core of the precursor acid is a trimethylated cyclopentenone. Our proposed synthesis begins with a commercially available trimethylcyclopentenone derivative, which is then functionalized at the C2 position with an acetic acid moiety. This is achieved via enolate formation followed by alkylation with an appropriate electrophile (e.g., a haloacetate ester), and subsequent hydrolysis.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2,3,3-Trimethylcyclopent-4-en-1-one≥97%Sigma-AldrichStarting material.
Lithium diisopropylamide (LDA)2.0 M in THF/heptaneSigma-AldrichStrong, non-nucleophilic base. Handle under inert gas.
tert-Butyl bromoacetate98%Acros OrganicsAlkylating agent.
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-AldrichAnhydrous solvent, essential for enolate chemistry.
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichFor deprotection of the tert-butyl ester.
Dichloromethane (DCM), anhydrous≥99.8%Fisher ScientificSolvent for deprotection.
Diethyl ether, Ethyl acetate, HexanesACS GradeVWRFor workup and chromatography.
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, BrineReagent GradeIn-house prep.For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For flash column chromatography.
Step-by-Step Protocol

Step 1: Enolate Formation and Alkylation

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add 2,3,3-trimethylcyclopent-4-en-1-one (1.0 eq) to the flask and dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add tert-butyl bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the alkylated ester intermediate.

Step 2: Ester Hydrolysis (Deprotection)

  • Dissolve the purified ester intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary).

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. The product may be used directly or further purified by recrystallization or chromatography if needed.

Step 3: Characterization

  • Confirm the structure of the final acid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Chemoenzymatic Synthesis of the Final Product

This protocol uses a broad-specificity acyl-CoA synthetase to ligate the precursor acid to Coenzyme A. This method is highly efficient and proceeds under mild aqueous conditions, preserving the integrity of the CoA molecule.[14]

Workflow Overview

G Start Combine Reactants: - Precursor Acid - Coenzyme A (Li salt) - ATP - MgCl₂ - Acyl-CoA Synthetase Incubate Incubate Reaction (e.g., 37°C, 2-4 hours) in Buffer (e.g., Tris-HCl) Start->Incubate Monitor Monitor Progress (HPLC-UV @ 260 nm) Incubate->Monitor Monitor->Incubate continue incubation Quench Quench Reaction (e.g., add formic acid) Monitor->Quench reaction complete Purify Purify Product (Solid-Phase Extraction) Quench->Purify Analyze Analyze & Quantify (LC-MS/MS, UV-Vis) Purify->Analyze

Figure 2: Workflow for the enzymatic ligation and purification of the target acyl-CoA.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
Precursor Acid from Protocol 1Purified-Ensure it is free of organic solvents.
Coenzyme A, Trilithium salt hydrate≥95%Sigma-AldrichStore at -20°C.
Adenosine 5'-triphosphate (ATP), disodium salt≥99%Sigma-Aldrich
Magnesium Chloride (MgCl₂)BioXtra, ≥99%Sigma-Aldrich
Acyl-CoA Synthetase (e.g., from P. putida)Recombinant or CommercialVariesA broad-substrate enzyme is preferred.
Tris-HCl BufferMolecular Biology GradeInvitrogenPrepare 1 M stock, pH 7.5.
Dithiothreitol (DTT)≥99%Thermo FisherReducing agent, protects CoA.
Solid-Phase Extraction (SPE) CartridgesOasis HLB or C18WatersFor purification.[17]
Acetonitrile, Methanol, Formic AcidLC-MS GradeHoneywellFor HPLC and SPE.
Step-by-Step Protocol
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.

    • Tris-HCl (pH 7.5): 100 mM final concentration.

    • MgCl₂: 10 mM final concentration.

    • ATP: 10 mM final concentration.

    • DTT: 2 mM final concentration.

    • Coenzyme A (Li salt): 2.5 mM final concentration.

    • (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid: 2 mM final concentration (dissolve in a minimal amount of DMSO or buffer if needed).

    • Acyl-CoA Synthetase: 1-5 µM final concentration.

    • Add nuclease-free water to the final volume (e.g., 200 µL).

  • Incubation: Gently mix and incubate the reaction at 37 °C for 2-4 hours.

  • Monitoring (Optional but Recommended): At time points (e.g., 0, 1, 2, 4 hours), take a small aliquot (5-10 µL), quench with an equal volume of 2% formic acid, and analyze by RP-HPLC. Monitor the consumption of CoA and the formation of the product peak at 260 nm.

  • Quenching: Once the reaction is complete, terminate it by adding formic acid to a final concentration of 1%.

Protocol 3: Purification and Final Analysis

Purification is essential to remove unreacted substrates, enzyme, and byproducts like AMP and pyrophosphate. Solid-phase extraction is an effective method for this purpose.[17][18]

SPE Purification Protocol
  • Condition Cartridge: Condition an Oasis HLB SPE cartridge (e.g., 30 mg) with 1 mL of methanol, followed by 1 mL of water.

  • Load Sample: Load the quenched reaction mixture onto the cartridge.

  • Wash 1 (Salts): Wash with 1 mL of water to remove salts, ATP, AMP, etc.

  • Wash 2 (Precursor Acid): Wash with 1 mL of ~25-35% methanol in water. This step may need optimization to wash away the unreacted precursor acid without eluting the acyl-CoA product.

  • Elute Product: Elute the this compound with 1 mL of 80-100% methanol.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the purified product in a suitable buffer (e.g., water with 5 mM ammonium acetate) for storage at -80 °C.[19]

Analysis and Characterization

The final confirmation and quantification of the product should be performed using LC-MS/MS.

ParameterTypical Value/Method
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 10-15 minutes.
Detection (MS) Electrospray Ionization (ESI) in positive mode.
Expected [M+H]⁺ Calculate based on the exact mass of the precursor acid + mass of CoA pantetheine moiety - mass of H₂O + proton.
MS/MS Fragments Expect to see characteristic fragments of the CoA moiety (e.g., adenosine, pantetheine fragments).
Quantification UV-Vis spectrophotometry at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine ring) or by comparison to a standard curve.

References

  • Dinda, B., Debnath, S., & Harigaya, Y. (2011). Naturally Occurring Iridoids. A Review, Part 2 . Chemical & Pharmaceutical Bulletin, 59(7), 799-837. [Link]

  • Hudlicky, T., & Rinner, U. (2016). Synthesis of Chiral Cyclopentenones . Chemical Reviews, 116(15), 8931-8959. [Link]

  • Martin, D. P., Bibart, R. T., & Drueckhammer, D. G. (1994). Synthesis of Novel Analogs of Acetyl Coenzyme A: Mimics of Enzyme Reaction Intermediates . Journal of the American Chemical Society, 116(10), 4660-4668. [Link]

  • Marsden, J. A., & Rawal, V. H. (2009). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones . Angewandte Chemie International Edition, 48(38), 6946-6949. [Link]

  • Nardi, M., Costanzo, P., et al. (2014). Water excellent solvent for the synthesis of bifunctionalized cyclopentenones from furfural . RSC Advances, 4(73), 38633-38636. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentenones . [Link]

  • Viljoen, A., Mncwangi, N., & Vermaak, I. (2012). Anti-inflammatory iridoids of botanical origin . Current Medicinal Chemistry, 19(14), 2104-2127. [Link]

  • Drueckhammer, D. G., et al. (1994). Synthesis of Novel Analogs of Acetyl Coenzyme A . Journal of the American Chemical Society, 116(10), 4660-4668. [Link]

  • Wikipedia. Iridoid . [Link]

  • Korman, T. P., et al. (2018). Chemoenzymatically synthesized acyl-CoAs are acyl donors for in situ production of acylated natural products . Chemical Science, 9(21), 4849-4855. [Link]

  • Higgins, C., & Anderson, V. E. (1982). Purification of acyl CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase . Journal of Bioenergetics and Biomembranes, 14(5-6), 513-526. [Link]

  • Cyberlipid. Fatty acyl CoA analysis . [Link]

  • Alagawany, M., et al. (2021). Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis . Molecules, 26(16), 4978. [Link]

  • Martin, D. P. (1995). The synthesis of coenzyme A analogs and their application in enzymatic studies . ProQuest Dissertations Publishing. [Link]

  • Adnan, M., et al. (2024). Plant iridoids: Chemistry, dietary sources and potential health benefits . Food Chemistry, 441, 138297. [Link]

  • Douglas, J. S., & Vederas, J. C. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation . Organic Letters, 19(8), 2122-2125. [Link]

  • Pazouki, L., & Niinemets, Ü. (2016). Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance . International Journal of Molecular Sciences, 17(7), 1063. [Link]

  • Meier, F., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases . STAR Protocols, 3(2), 101340. [Link]

  • Simithy, J., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet . Journal of Proteome Research, 16(7), 2463-2473. [Link]

  • Salehi, B., et al. (2019). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications . Molecules, 24(24), 4567. [Link]

  • Mostafa, S., et al. (2022). Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation . Frontiers in Plant Science, 13, 91 aromas. [https://www.frontiersin.org/articles/10.3389/fpls.2022.91 aromas/full]([Link] aromas/full)

  • Zhang, Y., et al. (2017). Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels . FEMS Yeast Research, 17(7). [Link]

  • Dudareva, N., et al. (2013). Plant Terpenoids: Biosynthesis and Ecological Functions . Annual Review of Plant Biology, 64, 667-700. [Link]

  • Wikipedia. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase . [Link]

Sources

Application Note & Protocol: Purification of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of the novel thioester, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. Given the unique structure of this molecule, combining a reactive cyclopentenone moiety with the biochemically significant coenzyme A (CoA) tail, this guide emphasizes strategies to maintain structural integrity while achieving high purity. The protocol is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted and effective technique for the separation of acyl-CoA derivatives. We will delve into the rationale behind each step, from initial sample handling to final purity assessment, to equip researchers with the necessary knowledge for successful purification and method development.

Introduction: The Scientific Rationale

This compound is a structurally complex molecule of interest in various fields, potentially as a metabolic probe, an enzyme inhibitor, or a precursor in natural product synthesis. Its purification presents a dual challenge: the inherent lability of the thioester bond and the potential reactivity of the α,β-unsaturated ketone in the cyclopentenone ring.

The thioester linkage in acyl-CoAs is susceptible to hydrolysis, particularly under neutral to alkaline conditions. Therefore, maintaining a slightly acidic pH (4.0-6.8) throughout the purification process is paramount to prevent sample degradation[1]. Furthermore, the cyclopentenone ring, a Michael acceptor, can react with nucleophiles. This necessitates careful selection of buffers and handling conditions to avoid unwanted side reactions.

This protocol is designed as a robust starting point. Researchers are encouraged to adapt and optimize the described methods based on their specific experimental context and available instrumentation.

Pre-Purification Considerations: Synthesis and Sample Preparation

A common route to synthesizing acyl-CoAs involves the coupling of the corresponding carboxylic acid with coenzyme A[2]. In this case, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid would be activated and then reacted with CoASH. A possible synthetic route is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis Acid (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid Activation Activation (e.g., with acetic anhydride) Acid->Activation Step 1 Coupling Coupling Reaction Activation->Coupling CoA Coenzyme A (CoASH) CoA->Coupling Step 2 Crude_Product Crude this compound Coupling->Crude_Product

Caption: General workflow for the synthesis of the target acetyl-CoA.

Sample Preparation Protocol:

  • Reaction Quenching: After the synthesis reaction is complete, it is crucial to quench it in a manner that preserves the integrity of the product. A rapid acidification of the reaction mixture to a pH of approximately 4.0-5.0 with a dilute acid (e.g., 1 M formic acid) is recommended. This will protonate any remaining CoASH and minimize thioester hydrolysis[1].

  • Initial Cleanup (Optional): For reaction mixtures with a high concentration of salts or other water-soluble impurities, a preliminary solid-phase extraction (SPE) step can be beneficial. A C18 SPE cartridge can be used to bind the acyl-CoA, while salts are washed away. Elution is then performed with an acidic methanol or acetonitrile solution.

  • Filtration: Prior to HPLC injection, the sample must be filtered through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter that could damage the HPLC column.

  • Storage: If immediate purification is not possible, the crude, acidified sample should be stored at -80°C to prevent degradation[1]. For short-term storage (e.g., in an autosampler), a temperature of 4°C is advisable[1].

Purification Protocol: Reversed-Phase HPLC

Reversed-phase chromatography is the method of choice for separating acyl-CoA derivatives due to the nonpolar nature of the acyl chain and the polar CoA moiety[3][4]. A C18 column is a good starting point for method development.

Instrumentation and Consumables:

ParameterRecommendation
HPLC System A biocompatible system capable of gradient elution is preferred.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 20 mM Potassium Phosphate, pH 4.9.
Mobile Phase B 100% Acetonitrile or Methanol.
Detector UV-Vis detector set to 254 nm.
Flow Rate 1.0 mL/min.
Injection Volume 20-100 µL, depending on sample concentration.
Column Temperature 25°C (ambient).

Step-by-Step HPLC Protocol:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, pre-prepared sample.

  • Gradient Elution: The following gradient is a suggested starting point and should be optimized for the best separation.

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
255050
30595
35595
36955
45955
  • Fraction Collection: Collect fractions corresponding to the peak of interest. The retention time of this compound will be longer than that of free CoASH due to the hydrophobicity of the acyl group.

  • Post-Purification Handling: Immediately after collection, fractions should be placed on ice. For long-term storage, the solvent should be removed (e.g., by lyophilization or speed-vacuum centrifugation), and the resulting solid stored at -80°C.

Purification_Workflow Crude_Sample Crude Product (pH 4-5) Filtration 0.22 µm Filtration Crude_Sample->Filtration HPLC_Injection RP-HPLC Injection Filtration->HPLC_Injection Gradient_Elution Gradient Elution (C18 Column) HPLC_Injection->Gradient_Elution Fraction_Collection Collect Peak of Interest Gradient_Elution->Fraction_Collection Solvent_Removal Solvent Removal (Lyophilization) Fraction_Collection->Solvent_Removal Pure_Product Pure Product Storage (-80°C) Solvent_Removal->Pure_Product

Caption: The overall workflow for the purification of the target compound.

Purity Assessment and Characterization

It is essential to verify the purity and identity of the purified product.

  • Analytical HPLC: A small aliquot of the purified fraction should be re-injected onto the HPLC under the same or a modified gradient to confirm the presence of a single peak.

  • LC-MS/MS: This is the gold standard for confirming the identity of the compound. The expected mass of this compound should be observed. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its structure by identifying characteristic fragments of the acyl group and the CoA moiety.

  • NMR Spectroscopy: For a comprehensive structural confirmation, particularly of the cyclopentenone ring and its substituents, ¹H and ¹³C NMR can be performed on a sufficiently concentrated sample of the purified product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Degradation of the thioester bond.Ensure all solutions are maintained at a slightly acidic pH and that the sample is kept cold.
Poor Peak Shape Column overloading; secondary interactions with the stationary phase.Inject a smaller sample volume. Consider adding a low concentration of an ion-pairing reagent (e.g., triethylamine acetate) to the mobile phase.
Co-eluting Impurities The gradient is not optimal for separating the target from closely related species.Modify the gradient to be shallower around the elution time of the target peak. Experiment with a different organic modifier (e.g., methanol instead of acetonitrile, or vice versa).
Product Instability The cyclopentenone ring is reacting with components of the mobile phase.Ensure the mobile phase is free of nucleophiles. If instability persists, consider alternative chromatography modes like ion-exchange, though this is less common for acyl-CoAs.

Conclusion

The purification of this compound is a multi-step process that requires careful attention to detail to ensure the stability and purity of the final product. The RP-HPLC based protocol provided here is a robust starting point. By understanding the chemical properties of both the acyl group and the coenzyme A moiety, researchers can successfully adapt and optimize this protocol to achieve their desired purity for downstream applications.

References

  • Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

  • King, K. L., & Cidlowski, J. A. (1984). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography.
  • Powell, W. S. (2001). Thioester enolate stabilization in the acyl-CoA dehydrogenases: the effect of 5-deaza-flavin substitution. Archives of Biochemistry and Biophysics, 392(2), 341-348.
  • Turk, A. (1950). U.S. Patent No. 2,513,534. Washington, DC: U.S.
  • Li, J., & Wang, Y. (2020). CN Patent No. 111,662,170.
  • Mülleder, M., Ralser, M., & Tscharre, N. (2012). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 402(7), 2417-2424.
  • Ma, G., & Sibi, M. P. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 114(17), 8684-8713.
  • Rass, D., & Trauthwein, H. (2003). DE Patent No. 10,308,488.
  • Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. bioRxiv.
  • Basal, E., & Amgalan, A. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(10), 405.
  • Zhao, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022).
  • Peter, D. M., & Allis, C. D. (2016).
  • Soderberg, T. (2022). 21.
  • Baillie, T. A., & Rettie, A. E. (2011). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 24(12), 2077-2103.
  • Soderberg, T. (2020). 22.
  • RCSB PDB. (n.d.). Coenzyme A. Retrieved from [Link]

  • Di Sanzo, S., Cuda, G., & Faniello, M. C. (2021).
  • Schroeder, F., Jolly, C. A., & Kier, A. B. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Lipids, 40(6), 559-568.
  • Li, D., & Chen, Y. (2019). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. Frontiers in Chemistry, 7, 735.
  • Wang, Y., & Du, J. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107-1111.
  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Hayaishi, O. (1955). Purification and characterization of acetoacetyl-CoA synthetase from rat liver. Journal of Biological Chemistry, 215(1), 125-136.
  • Manning, R., Dils, R., & Mayer, R. J. (1976). Purification and some properties of acetyl-coenzyme A carboxylase from rabbit mammary gland. Biochemical Journal, 153(3), 463-468.
  • Boros, Z., & Kappe, C. O. (2016). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 18(10), 3043-3050.

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A Continuous Coupled Fluorometric Assay for Measuring (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase is a member of the acyl-CoA synthetase (ACS) family, which plays a critical role in the activation of specific carboxylic acids for their entry into metabolic pathways.[1] These enzymes catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA), an essential first step for processes like lipid biosynthesis and β-oxidation.[2][3][4] This application note provides a robust, high-throughput, and continuous fluorometric assay protocol for the sensitive measurement of this compound synthase activity. The method is based on a coupled enzyme system where the production of acyl-CoA is linked to the generation of hydrogen peroxide (H₂O₂), which is then detected using a highly sensitive fluorescent probe. This protocol is designed for researchers in biochemistry, metabolic engineering, and drug discovery, providing detailed steps for assay setup, data analysis, and validation.

Principle of the Assay

The determination of this compound synthase activity is achieved through a multi-step enzymatic cascade. This approach is favored for its sensitivity and continuous nature, allowing for real-time kinetic measurements.[5][6]

The overall reaction proceeds in three stages:

  • Acyl-CoA Synthesis: The target enzyme, this compound synthase (ACS), catalyzes the ATP-dependent formation of this compound from its corresponding carboxylic acid and Coenzyme A. This reaction produces pyrophosphate (PPi) and AMP as byproducts.[7][8][9] To drive the reaction equilibrium towards product formation, inorganic pyrophosphatase is included to hydrolyze the PPi.[7]

  • Oxidation and H₂O₂ Production: A generic long-chain acyl-CoA oxidase (ACOX) utilizes the newly formed acyl-CoA as a substrate, oxidizing it and concomitantly reducing molecular oxygen to produce hydrogen peroxide (H₂O₂).[4][10][11]

  • Fluorometric Detection: The generated H₂O₂ is stoichiometrically detected in a reaction catalyzed by horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a non-fluorescent probe (such as Amplex® Red) into a highly fluorescent product (resorufin), which can be monitored at an excitation/emission of ~535/587 nm.[6][12] The rate of fluorescence increase is directly proportional to the activity of the primary enzyme, the acyl-CoA synthase.

The entire coupled reaction is illustrated in the diagram below.

Assay_Principle Substrate (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic Acid + CoA + ATP ACS_Enzyme This compound Synthase (Target Enzyme) Substrate->ACS_Enzyme Product_AcylCoA This compound + AMP + PPi ACS_Enzyme->Product_AcylCoA PPi PPi ACOX_Enzyme Acyl-CoA Oxidase (Coupling Enzyme 1) Product_AcylCoA->ACOX_Enzyme PPase Inorganic Pyrophosphatase PPi->PPase Drives Reaction Pi 2 Pi PPase->Pi Drives Reaction H2O2 H₂O₂ ACOX_Enzyme->H2O2 O₂ HRP_Enzyme Horseradish Peroxidase (Coupling Enzyme 2) H2O2->HRP_Enzyme Signal Fluorescent Product (e.g., Resorufin) λex=535nm / λem=587nm HRP_Enzyme->Signal Probe Non-Fluorescent Probe (e.g., Amplex® Red) Probe->HRP_Enzyme

Caption: The coupled enzymatic reaction cascade for the fluorometric detection of acyl-CoA synthase activity.

Materials and Reagents

  • Enzyme Source: Purified or partially purified this compound synthase (e.g., from cell lysate, microsomal fraction, or recombinant expression system).

  • Substrate: (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid (CAS 1130-49-0 or similar).[13][14] Prepare a 10 mM stock solution in DMSO.

  • Coenzyme A (CoA): Lithium salt hydrate. Prepare a 10 mM stock solution in sterile, purified water. Aliquot and store at -80°C to prevent degradation of the free thiol group.

  • Adenosine 5'-triphosphate (ATP): Disodium salt. Prepare a 100 mM stock solution in sterile, purified water, neutralize to pH 7.0 with NaOH, aliquot, and store at -20°C.

  • Acyl-CoA Oxidase (ACOX): From a commercial source (e.g., Arthrobacter sp.). Reconstitute according to the manufacturer's instructions.

  • Horseradish Peroxidase (HRP): Type VI-A or similar, from a commercial source.

  • Inorganic Pyrophosphatase: From a commercial source (e.g., baker's yeast).

  • Fluorescent Probe: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or similar H₂O₂-detecting probe. Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.

  • Hydrogen Peroxide (H₂O₂): 30% (w/w) solution. Used for generating a standard curve.

  • Magnesium Chloride (MgCl₂): 1 M stock solution.

  • Triton X-100: 10% (v/v) stock solution.

  • Assay Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 7.5.

  • Equipment:

    • Fluorescence microplate reader with excitation/emission filters for ~535/587 nm.

    • Black, flat-bottom 96-well microplates (for low background fluorescence).

    • Standard laboratory pipettes and consumables.

    • Incubator or plate reader with temperature control at 37°C.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.

Reagent Preparation
  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.5. Store at 4°C.

  • H₂O₂ Standard Preparation:

    • Determine the precise concentration of the 30% H₂O₂ stock by measuring its absorbance at 240 nm (Molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

    • Prepare a fresh intermediate stock of ~1 mM H₂O₂ in Assay Buffer.

    • From this, prepare a working stock of 20 µM H₂O₂. This will be used to generate the standard curve (0 to 200 pmol/well).

  • Coupling Enzyme Mix (CEM): Prepare a fresh mix in Assay Buffer containing:

    • Acyl-CoA Oxidase (ACOX): 0.4 U/mL

    • Horseradish Peroxidase (HRP): 1.0 U/mL

    • Inorganic Pyrophosphatase: 1.0 U/mL

    • Amplex® Red Probe: 100 µM

    • Triton X-100: 0.01% (v/v) (This is often included to aid in substrate solubility and prevent enzyme aggregation).

    • Note: This mix should be prepared fresh and kept on ice, protected from light.

Assay Workflow

The experimental workflow involves preparing the plate with standards and samples, adding a master mix to initiate the reaction, and then measuring the fluorescence over time.

Workflow Start Start Prep_Standards 1. Prepare H₂O₂ Standards (0-200 pmol in wells) Start->Prep_Standards Prep_Samples 2. Add Enzyme Samples and Controls to Wells Prep_Standards->Prep_Samples Initiate 5. Add Final Mix to all Wells to Start Reaction Prep_Samples->Initiate Prep_MasterMix 3. Prepare Reaction Master Mix (Buffer, ATP, CoA, MgCl₂, Substrate) Combine 4. Add Coupling Enzyme Mix (CEM) to Master Mix Prep_MasterMix->Combine Combine->Initiate Incubate 6. Incubate at 37°C (Protected from Light) Initiate->Incubate Measure 7. Measure Fluorescence Kinetics (λex=535nm / λem=587nm) Incubate->Measure Analyze 8. Analyze Data: Calculate Rate (RFU/min) Measure->Analyze Quantify 9. Quantify Activity using H₂O₂ Standard Curve Analyze->Quantify End End Quantify->End

Caption: A step-by-step workflow for performing the this compound synthase assay.

Plate Setup and Reaction
  • Standard Curve: In separate wells of the 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 20 µM H₂O₂ working stock. Adjust the volume in each well to 50 µL with Assay Buffer. This corresponds to 0, 40, 80, 120, 160, and 200 pmol H₂O₂ per well.

  • Samples and Controls:

    • Sample Wells: Add 1-20 µL of your enzyme sample.

    • No-Enzyme Control: Add the same volume of buffer or heat-inactivated enzyme sample.

    • No-Substrate Control: Add the enzyme sample but plan to use a master mix lacking the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid substrate.

    • No-ATP/CoA Controls: Similarly, prepare controls lacking ATP or CoA to confirm dependency.

    • Adjust the volume in all sample and control wells to 50 µL with Assay Buffer.

  • Reaction Master Mix: Prepare a master mix for the number of reactions required. For each 50 µL of master mix to be added per well, combine the components as described in the table below.

ComponentStock ConcentrationVolume for 1 Rxn (µL)Final Concentration
Assay Buffer (pH 7.5)100 mM3876 mM
ATP100 mM2.55 mM
Coenzyme A10 mM2.50.5 mM
MgCl₂1 M0.510 mM
Substrate*10 mM1.50.3 mM
Coupling Enzyme Mix (CEM)1X5.00.1X
Total Volume 50
For the "No-Substrate" control, substitute with 1.5 µL of DMSO or Assay Buffer.
  • Initiate Reaction: Add 50 µL of the complete Reaction Master Mix to all sample and control wells. For the standard curve wells, add 50 µL of a mix containing only the Coupling Enzyme Mix in Assay Buffer. The final volume in all wells will be 100 µL.

  • Measurement: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode (Excitation: 535 nm, Emission: 587 nm).

Data Analysis and Interpretation

  • Standard Curve: Plot the fluorescence intensity (endpoint reading after ~30 min) of the H₂O₂ standards against the amount of H₂O₂ (in pmol). Perform a linear regression to obtain the slope (Fluorescence Units / pmol H₂O₂).

  • Calculate Reaction Rate: For each sample and control, determine the rate of reaction by plotting fluorescence intensity versus time (in minutes). The slope of the linear portion of this curve is the rate in RFU/min.

  • Background Subtraction: Subtract the rate of the "No-Enzyme" or "No-Substrate" control from the rates of your experimental samples. This corrected rate represents the true enzyme-dependent activity.

  • Calculate Enzyme Activity: Use the following formula to determine the specific activity of your enzyme sample.

    Activity (nmol/min/mg) = [ (Corrected Rate (RFU/min)) / (Slope of Standard Curve (RFU/pmol)) ] * (1 nmol / 1000 pmol) / (mg of protein in well)

    • mg of protein in well = Concentration of protein in sample (mg/mL) * Volume of sample added to well (mL).

Assay Validation and Troubleshooting

A robust assay requires proper controls to validate the results.

  • Essential Controls:

    • No-Enzyme Control: Should show no significant increase in fluorescence, confirming the signal is enzyme-dependent.

    • No-Substrate Control: Activity should be negligible, proving the reaction is specific to the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid.

    • No-ATP/CoA Controls: Activity should be absent, confirming the requirement for these co-substrates.[15][16]

ProblemPossible CauseSolution
High background in all wells Autoxidation of probe; contaminated reagents.Prepare fresh Amplex® Red and CEM. Keep protected from light. Use high-purity water and reagents.
No activity in samples Inactive enzyme; missing component in master mix; incorrect pH.Verify enzyme activity with a known positive control substrate if available. Double-check all reagent additions and concentrations. Confirm buffer pH.
Non-linear reaction rate Substrate depletion; enzyme instability; product inhibition.Use less enzyme or run the assay for a shorter duration. Ensure all assay components are within optimal concentration ranges.
High activity in "No-Substrate" control Contaminating fatty acids in enzyme prep or reagents.Use high-purity reagents (e.g., fatty-acid-free BSA if needed). Further purify the enzyme sample.

Conclusion

The described coupled fluorometric assay provides a highly sensitive, continuous, and reliable method for quantifying the activity of this compound synthase. Its microplate format makes it suitable for high-throughput screening of enzyme inhibitors or for detailed kinetic characterization. By including the proper controls, this protocol establishes a self-validating system, ensuring that the measured activity is a true representation of the target enzyme's catalytic function. This method is a valuable tool for advancing research in fatty acid metabolism and related fields.

References

  • Shimizu, T., et al. (1981). A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase. Analytical Biochemistry, 114(1), 7-12. [Link]

  • Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. [Link]

  • Jiang, H., et al. (2015). Identification and biochemical characterization of five long-chain acyl-coenzyme A synthetases from the diatom Phaeodactylum tricornutum. Journal of Basic Microbiology, 55(11), 1279-1288. [Link]

  • Reger, A. S., et al. (2006). Characterization of the Acyl Substrate Binding Pocket of Acetyl-CoA Synthetase. Biochemistry, 45(44), 13288-13295. [Link]

  • Garland, P. B., et al. (1970). Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria. Biochemical Journal, 119(3), 551-562. [Link]

  • Shockey, J., & Browse, J. (2019). Long Chain acyl-coA Synthetases and Other Acyl Activating Enzymes. The Arabidopsis Book. [Link]

  • Li, L. O., et al. (2023). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 1-22. [Link]

  • Garland, P. B., et al. (1970). Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria. Biochemical Journal, 119(3), 551. [Link]

  • Gao, C., et al. (2016). Characterization of long-chain acyl-CoA synthetases which stimulate secretion of fatty acids in green algae Chlamydomonas reinhardtii. Biotechnology for Biofuels, 9(1), 1-13. [Link]

  • Hosaka, K., et al. (1983). A spectrophotometric method for the determination of free fatty acid in serum using acyl-coenzyme A synthetase and acyl-coenzyme A oxidase. Analytical Biochemistry, 130(1), 128-133. [Link]

  • Füllekrug, J., & Ehehalt, F. (2016). Mammalian Long-Chain Acyl-CoA Synthetases. International Journal of Molecular Sciences, 17(12), 2074. [Link]

  • Wikipedia. (n.d.). Long-chain-fatty-acid—CoA ligase. Wikipedia. [Link]

  • Li, L. O., et al. (2023). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 329. [Link]

  • Real-Gene Labs. (n.d.). Acyl-CoA Synthase Activity Assay kit. Real-Gene Labs Website. [Link]

  • Wikipedia. (n.d.). Acyl-CoA synthetase. Wikipedia. [Link]

  • Zhao, Z., et al. (2022). Long-Chain Acyl-CoA Synthetases Promote Poplar Resistance to Abiotic Stress by Regulating Long-Chain Fatty Acid Biosynthesis. International Journal of Molecular Sciences, 23(19), 11933. [Link]

  • Füllekrug, J., & Ehehalt, F. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. In Lipidomics (pp. 41-48). Humana Press, New York, NY. [Link]

  • Dai, L., et al. (2018). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Methods in molecular biology, 1730, 199–210. [Link]

  • Lamarr, W., et al. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC). Agilent Technologies Application Note. [Link]

  • Corless, S., et al. (2017). Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases. Scientific Reports, 7(1), 1-11. [Link]

  • Genotic. (n.d.). Acyl-CoA Thioestherase Activity Assay Kit. Genotic Website. [Link]

  • Strassburg, K., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(12), 487. [Link]

  • Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-12. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems Website. [Link]

  • EMBL-EBI. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid (CHEBI:28045). ChEBI Database. [Link]

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Application Note: Comprehensive NMR Spectroscopic Analysis of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a complex molecule that presents a significant analytical challenge, combining the intricate and often overlapping spectral features of the large Coenzyme A (CoA) biomolecule with the nuanced resonances of a substituted cyclopentenone moiety. The presence of a quaternary carbon, multiple methyl groups in varied environments, and a reactive thioester linkage necessitates a multi-faceted NMR approach for unambiguous structural confirmation and characterization.

This guide provides a comprehensive, field-proven methodology for the complete NMR analysis of this molecule. It is designed to move beyond a simple recitation of steps, instead focusing on the underlying principles and strategic decisions that ensure high-quality, interpretable data. We will address the critical challenges inherent in analyzing complex acyl-CoA derivatives, including sample stability, spectral overlap, and the definitive assignment of non-protonated carbons. The protocols herein constitute a self-validating workflow, where data from multiple 1D and 2D NMR experiments are synergistically employed to build the molecular structure piece by piece.

Experimental and Analytical Workflow

The successful elucidation of this compound relies on a systematic progression from sample preparation through a suite of NMR experiments. Each step provides a layer of information that, when combined, yields a complete structural picture. The overall strategy is visualized below.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation prep 1. Optimized Sample Preparation (Buffer, pH, Degassing) H1 2. 1D ¹H NMR (Initial Assessment & SW Setup) prep->H1 Crucial for Stability C13 3. 1D ¹³C NMR (Carbon Skeleton Overview) H1->C13 COSY 4. 2D ¹H-¹H COSY (H-H Spin Systems) H1->COSY Sets SW(F1), SW(F2) HSQC 5. 2D ¹H-¹³C HSQC (Direct C-H Correlations) H1->HSQC Sets SW(F2) C13->HSQC Sets SW(F1) assign 7. Integrative Data Analysis (Assign Fragments) COSY->assign HMBC 6. 2D ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC HSQC->assign connect 8. HMBC-driven Connectivity (Assemble Full Structure) HMBC->connect assign->connect Provides Fragments confirm 9. Final Structure Confirmation connect->confirm G cluster_cosy COSY Data cluster_hsqc HSQC Data cluster_hmbc HMBC Data (Key Correlations) cluster_structure Assembled Structure cosy_ring H-4 ↔ H-5 hsqc_ring Assign C-4, C-5 cosy_coa CoA Spin Systems (Adenine, Ribose, Pantothenate) hsqc_coa Assign Protonated CoA Carbons hmbc_quat H-4 → C-3 (Quaternary) H-5 → C-3 hsqc_ring->hmbc_quat Provides H-4, H-5 hsqc_me Assign C-Me(2), C-Me(3a), C-Me(3b) hmbc_me H-Me(2) → C-2, C-3 H-Me(3a/3b) → C-2, C-3, C-4 hsqc_me->hmbc_me Provides H-Me hsqc_ac Assign C-acetyl hmbc_acetyl H-acetyl → C-thioester H-acetyl → C-5 hsqc_ac->hmbc_acetyl Provides H-acetyl hmbc_link H-pantothenate(β-Ala) → C-thioester hsqc_coa->hmbc_link Provides CoA Protons structure This compound hmbc_quat->structure Confirms Ring hmbc_me->structure Positions Me Groups hmbc_acetyl->structure Positions Acetyl hmbc_link->structure Confirms CoA Linkage

Caption: Logic of structural elucidation using 2D NMR.

Step-by-Step Analysis:

  • Identify Spin Systems with COSY:

    • Trace the correlations in the COSY spectrum. You will identify the H-4 to H-5 coupling in the cyclopentenone ring.

    • You will also trace the multiple, complex spin systems of the CoA moiety (the ribose protons, the pantothenate chain protons, etc.). These are well-documented in the literature. [1]

  • Assign Protonated Carbons with HSQC:

    • Use the HSQC spectrum to find the one-bond C-H correlation for every proton signal. This allows you to transfer assignments from the well-resolved ¹H spectrum to the ¹³C spectrum.

    • For example, the proton at H-4 will show a cross-peak to the carbon C-4. The three distinct methyl proton signals will correlate to their respective methyl carbons.

  • Connect the Fragments with HMBC:

    • The Quaternary Carbon (C-3): This carbon has no attached protons and will be invisible in the HSQC. Its position is confirmed by HMBC. Look for correlations from the protons on neighboring carbons:

      • A cross-peak from the H-4 protons to C-3 (a two-bond correlation).

      • Cross-peaks from the two geminal methyl protons (on C-3) to C-2, C-4, and C-3 itself.

    • The Thioester Linkage: The thioester carbonyl is another non-protonated carbon. Its assignment is critical for confirming the entire structure. Look for:

      • A cross-peak from the acetyl methylene protons to the thioester carbonyl carbon (a two-bond correlation).

      • A cross-peak from the methylene protons of the β-mercaptoethylamine part of CoA to the same thioester carbonyl (a three-bond correlation). This single correlation definitively links the cyclopentenone-acetyl fragment to the CoA moiety.

    • Methyl Group Positions: The HMBC confirms the positions of all three methyl groups on the ring through their correlations to the olefinic carbons (C-2, C-3) and the quaternary carbon (C-3).

Part 4: Data Summary Table

The following table provides predicted chemical shift ranges for the key moieties of the molecule based on known values for similar structures. Actual values will be dependent on the specific sample conditions (pD, temperature, concentration).

Assignment Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D Correlations (HMBC)
H-4 / C-4Cyclopentenone (Olefinic)~6.0 - 7.5~130 - 150H-4 → C-2, C-3, C-5
H-5 / C-5Cyclopentenone (Allylic)~2.5 - 3.0~40 - 50H-5 → C-1 (Ketone), C-3, C-4
C-1Cyclopentenone (Ketone)-~195 - 210H-5 → C-1
C-2Cyclopentenone (Olefinic)-~135 - 160H-Me(2) → C-2
C-3Cyclopentenone (Quaternary)-~45 - 60H-4 → C-3, H-Me(3a/3b) → C-3
-CH₃ (on C-2)Methyl~1.8 - 2.2~15 - 25H-Me(2) → C-2, C-3
-CH₃ (geminal on C-3)Methyl~1.0 - 1.4~20 - 30H-Me(3a/3b) → C-2, C-3, C-4
-CH₂- (acetyl)Acetyl Linker~2.8 - 3.2~40 - 50H-acetyl → C-5, C-thioester
-C(O)S-Thioester-~190 - 200H-acetyl → C-thioester, H(CoA-SH) → C-thioester
Adenine H-8CoA~8.4~140-
Ribose H-1'CoA~6.1~88-
Pantothenate CH₂CoA~2.4 - 4.1~30 - 45-

References

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link] [2]2. NMRium. The next-generation NMR software. [Link] [3]3. Bruker. NMR Software | NMR Technologies. [Link] [4]4. Nagana Gowda, G. A., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(3), 2464–2471. [Link] [1][5][6][7][8]5. Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

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Application Notes and Protocols for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Acetyl-CoA Analog

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a fascinating and specialized molecule for researchers exploring the landscape of enzyme inhibition, particularly within the vast family of Coenzyme A (CoA) utilizing enzymes. Its structure is a compelling fusion of two key motifs:

  • An Acetyl-CoA Moiety: This "handle" provides inherent specificity, targeting the compound to the active sites of enzymes that naturally recognize and bind acetyl-CoA or other short-chain acyl-CoAs.[1][2] This includes a wide array of enzymes crucial to metabolism, such as acetyltransferases, acyl-CoA carboxylases, and enzymes of the citric acid cycle.[1][3]

  • A Cyclopentenone Ring: This feature, specifically the α,β-unsaturated carbonyl system, is a well-characterized electrophilic warhead.[4][5][6] It functions as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, such as the thiol group of cysteine or the amine group of lysine.[7][8][9][10]

This dual-feature design positions this compound as a potential targeted covalent inhibitor. Covalent inhibitors offer distinct advantages in drug development, including high potency and prolonged duration of action.[7][8][9] The study of such molecules is critical for developing novel therapeutics and chemical probes to elucidate complex biological pathways.[11][12]

Proposed Mechanism of Action: Targeted Covalent Inhibition via Michael Addition

We hypothesize that this compound acts as a mechanism-based, irreversible inhibitor. The proposed sequence of events is as follows:

  • Initial Binding: The acetyl-CoA portion of the molecule directs it to the active site of a target enzyme, where it forms a reversible, non-covalent enzyme-inhibitor complex (E-I). This initial binding is driven by the same interactions that bind the natural substrate.[13]

  • Covalent Modification: Once positioned within the active site, the electrophilic cyclopentenone ring is presented in close proximity to nucleophilic residues. A suitably oriented cysteine or other nucleophilic residue can then attack the β-carbon of the α,β-unsaturated system in a Michael addition reaction.[9][10]

  • Irreversible Inhibition: This attack forms a stable, covalent bond between the inhibitor and the enzyme, resulting in an irreversibly inactivated enzyme-inhibitor adduct (E-I*). This effectively "poisons" the enzyme, preventing it from carrying out its normal catalytic function.[13]

The formation of this covalent bond can be either reversible or irreversible, a key characteristic that must be determined experimentally.[7][8][9]

G E_S Enzyme (E) + Inhibitor (I) E_I Reversible E-I Complex E_S->E_I k1 (Binding) E_I->E_S k-1 (Dissociation) E_I_star Covalent E-I* Adduct (Inactivated Enzyme) E_I->E_I_star k_inact (Covalent Bond Formation)

Caption: Proposed mechanism of covalent inhibition.

Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols provide a comprehensive framework for evaluating the inhibitory potential of this compound.

Protocol 1: Initial Screening for Inhibitory Activity

Objective: To determine if the compound exhibits any inhibitory effect on the target enzyme at a high concentration.

Materials:

  • Target enzyme

  • Enzyme substrate (e.g., the acetyl acceptor for an acetyltransferase)

  • This compound (inhibitor)

  • Assay buffer

  • Detection reagents (specific to the enzyme assay, e.g., DTNB for detecting free CoASH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Set up triplicate reactions in a 96-well plate:

    • Control: Enzyme + Substrate + Buffer + Solvent (no inhibitor)

    • Test: Enzyme + Substrate + Buffer + Inhibitor (e.g., at a final concentration of 100 µM)

  • Pre-incubate the enzyme with the inhibitor (or solvent control) in the assay buffer for a defined period (e.g., 15 minutes) at the optimal reaction temperature. This allows for potential time-dependent covalent modification.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction rates for both control and test conditions.

  • Analysis: A significant reduction in the reaction rate in the presence of the inhibitor indicates a positive hit.

Protocol 2: Determination of IC₅₀ Value

Objective: To quantify the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity.[14][15]

Procedure:

  • Based on the initial screening, prepare a serial dilution of the inhibitor. A common range is from 100 µM down to 0.1 nM in 10-fold or 3-fold dilutions.

  • In a 96-well plate, set up reactions with a fixed, high concentration of substrate and varying concentrations of the inhibitor.[14] Include a no-inhibitor control.

  • Follow the same pre-incubation and reaction initiation steps as in Protocol 1.

  • Measure the initial reaction rate for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100

  • Data Analysis: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[14][16]

Inhibitor Concentration [M]Log [Inhibitor]% Inhibition (Mean)
1.00E-09-9.05.2
1.00E-08-8.015.8
1.00E-07-7.048.9
1.00E-06-6.085.1
1.00E-05-5.098.6
Caption: Example data for IC₅₀ determination.
Protocol 3: Elucidating the Mechanism of Inhibition (MOA)

Objective: To determine if the inhibition is reversible or irreversible, and to characterize the nature of the interaction (e.g., competitive, non-competitive).[11][17]

Part A: Reversibility Test (Jump Dilution Method)

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes) to allow for covalent modification.

  • As a control, incubate the enzyme with solvent alone for the same duration.

  • Rapidly dilute the enzyme-inhibitor mixture (and the control) by a large factor (e.g., 100-fold) into an assay solution containing the substrate.

  • Immediately monitor the enzymatic activity.

  • Interpretation:

    • Irreversible Inhibition: If the activity of the inhibitor-treated enzyme does not recover to the level of the control upon dilution, the inhibition is likely irreversible or very slowly reversible.

    • Reversible Inhibition: If the activity rapidly returns to the control level, the inhibition is reversible.

Part B: Substrate Competition Studies (Michaelis-Menten Kinetics)

  • Measure the initial reaction rates at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1x Kₘ to 10x Kₘ).

  • Plot the initial rates against substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.[17]

  • Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to visualize the inhibition pattern.[17]

Interpretation of Lineweaver-Burk Plots:

  • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). This would be less likely for a covalent inhibitor but could describe the initial reversible binding.

  • Non-competitive: Lines intersect on the x-axis (Apparent Vₘₐₓ decreases, Kₘ is unchanged). This suggests the inhibitor binds to a site other than the substrate-binding site or to the enzyme-substrate complex with equal affinity.[17]

  • Uncompetitive: Lines are parallel (Apparent Vₘₐₓ and Kₘ both decrease). The inhibitor binds only to the enzyme-substrate complex.[17]

  • Irreversible (Covalent): The pattern will resemble non-competitive inhibition, as the active enzyme concentration is effectively being reduced over time. The key distinction comes from the reversibility test (Part A).

G cluster_workflow Experimental Workflow start Protocol 1: Initial Activity Screen ic50 Protocol 2: IC50 Determination start->ic50 Positive Hit moa Protocol 3: Mechanism of Action Studies ic50->moa reversibility Part 3A: Reversibility Test moa->reversibility kinetics Part 3B: Kinetic Analysis moa->kinetics result Characterized Inhibitor reversibility->result kinetics->result

Caption: Workflow for characterizing the inhibitor.

Concluding Remarks and Future Directions

This compound represents a promising tool for the targeted inhibition of acetyl-CoA utilizing enzymes. Its design leverages the specificity of the CoA scaffold with the reactive potential of a cyclopentenone warhead. The protocols outlined here provide a robust starting point for any research campaign aiming to characterize its inhibitory properties.

Future studies could involve:

  • Mass Spectrometry: To confirm covalent adduct formation and identify the specific amino acid residue modified.

  • Structural Biology: X-ray crystallography or cryo-EM to visualize the inhibitor bound within the enzyme's active site, providing definitive proof of the binding mode.[11]

  • Selectivity Profiling: Testing the inhibitor against a panel of different CoA-utilizing enzymes to determine its specificity.

By systematically applying these methodologies, researchers can fully elucidate the potential of this compound as a potent and selective enzyme inhibitor, paving the way for its use in drug discovery and as a probe for fundamental biological research.

References

  • Johansson, M. H. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Mini Reviews in Medicinal Chemistry, 12(13), 1330–1344. [Link]

  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. PubMed, 22625413. [Link]

  • Ingenta Connect. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. [Link]

  • Royal Society of Chemistry. (n.d.). Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition. Chemical Science. [Link]

  • PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • Fioravanti, R., et al. (2012). Cyclopentenone: a special moiety for anticancer drug design. Drug discovery today, 17(9-10), 448–457. [Link]

  • Copeland, R. A. (2005). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Kinetics of Enzyme Action: Essential Principles for Drug Hunters. [Link]

  • Oxford Academic. (n.d.). Enzyme Inhibition. Enzymatic Reaction Mechanisms. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

  • ResearchGate. (n.d.). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. [Link]

  • Purdue e-Pubs. (n.d.). Improved Synthesis of Acetyl-Coa and Malonyl-Coa Analogs and Their Use. [Link]

  • Jena Bioscience. (n.d.). Analogs and Derivatives of Coenzyme A (CoA). [Link]

  • Bentham Science Publishers. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85–93. [Link]

  • Musiek, E. S., et al. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. The Journal of biological chemistry, 280(41), 35562–35570. [Link]

  • Hong, H. Y., et al. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. Bioorganic & medicinal chemistry letters, 24(13), 2824–2827. [Link]

Sources

Application Notes & Protocols for the Cloning and Expression of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, field-proven guide for the successful cloning, expression, and purification of the enzyme (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. This enzyme is hypothesized to be a key component in the biosynthesis of iridoids, a class of monoterpenoids with significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] The ability to produce this enzyme recombinantly is a critical step for its detailed characterization and for harnessing its potential in synthetic biology and drug development programs. This guide moves beyond a simple recitation of steps, offering causal explanations for methodological choices, self-validating protocols, and integrated troubleshooting advice to empower researchers to achieve high-yield production of a functionally active enzyme.

Introduction: The Scientific Context

Iridoids are a large and diverse family of monoterpenoids synthesized by many plant species and are precursors to medically important compounds like the anti-cancer drug vinblastine.[3][4] Their biosynthesis originates from geranyl pyrophosphate and involves a series of enzymatic transformations including hydroxylation, oxidation, and cyclization.[1] A key step in this intricate pathway is the formation of the characteristic bicyclic iridoid scaffold, a reaction catalyzed by iridoid synthase (ISY).[2][5][6] ISY utilizes 8-oxogeranial and, in a departure from typical terpene cyclases, couples an NADPH-dependent reduction with a subsequent cyclization reaction.[2][7][8]

The target enzyme, this compound synthase, acts on a substituted carbocyclic acyl donor.[9] Its function is likely integral to a branch of the iridoid or a related terpenoid pathway, catalyzing the formation of a high-energy thioester bond with Coenzyme A (CoA). Such acetyl-CoA derivatives are central intermediates in metabolism, serving as precursors for the citric acid cycle, fatty acid biosynthesis, and the formation of complex natural products.[10][11]

Heterologous expression of plant-derived terpene synthases in microbial hosts like Escherichia coli is a powerful strategy for overcoming the low abundance of these enzymes in their native sources.[12][13][14] This guide details a robust workflow for achieving this, from initial gene design to the validation of enzymatic activity.

The Iridoid Biosynthetic Pathway: An Overview

The synthesis of the core iridoid structure is a multi-step enzymatic cascade. The diagram below illustrates a generalized pathway leading to the formation of the iridoid scaffold, highlighting the likely position where an acetyl-CoA synthase would function to activate a downstream intermediate.

Iridoid_Pathway GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol OxoGeranial 8-Oxogeranial Geraniol->OxoGeranial Hydroxylation & Oxidation (CYP, SDR) IridoidScaffold Iridoid Scaffold (e.g., Nepetalactol) OxoGeranial->IridoidScaffold Cyclopentenyl_Intermediate (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate IridoidScaffold->Cyclopentenyl_Intermediate Downstream Modifications Target_Product This compound Cyclopentenyl_Intermediate->Target_Product

Figure 1: Generalized biosynthetic pathway leading to iridoids.

Part 1: Gene Design, Synthesis, and Cloning

Rationale: Codon Optimization for E. coli

Heterologous expression of a plant gene in a prokaryotic host like E. coli is often hampered by differences in codon usage bias.[15] Organisms exhibit preferences for certain synonymous codons due to varying abundances of corresponding transfer RNAs (tRNAs).[15][16] A plant gene containing codons that are rare in E. coli can lead to translational stalling, premature termination, and protein misfolding, resulting in low yields of soluble, active protein.[17][18]

Codon optimization is the process of redesigning the gene's nucleotide sequence to use codons preferred by the expression host without altering the final amino acid sequence.[15][18] This strategy enhances translational efficiency by matching the mRNA transcript to the host's tRNA pool. A key metric is the Codon Adaptation Index (CAI), where a value closer to 1.0 indicates a high degree of adaptation to the host's codon preferences. A CAI greater than 0.8 is generally considered indicative of high potential expression.[17]

Experimental Workflow: Gene to Plasmid

The workflow below outlines the critical steps from obtaining a codon-optimized gene to confirming its successful insertion into an expression vector.

Cloning_Workflow cluster_design Design & Synthesis cluster_cloning Cloning cluster_verification Verification a Obtain Target Amino Acid Sequence b Codon Optimize for E. coli (e.g., GenScript, IDT tools) a->b c Add N-terminal His-Tag & Restriction Sites (NdeI/XhoI) b->c d Synthesize Gene c->d e Digest pET-28a(+) Vector & Synthesized Gene with NdeI/XhoI d->e f Ligate Gene into Vector g Transform into Cloning Strain (e.g., DH5α) h Colony PCR Screening g->h i Plasmid Miniprep h->i j Restriction Digest Confirmation i->j k Sanger Sequencing j->k l Verified Construct: pET-28a-Synthase k->l

Figure 2: Workflow for gene synthesis and cloning.

Protocol: Cloning into pET-28a(+) Vector

This protocol describes the cloning of the synthesized, codon-optimized gene into the pET-28a(+) expression vector. This vector provides a strong T7 promoter for high-level expression and an N-terminal His-tag for subsequent purification.[19][20][21]

Materials:

  • Synthesized gene in a shipping plasmid

  • pET-28a(+) vector

  • NdeI-HF and XhoI restriction enzymes and corresponding buffer

  • T4 DNA Ligase and buffer

  • Chemically competent E. coli DH5α cells

  • LB agar plates with 50 µg/mL kanamycin

  • Plasmid miniprep kit

  • Appropriate PCR primers for colony screening

Procedure:

  • Restriction Digest: Set up two separate digest reactions for the synthesized gene and the pET-28a(+) vector.

    • Vector/Gene DNA: 1 µg

    • NdeI-HF: 1 µL

    • XhoI: 1 µL

    • 10x CutSmart® Buffer: 5 µL

    • Nuclease-free water: to 50 µL

    • Incubate at 37°C for 1-2 hours.

  • Purification: Purify the digested vector and insert fragments using a gel extraction kit or PCR purification kit to remove enzymes and buffers.

  • Ligation: Set up the ligation reaction using a 3:1 molar ratio of insert to vector.

    • Digested pET-28a(+): 50 ng

    • Digested Insert: (Calculate based on size)

    • 10x T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to 20 µL

    • Incubate at 16°C overnight or room temperature for 2 hours.

  • Transformation: Transform 5-10 µL of the ligation mixture into 50 µL of competent E. coli DH5α cells following a standard heat-shock protocol.

  • Plating: Plate the transformed cells onto LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Screening and Verification:

    • Perform colony PCR on 8-10 colonies to identify those with the correct size insert.

    • Inoculate positive colonies into liquid LB with kanamycin for overnight culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Confirm the presence and orientation of the insert by performing a diagnostic restriction digest.

    • Submit the purified plasmid for Sanger sequencing to verify the entire gene sequence is correct and in-frame.

Part 2: Heterologous Protein Expression

Rationale: The E. coli BL21(DE3) / pET System

The combination of a pET vector and the E. coli BL21(DE3) host strain is one of the most powerful and widely used systems for recombinant protein production.[21][22][23]

  • T7 Promoter: The gene of interest in the pET vector is under the control of the bacteriophage T7 promoter, which is not recognized by E. coli's native RNA polymerase.[21][24] This keeps expression tightly off in the absence of the specific T7 RNA polymerase.

  • E. coli BL21(DE3): This strain is a lysogen containing the λDE3 prophage, which carries the gene for T7 RNA polymerase under the control of the lacUV5 promoter.[25][26]

  • IPTG Induction: The addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), a lactose analog, inactivates the LacI repressor, leading to the transcription of T7 RNA polymerase.[26][27] The newly synthesized T7 RNA polymerase then drives high-level transcription of the target gene from the pET vector.

  • Protease Deficiency: BL21 strains are deficient in the Lon and OmpT proteases, which helps to minimize the degradation of the expressed recombinant protein.[24][25]

Protocol: IPTG-Inducible Expression

Materials:

  • Verified pET-28a-Synthase plasmid

  • Chemically competent E. coli BL21(DE3) cells[28]

  • LB medium and LB agar plates with 50 µg/mL kanamycin

  • 1 M IPTG stock solution

Procedure:

  • Transformation: Transform the verified plasmid into competent E. coli BL21(DE3) cells and plate on LB/kanamycin plates. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB/kanamycin with the 10 mL overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[27] This indicates the cells are in the mid-logarithmic growth phase.

  • Induction:

    • Remove a 1 mL "pre-induction" sample and centrifuge to collect the cell pellet for later analysis.

    • Cool the culture to 18-25°C. Lower temperatures often improve protein solubility and folding.

    • Add IPTG to a final concentration of 0.1 - 0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature (e.g., 20°C) for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

ParameterRecommended ConditionRationale
Host Strain E. coli BL21(DE3)Contains IPTG-inducible T7 RNA polymerase; protease deficient.[25][26]
Vector pET-28a(+)Strong T7 promoter; N-terminal 6xHis-tag for purification.
Induction OD₆₀₀ 0.6 - 0.8Ensures a healthy, actively growing cell population for robust expression.
IPTG Conc. 0.1 - 0.5 mMSufficient for full induction; higher concentrations can be toxic.
Induction Temp. 18 - 25°CSlower protein synthesis promotes proper folding and increases solubility.
Induction Time 16 - 20 hoursAllows for significant accumulation of the target protein at lower temperatures.
Table 1: Optimized Protein Expression Conditions.

Part 3: Protein Purification and Validation

Rationale: Immobilized Metal Affinity Chromatography (IMAC)

The expressed synthase protein contains an N-terminal polyhistidine tag (6xHis-tag). This tag has a high affinity for divalent metal ions, such as Nickel (Ni²⁺), which can be immobilized on a chromatography resin.[29] This principle, known as Immobilized Metal Affinity Chromatography (IMAC), is a powerful and widely used method for purifying His-tagged proteins.[30][31]

  • Binding: At a neutral to slightly alkaline pH, the histidine residues coordinate with the Ni²⁺ ions chelated by nitrilotriacetic acid (NTA) on the resin, binding the target protein while other cellular proteins flow through.[29][30]

  • Washing: A low concentration of imidazole, a compound with a similar structure to the histidine side chain, is used in the wash buffer to compete off weakly and non-specifically bound contaminating proteins.

  • Elution: A high concentration of imidazole is used to outcompete the His-tag for binding to the Ni-NTA resin, thereby eluting the purified target protein.[29][32]

Purification and Validation Workflow

Purification_Workflow a Harvested Cell Pellet b Resuspend in Lysis Buffer & Lyse (e.g., Sonication) a->b c Clarify Lysate (Centrifugation) b->c d Incubate Supernatant with Ni-NTA Resin (Batch Binding) c->d e Load Slurry onto Column d->e f Wash with Wash Buffer (Low Imidazole) e->f g Elute with Elution Buffer (High Imidazole) f->g h Collect Elution Fractions g->h i SDS-PAGE Analysis of Lysate, Flow-through, Wash, and Elution Fractions h->i j Western Blot with anti-His Antibody h->j k Pool Pure Fractions, Buffer Exchange/Dialysis i->k j->k l Quantify & Store Protein (e.g., Bradford Assay) k->l

Figure 3: Workflow for protein purification and validation.

Protocol: His-Tag Purification under Native Conditions

Buffer Preparation:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0. (Note: Always add a protease inhibitor cocktail to the lysis buffer immediately before use.)

Procedure:

  • Cell Lysis: Resuspend the frozen cell pellet (from 1 L culture) in 30-40 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator on ice until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the clear supernatant.

  • Binding: Add 1-2 mL of a 50% Ni-NTA resin slurry to the clarified lysate. Incubate on a rocker or rotator for 1 hour at 4°C to allow the protein to bind to the resin.[32]

  • Column Loading: Load the lysate-resin slurry into a gravity-flow chromatography column. Collect the flow-through fraction for analysis.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer. Collect the wash fractions for analysis.

  • Elution: Elute the protein by adding 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.

  • Analysis: Analyze all collected fractions (pre-induction, lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity and identify the fractions containing the target protein. Confirm the protein's identity via Western blot using an anti-His antibody.

  • Buffer Exchange: Pool the purest elution fractions and perform buffer exchange (e.g., using dialysis or a desalting column) into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Part 4: Functional Characterization

Rationale: Enzyme-Coupled Activity Assay

To confirm that the purified protein is not only present but also functionally active, a direct measurement of its enzymatic activity is required. For an acetyl-CoA synthase, a common method is an enzyme-coupled assay.[33][34] This protocol is adapted from established methods for acyl-CoA synthetases. The formation of the product, this compound, is coupled to a subsequent reaction that produces a detectable signal, such as a color change or fluorescence.[33]

Principle:

  • Synthase Reaction: The purified enzyme synthesizes the acetyl-CoA product from its specific substrate, CoA, and ATP.

  • Coupled Reaction: The newly formed acetyl-CoA is used by a second enzyme in a reaction that produces a measurable output. For example, acyl-CoA oxidase can act on the product, generating H₂O₂, which can then be detected using a colorimetric or fluorometric probe.[33][34]

Protocol: Colorimetric Coupled Enzyme Assay

Materials:

  • Purified this compound synthase

  • (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid (substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or similar H₂O₂ probe)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • 96-well microplate and plate reader

Procedure:

  • Reaction Mix: Prepare a master mix in the Assay Buffer containing all components except the purified synthase enzyme.

    • Final concentrations: 1 mM ATP, 0.5 mM CoA, 1 mM substrate, 0.2 U/mL acyl-CoA oxidase, 0.5 U/mL HRP, 50 µM Amplex™ Red.

  • Initiate Reaction: Aliquot the master mix into the wells of a 96-well plate. Add varying concentrations of the purified synthase enzyme to initiate the reaction. Include a "no enzyme" control.

  • Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the increase in absorbance (at ~570 nm for Amplex Red product) over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the reaction velocity against the enzyme concentration to confirm a dose-dependent response.

    • To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping others saturated, and fit the data to the Michaelis-Menten equation.

References

  • ResearchGate. Total synthesis of iridoid monoterpenes 5, 6, 93–99. Available at: [Link]

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  • BioDynamics Laboratory Inc. pET Expression Vector. Available at: [Link]

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  • Max-Planck-Gesellschaft. Final step in the biosynthesis of iridoids elucidated. Available at: [Link]

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  • National Institutes of Health. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits. Available at: [Link]

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  • PubMed. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis. Available at: [Link]

  • ResearchGate. Mechanism of iridoid synthase (ISY). (a) Conversion of 8-oxogeranial... Available at: [Link]

  • ResearchGate. (PDF) Molecular cloning of CoA Synthase. The missing link in CoA biosynthesis. Available at: [Link]

  • Protocols.io. Protein expression using E. coli strain BL21DE3. Available at: [Link]

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  • ResearchGate. Stable heterologous expression of biologically active terpenoids in green plant cells. Available at: [Link]

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  • Addgene Blog. To Codon Optimize or Not: That is the Question. Available at: [Link]

  • ResearchGate. An enzyme-coupled assay for acyl-CoA synthetase. Available at: [Link]

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  • PubMed Central. Codon optimization and factorial screening for enhanced soluble expression of human ciliary neurotrophic factor in Escherichia coli. Available at: [Link]

  • PubMed. 3-Hydroxy-3-methylglutaryl-coenzyme A synthase from ox liver. Properties of its acetyl derivative. Available at: [Link]

  • Protein Expression and Purification Core Facility. E. coli expression strains. Available at: [Link]

  • Oxford Academic. Identification, Functional Characterization, and Evolution of Terpene Synthases from a Basal Dicot. Available at: [Link]

  • VectorBuilder. pET Bacterial Recombinant Protein Expression Vector. Available at: [Link]

  • Protocols.io. HisPur Purification of His-Tagged Proteins--CHEM 584. Available at: [Link]

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  • Sultan Qaboos University House of Expertise. Monoterpenes and Iridoids. Available at: [Link]

  • CD Biosynsis. Codon Optimization for Different Expression Systems: Key Points and Case Studies. Available at: [Link]

  • PNAS. Independent evolution of the iridoid biosynthetic pathway in plants and insects. Available at: [Link]

  • Wikipedia. Escherichia coli BL21(DE3). Available at: [Link]

  • ACS Publications. Decoding Catalysis by Terpene Synthases. Available at: [Link]

  • ACS Publications. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants. Available at: [Link]

  • National Institutes of Health. Cloning and expression of the gene cluster encoding key proteins involved in acetyl-CoA synthesis in Clostridium thermoaceticum: CO dehydrogenase, the corrinoid/Fe-S protein, and methyltransferase. Available at: [Link]

  • Biology LibreTexts. 5.12G: The Acetyl-CoA Pathway. Available at: [Link]

  • Wikipedia. Acetyl-CoA synthetase. Available at: [Link]

  • YouTube. Acetyl-S-CoA Synthetase: Physiology, Biochemistry, and Mechanism. Available at: [Link]

  • MDPI. Engineering Corynebacterium glutamicum for the Efficient Production of 3-Hydroxypropionic Acid from a Mixture of Glucose and Acetate via the Malonyl-CoA Pathway. Available at: [Link]

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developing a coupled enzyme assay for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Continuous Spectrophotometric Coupled-Enzyme Assay for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Thioesterase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a structurally complex thioester that may serve as a key intermediate in novel biosynthetic pathways or as a substrate for enzymes of interest in drug discovery and metabolic engineering. The search results indicate that a synthase for this molecule has been identified in Pseudomonas putida, suggesting its role in bacterial metabolism[1][2]. Quantifying the enzymatic hydrolysis of this acyl-CoA derivative is crucial for characterizing enzyme kinetics, screening for inhibitors, and understanding its metabolic fate.

Enzyme assays are fundamental laboratory methods for measuring the rate of enzymatic reactions, which is vital for studying enzyme kinetics and inhibition[3][4]. Direct measurement of the hydrolysis of this compound is challenging as neither the substrate nor the products exhibit a distinct, easily measurable spectroscopic signature. To overcome this, a coupled enzyme assay provides an indirect but robust method for continuous monitoring of the reaction[3][4][5].

This application note details a continuous, spectrophotometric coupled-enzyme assay designed to measure the activity of putative thioesterases that hydrolyze this compound. The assay is based on the principle that the hydrolysis of the acyl-CoA thioester bond releases Coenzyme A with a free sulfhydryl group (CoA-SH). This product then becomes the substrate for a secondary reaction that generates a quantifiable signal[3][5]. Specifically, the released CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent, in a rapid chemical coupling reaction to produce the vibrant yellow anion 2-nitro-5-thiobenzoate (TNB²⁻), which can be monitored spectrophotometrically at 412 nm[6][7]. This method is widely used for its reliability and sensitivity in quantifying thioesterase activity[6][7][8].

Assay Principle

The assay quantifies thioesterase activity by linking the hydrolysis of the acyl-CoA substrate to the colorimetric detection of the released Coenzyme A (CoA-SH). The process involves two sequential reactions:

Reaction 1: Enzymatic Hydrolysis (Primary Reaction) A putative thioesterase (Enzyme of Interest) catalyzes the hydrolysis of this compound, releasing the corresponding carboxylic acid and Coenzyme A.

This compound + H₂O ---(Thioesterase)---> (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid + CoA-SH

Reaction 2: Colorimetric Detection (Chemical Coupling) The free sulfhydryl group of the released CoA-SH immediately reacts with the chromogenic disulfide compound DTNB (Ellman's Reagent). This reaction cleaves the disulfide bond of DTNB to form a mixed disulfide and one molecule of TNB²⁻, which has a strong absorbance at 412 nm (molar extinction coefficient, ε = 14,150 M⁻¹cm⁻¹)[9].

CoA-SH + DTNB ---> CoA-S-S-TNB + TNB²⁻ (Yellow, Abs @ 412 nm)

The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm over time, is directly proportional to the rate of CoA-SH release, and thus to the activity of the primary thioesterase enzyme[7][10].

Coupled_Assay_Principle sub This compound enzyme Thioesterase (Enzyme of Interest) sub->enzyme + H₂O prod1 (2,3,3-trimethyl-5-oxocyclopent-3-enyl) acetic acid enzyme->prod1 Product 1 coa CoA-SH enzyme->coa Product 2 tnb TNB²⁻ (Yellow Product) coa->tnb + DTNB dtnb DTNB (Ellman's Reagent) dtnb->tnb spectro Measure Absorbance @ 412 nm tnb->spectro

Caption: Coupled assay scheme for thioesterase activity.

Materials and Reagents

  • Equipment:

    • UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 412 nm, with temperature control.

    • 96-well, clear, flat-bottom microplates (for high-throughput screening).

    • Calibrated pipettes and sterile pipette tips.

    • pH meter.

  • Reagents & Buffers:

    • This compound (Substrate)

    • Purified thioesterase enzyme or cell lysate containing the enzyme.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent), (CAS: 69-78-3)

    • HEPES or Tris-HCl buffer (e.g., 100 mM, pH 7.5 - 8.0).

    • Dimethyl sulfoxide (DMSO) for DTNB stock solution.

    • Purified water (deionized or equivalent).

    • (Optional) Known thioesterase inhibitor for assay validation.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM HEPES, pH 8.0):

    • Dissolve the appropriate amount of HEPES powder in purified water.

    • Adjust the pH to 8.0 using 1 M NaOH. The reaction of DTNB with thiols is pH-dependent and is favored at slightly alkaline pH[9].

    • Bring to final volume and filter sterilize if necessary. Store at 4°C.

  • DTNB Stock Solution (10 mM):

    • Dissolve 4.0 mg of DTNB in 1 mL of DMSO.

    • Store in a light-protected container at 4°C. This stock is stable for several months.

  • Substrate Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of this compound in purified water or a suitable buffer (e.g., 10 mM citrate buffer, pH 6.0) to ensure stability.

    • Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Enzyme Solution:

    • Dilute the purified enzyme or cell lysate to the desired working concentration in cold Assay Buffer immediately before use.

    • Keep the enzyme solution on ice throughout the experiment to maintain activity.

Assay Protocol (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally for other formats.

  • Prepare Master Mix: Prepare a master mix of Assay Buffer and DTNB for all reactions to minimize pipetting errors. For N reactions, mix:

    • (180 µL) * (N+1) of Assay Buffer

    • (2 µL) * (N+1) of 10 mM DTNB Stock Solution (Final concentration: 0.1 mM)

    • Vortex gently to mix.

  • Set up Reactions: Pipette the components into the wells of a 96-well plate according to the table below. It is crucial to include proper controls.

ComponentTest Well (µL)Control 1 (No Enzyme)Control 2 (No Substrate)
Master Mix (Buffer + DTNB)180180190
Substrate Solution (from stock)10100
Enzyme Solution10010
Assay Buffer0100
Total Volume 200 200 200
Table 1: Pipetting scheme for the thioesterase assay.
  • Initiate the Reaction:

    • Pre-incubate the plate containing the master mix and substrate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration[11].

    • Initiate the reaction by adding 10 µL of the Enzyme Solution (or Assay Buffer for the 'No Enzyme' control).

    • Mix the contents of the wells thoroughly, either by gentle pipetting or using the plate reader's automated shaking function.

  • Measure Absorbance:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 412 nm every 30 seconds for a total of 10-15 minutes.

    • Ensure the readings are within the linear range of the instrument (typically Abs < 1.0)[11].

Data Analysis
  • Determine the Rate of Reaction (ΔAbs/min):

    • Plot Absorbance (412 nm) versus Time (minutes) for each well.

    • Identify the initial linear portion of the curve. The non-enzymatic hydrolysis of the substrate can be assessed from the 'No Enzyme' control.

    • Calculate the slope of this linear portion to get the initial reaction rate (ΔAbs/min). Subtract the rate of the 'No Enzyme' control from the rate of the test wells to correct for any background reaction.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.

    • Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      • ΔAbs/min: The corrected rate of absorbance change.

      • ε (Molar Extinction Coefficient): 14,150 M⁻¹cm⁻¹ for TNB²⁻[9].

      • Path Length (cm): For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. This must be determined empirically for your specific plate and reader or calculated based on the volume. For a standard 1 cm cuvette, the path length is 1.

  • Calculate Specific Activity:

    • Divide the enzyme activity by the concentration of the protein in the enzyme solution (mg/mL) to obtain the specific activity (µmol/min/mg or U/mg)[3].

Workflow_Diagram cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_data 3. Data Acquisition & Analysis prep_reagents Prepare Buffers, DTNB, and Substrate Stocks prep_enzyme Dilute Enzyme (Keep on Ice) prep_reagents->prep_enzyme setup_plate Pipette Master Mix & Substrate into Plate prep_enzyme->setup_plate pre_incubate Pre-incubate Plate at Reaction Temperature setup_plate->pre_incubate start_rxn Initiate with Enzyme Addition & Mix pre_incubate->start_rxn read_abs Read Absorbance @ 412 nm (Kinetic Mode) start_rxn->read_abs calc_rate Calculate Initial Rate (ΔAbs/min) read_abs->calc_rate calc_activity Calculate Enzyme Activity using Beer-Lambert Law calc_rate->calc_activity

Caption: Experimental workflow from preparation to data analysis.

Assay Validation and Optimization

To ensure the assay is robust and reliable, the following validation steps are recommended:

  • Enzyme Linearity: Confirm that the reaction rate is directly proportional to the enzyme concentration. Perform the assay with varying concentrations of the enzyme while keeping the substrate concentration constant and saturating.

  • Substrate Dependence (Kₘ and Vₘₐₓ Determination): Determine the Michaelis-Menten kinetic parameters by measuring the initial reaction rate at various substrate concentrations[12]. This is essential for understanding the enzyme's affinity for the substrate and its maximum catalytic rate.

  • Assay Specificity: If screening for inhibitors, perform dose-response curves to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%)[12][13]. Further kinetic analysis can elucidate the mechanism of inhibition (e.g., competitive, non-competitive)[13][14][15].

  • Control Reactions: Always include 'no enzyme' and 'no substrate' controls to account for non-enzymatic substrate hydrolysis and any background signal from the enzyme preparation, respectively[16].

Troubleshooting

  • High Background Signal (in 'No Enzyme' control):

    • Cause: Spontaneous hydrolysis of the acyl-CoA substrate or presence of reducing agents in the buffer.

    • Solution: Prepare fresh substrate. Ensure buffers are free of contaminants like DTT or β-mercaptoethanol. Always subtract the background rate.

  • No or Low Signal:

    • Cause: Inactive enzyme, incorrect pH, or substrate/enzyme concentration is too low.

    • Solution: Verify enzyme activity with a known positive control substrate if available. Optimize pH and temperature. Increase enzyme or substrate concentration.

  • Non-linear Reaction Progress Curve:

    • Cause: Substrate depletion, product inhibition, or enzyme instability.

    • Solution: Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial linear phase is used for rate calculation.

Conclusion

This application note provides a detailed protocol for a robust and continuous spectrophotometric assay for quantifying the activity of enzymes that hydrolyze this compound. By coupling the release of CoA-SH to its reaction with DTNB, this method allows for real-time monitoring of enzyme kinetics. The assay is readily adaptable for high-throughput screening of enzyme inhibitors, making it a valuable tool for academic research and drug development professionals.

References

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed.[Link]

  • Terminology of Molecular Biology for coupled-enzyme assay. GenScript.[Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press.[Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.[Link]

  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry.[Link]

  • Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli. ASM Journals.[Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy.[Link]

  • Enzyme assay. Wikipedia.[Link]

  • Acyl-CoA Thioestherase Activity Assay Kit. Genotic.[Link]

  • Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent. PubMed.[Link]

  • Principles of Enzyme Assays. ResearchGate.[Link]

  • (PDF) Spectrophotometric Enzyme Assays for High-Throughput Screening. ResearchGate.[Link]

  • (2,2,3 trimethyl 5 oxocyclopent 3 enyl)acetyl CoA synthase. Alchetron.[Link]acetylCoA-synthase)

  • Protocol for enzyme assays. The Royal Society of Chemistry.[Link]

  • How to Design a Colorimetric Assay for Enzyme Screening. Patsnap Synapse.[Link]

  • Coupled enzyme systems: Exploring coupled assays with students. ResearchGate.[Link]

  • Ellman's Reagent. G-Biosciences.[Link]

  • Thioesterase activity of the enzyme using Acetyl-CoA as substrate. ResearchGate.[Link]

  • Determination of the thioesterase activity of crude extracts. ResearchGate.[Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.[Link]

  • (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Wikipedia.[Link]

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Application Notes & Protocols: Utilizing (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA as a Novel Probe for Metabolic Pathway Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of metabolic pathways is fundamental to understanding cellular physiology, disease pathogenesis, and drug action. Chemical probes, small molecules designed to interact with specific biological targets, are invaluable tools for dissecting these complex networks.[1][2][3][4][5] This guide introduces a novel metabolic probe, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA (TMOP-CoA), a rationally designed molecule for the investigation of enzymes that utilize acetyl-CoA and other short-chain acyl-CoAs. Its unique structure, featuring a sterically hindered cyclopentenyl ring, makes it a candidate for acting as either a substrate for specialized enzymes or a competitive inhibitor for others, particularly within fatty acid and polyketide biosynthesis.[6][7] These application notes provide a comprehensive framework, from conceptual rationale to detailed experimental protocols, for employing TMOP-CoA to elucidate enzyme function and map metabolic activities in both in vitro and cellular systems.

Introduction and Rationale: The Case for a Structurally Unique Probe

Acetyl-coenzyme A (acetyl-CoA) is a central hub in cellular metabolism, participating in the TCA cycle, fatty acid synthesis, and cholesterol synthesis.[8] Enzymes that recognize and process acetyl-CoA are critical nodes in these pathways and represent important therapeutic targets.[9] Standard methods often rely on radiolabeling or coupled enzymatic assays, which can have limitations in throughput and physiological relevance.[8][9]

TMOP-CoA is engineered to address these challenges. Its core components are:

  • An Acetyl-CoA Moiety: This ensures recognition by a broad class of acyl-CoA-dependent enzymes.

  • A Substituted Cyclopentenyl Ring: This bulky, cyclic acyl group is structurally distinct from the linear alkyl chains of typical fatty acyl-CoAs. This feature is hypothesized to:

    • Act as an Inhibitor: The steric hindrance may prevent catalytic turnover in enzymes like fatty acid synthase (FAS), allowing for the characterization of enzyme-substrate interactions and the determination of inhibitory constants (Kᵢ).

    • Serve as a Unique Substrate: For enzymes with broader substrate specificity, such as certain acyl-CoA dehydrogenases or specialized synthases, TMOP-CoA can be incorporated into downstream metabolites, creating unique biomarkers that can be tracked by mass spectrometry.

    • Probe Specific Biological Niches: The cyclopentenyl structure is reminiscent of natural products like cyclopentenyl fatty acids found in certain plants, suggesting it could be a specialized primer in some biosynthetic pathways.[10] An enzyme, (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, has been identified in Pseudomonas putida, indicating that such structures are recognized in biological systems.[11][12]

This probe, therefore, enables a dual-mode of investigation: as a potential inhibitor to quantify enzyme activity and as a metabolic tracer to follow pathway flux.

Probe Synthesis and Characterization: A Prerequisite for Trustworthy Data

As a novel research tool, TMOP-CoA is not commercially available and requires custom synthesis. While a detailed synthetic route is beyond the scope of this guide, the general approach involves the synthesis of the carboxylic acid precursor, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid, followed by its activation and enzymatic or chemical ligation to Coenzyme A.

Crucial Post-Synthesis Steps (Self-Validation):

  • Purification: High-performance liquid chromatography (HPLC) is mandatory to isolate the TMOP-CoA conjugate to >95% purity.

  • Structural Verification: The identity of the final product must be unequivocally confirmed using:

    • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass of the molecule (Expected [M+H]⁺ ≈ 932.75 m/z).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the covalent structure and the integrity of both the cyclopentenyl and CoA moieties.

Without this rigorous characterization, any downstream biological data is uninterpretable. The purity and confirmed identity of the probe are the foundation of trustworthy results.[2]

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary applications of TMOP-CoA.

Protocol 3.1: In Vitro Enzyme Kinetics Assay

This protocol details how to determine if TMOP-CoA acts as an inhibitor or substrate for a purified enzyme (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase).

Objective: To measure the effect of TMOP-CoA on enzyme activity and determine key kinetic parameters (IC₅₀, Kᵢ, or Kₘ, Vₘₐₓ).

Materials:

  • Purified target enzyme (e.g., ACC, FAS).

  • TMOP-CoA stock solution (e.g., 10 mM in appropriate buffer).

  • Natural substrate (e.g., Acetyl-CoA).

  • Reaction buffer specific to the enzyme.

  • Detection reagents (e.g., NADPH for FAS assays, colorimetric reagents for PPi detection in synthetase assays).[8][13]

  • UV/Vis spectrophotometer or plate reader.

Procedure:

  • Prepare Reaction Mixtures: In a 96-well plate or cuvette, prepare reaction mixtures containing the enzyme buffer, co-factors (e.g., ATP, NADPH), and the detection reagents.

  • Inhibitor Titration (IC₅₀ Determination):

    • Add varying concentrations of TMOP-CoA to the wells (e.g., from 0.1 µM to 100 µM).

    • Add the natural substrate (e.g., Acetyl-CoA) at a fixed concentration (typically at its Kₘ value).

    • Initiate the reaction by adding the purified enzyme.

  • Substrate Characterization (Kₘ/Vₘₐₓ Determination):

    • If TMOP-CoA is hypothesized to be a substrate, omit the natural substrate.

    • Add varying concentrations of TMOP-CoA to the wells.

    • Initiate the reaction by adding the enzyme.

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance (e.g., decrease in NADPH absorbance at 340 nm for FAS) over time.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • For inhibition studies, plot the reaction rate against the log of TMOP-CoA concentration and fit to a dose-response curve to determine the IC₅₀.

    • For substrate studies, plot the reaction rate against TMOP-CoA concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Data Presentation:

ParameterDescriptionExample Value
IC₅₀ Concentration of TMOP-CoA causing 50% inhibition.15.2 µM
Kᵢ Inhibition constant, a measure of inhibitor potency.7.8 µM
Kₘ Michaelis constant, substrate conc. at ½ Vₘₐₓ.25.5 µM
Vₘₐₓ Maximum reaction velocity.1.2 µmol/min/mg

Table 1: Example kinetic parameters for TMOP-CoA with a hypothetical acyl-CoA utilizing enzyme.

Protocol 3.2: Cell-Based Metabolic Labeling

This protocol describes how to introduce TMOP-CoA into cultured cells to trace its metabolic fate.

Objective: To determine if TMOP-CoA is taken up by cells and incorporated into downstream metabolic pathways.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HepG2).

  • Cell culture medium and supplements.

  • TMOP-CoA.

  • Control vehicle (e.g., DMSO or buffer used to dissolve TMOP-CoA).

  • Methanol, Acetonitrile, Water (LC-MS grade).

  • Cell scrapers.

Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates and grow to ~80% confluency.

  • Probe Treatment:

    • Prepare a working solution of TMOP-CoA in the cell culture medium. Optimize concentration (e.g., 10-100 µM) and incubation time (e.g., 1, 4, 12, 24 hours) in preliminary experiments.[14]

    • Remove the old medium from the cells and replace it with the TMOP-CoA-containing medium. Include a vehicle-only control.

  • Metabolism Quenching and Metabolite Extraction:

    • After incubation, aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 80% methanol to the well to quench all enzymatic activity and precipitate proteins.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a small volume (e.g., 50 µL) of 50% methanol for LC-MS analysis.

Protocol 3.3: LC-MS/MS Analysis of TMOP-CoA and its Metabolites

This protocol provides a framework for detecting and quantifying TMOP-CoA and its potential metabolic products in cell extracts.

Objective: To identify and quantify TMOP-CoA and novel downstream metabolites using high-resolution mass spectrometry.

Materials:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[15]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate.[15]

Procedure:

  • Method Development:

    • Directly infuse a standard of TMOP-CoA into the mass spectrometer to determine its exact mass, retention time, and characteristic fragmentation pattern (MS/MS spectrum). The CoA moiety has a characteristic fragmentation pattern that can be used for precursor ion or neutral loss scanning.[16][17]

  • LC Separation:

    • Inject the reconstituted metabolite extract onto the C18 column.

    • Apply a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes) to separate the metabolites.

  • MS Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to collect MS and MS/MS data for all detected ions.

  • Data Analysis:

    • Search the data for the exact mass of the intact TMOP-CoA parent ion.

    • Perform targeted extraction of the ion chromatogram to quantify its abundance.

    • Use metabolomics software to search for new features in the TMOP-CoA-treated samples compared to controls. Putative metabolites can be identified by looking for mass shifts corresponding to known metabolic transformations (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).

Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing the experimental process and the underlying biological context.

Metabolic_Context cluster_input Metabolic Inputs cluster_pathways Core Metabolic Pathways cluster_probe Probe Action Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthesis Acetyl-CoA->FAS Substrate TCA TCA Cycle Acetyl-CoA->TCA Substrate HMG HMG-CoA (Sterol Synthesis) Acetyl-CoA->HMG Substrate Fatty Acids Fatty Acids FAS->Fatty Acids Probe TMOP-CoA Probe Probe->FAS Inhibits or Enters Pathway

Caption: Potential metabolic intersections for the TMOP-CoA probe.

Experimental_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Treatment - TMOP-CoA (Test) - Vehicle (Control) A->B C 3. Quench & Extract (Ice-cold 80% Methanol) B->C D 4. Sample Prep (Centrifuge, Dry, Reconstitute) C->D E 5. LC-MS/MS Analysis (Acyl-CoA Method) D->E F 6. Data Processing - Peak Integration - Metabolite ID E->F G 7. Biological Interpretation F->G

Caption: Workflow for cell-based metabolic labeling with TMOP-CoA.

Troubleshooting and Limitations

  • Poor Cell Permeability: Acyl-CoAs are generally not cell-permeable. If no intracellular probe is detected, consider using cell permeabilizing agents or synthesizing a more lipophilic version (e.g., the ethyl ester of the carboxylic acid precursor), which can be hydrolyzed intracellularly to the active acid and then converted to the CoA thioester.

  • Probe Instability: Thioesters can be susceptible to hydrolysis. Prepare stock solutions fresh and store them at -80°C. Assess the stability of TMOP-CoA in cell culture medium over the time course of the experiment.

  • Off-Target Effects: As with any chemical probe, TMOP-CoA may have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls, such as a structurally similar but inactive analog if one can be synthesized.[2]

  • Complex Data Analysis: Metabolomics data can be complex. The identification of novel metabolites requires rigorous validation, including matching fragmentation spectra to those of authentic chemical standards if possible.

Conclusion

This compound represents a novel chemical tool with significant potential for dissecting acyl-CoA metabolism. Its unique structure allows for a dual-pronged approach to studying enzyme kinetics and tracing metabolic flux. By following the rigorous protocols for characterization, in vitro analysis, cellular labeling, and mass spectrometry outlined in this guide, researchers can leverage TMOP-CoA to gain new insights into the complex and vital metabolic pathways that underpin cellular life.

References

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  • Brennan, P., & Vazquez Rodriguez, S. (Eds.). (2021). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
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  • Frye, S. V. (2010). The art of the chemical probe. Semantic Scholar. Available from: [Link]

  • BenchChem. (2025). A Technical Guide to Fluorescent Fatty Acid Probes for Researchers and Drug Development Professionals. BenchChem.
  • Raghavan, A., et al. (2008). Chemical probes for profiling fatty acid-associated proteins in living cells. Bioorganic & Medicinal Chemistry Letters, 18(22), 5982-6. Available from: [Link]

  • Liu, Y., et al. (2007). A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma. Journal of Biochemical and Biophysical Methods, 70(5), 768-774. Available from: [Link]

  • Istvan, E. S., et al. (2022). Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. Microbiology Spectrum, 10(5), e0134422. Available from: [Link]

  • Ranganathan, S., et al. (2014). Systems metabolic engineering design: Fatty acid production as an emerging case study. Biotechnology Journal, 9(12), 1505-1518. Available from: [Link]

  • Martinez, C., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Computational and Structural Biotechnology Journal, 21, 3591-3609. Available from: [Link]

  • Gago, G., et al. (2021). Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX. Frontiers in Microbiology, 11, 617631. Available from: [Link]

  • Agilent Technologies. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC).
  • Spener, F. (1976). Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae. Biochimica et Biophysica Acta, 450(2), 261-5. Available from: [Link]

  • Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Wikipedia. Available from: [Link]

  • Dzhemilev, U. M., et al. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(19), 6529. Available from: [Link]

  • Snyder, N. W., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. Journal of Lipid Research, 63(7), 100224. Available from: [Link]

  • Stern, J. R. (1971). Studies on chemical and enzymatic synthesis of maleyl-CoA. Biochimie, 53(10), 1081-7. Available from: [Link]

  • Trefely, S., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell Reports, 11(1), 141-153. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the synthesis of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve reaction yields. The synthesis is typically a two-stage process involving the formation of the precursor, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid, followed by its enzymatic ligation to Coenzyme A (CoA).

While specific literature on the synthase for this exact molecule is limited, the principles outlined here are based on well-established knowledge of acyl-CoA synthetase mechanisms and general troubleshooting for enzymatic reactions.[1][2] This resource provides a logical framework for identifying and resolving issues throughout the experimental workflow.

Overall Synthesis Workflow

The successful synthesis of the target molecule hinges on a sequential and optimized workflow. The following diagram illustrates the critical stages, from precursor synthesis to final product analysis.

Synthesis_Workflow cluster_precursor Precursor Synthesis & Purification cluster_enzymatic Enzymatic Ligation cluster_downstream Downstream Processing Precursor_Synth Synthesis of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid Precursor_Purify Purification of Precursor Acid (e.g., Crystallization, Chromatography) Precursor_Synth->Precursor_Purify Precursor_QC Quality Control (NMR, MS, Purity >95%) Precursor_Purify->Precursor_QC Reaction_Setup Set Up Reaction: Precursor, CoA, ATP, Mg2+, Buffer Precursor_QC->Reaction_Setup Enzyme_Prep Prepare this compound synthase from Pseudomonas putida Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Quench Quench Reaction (e.g., Acidification) Incubation->Reaction_Quench Product_Purify Purify Product (e.g., HPLC, SPE) Reaction_Quench->Product_Purify Product_Analysis Analyze Final Product (LC-MS, Activity Assay) Product_Purify->Product_Analysis

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Low yield is a common issue that can stem from multiple points in the workflow. The most frequent culprits are:

  • Inactive or Suboptimal Enzyme: The this compound synthase may have lost activity due to improper storage or handling.[3]

  • Poor Quality Substrates: Impurities in the precursor acid or degradation of Coenzyme A (CoA) or ATP can significantly hinder the reaction.

  • Suboptimal Reaction Conditions: The pH, temperature, or concentration of essential cofactors like Mg²⁺ and ATP may not be optimal for the enzyme.[1][4]

Start by validating the activity of your enzyme with a control reaction and verifying the purity of your substrates.

Q2: How critical is the purity of the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid precursor?

Extremely critical. Acyl-CoA synthetases can be sensitive to impurities. Contaminants from the precursor synthesis (e.g., unreacted starting materials, side products) can act as inhibitors. Always use a precursor with the highest possible purity (ideally >95%) and confirm its identity and integrity via analytical methods like NMR and Mass Spectrometry before use.

Q3: The reaction starts well but then plateaus quickly. What could be the cause?

A rapid plateau can indicate either product inhibition or instability.

  • Product Inhibition: The accumulation of the final product, this compound, or the byproduct pyrophosphate (PPi) can inhibit the enzyme.[1]

  • Product Degradation: The thioester bond in acyl-CoAs can be labile, especially at non-neutral pH or elevated temperatures.[1]

  • Substrate Depletion: One of the substrates (precursor acid, CoA, or ATP) may be limiting and consumed quickly.

Consider performing a time-course experiment to monitor substrate consumption and product formation. Adding a pyrophosphatase to the reaction can alleviate PPi-based inhibition.[1]

Q4: Can I use a different acyl-CoA synthetase if I cannot obtain the specific one from Pseudomonas putida?

It is possible, but success is not guaranteed. Acyl-CoA synthetases have varying substrate specificities.[2] A long-chain acyl-CoA synthetase might show some activity, but it would require extensive screening and optimization. If you choose this route, start by screening enzymes known to have broad substrate tolerance.

Troubleshooting Guide for Enzymatic Ligation

This guide provides a systematic approach to diagnosing and solving low-yield problems in the enzymatic synthesis step.

Troubleshooting Decision Workflow

Troubleshooting_Tree Start Low Yield of Target Acyl-CoA Enzyme_Check Is the Enzyme Active? Start->Enzyme_Check Enzyme_Yes Yes Enzyme_Check->Enzyme_Yes Yes Enzyme_No No Enzyme_Check->Enzyme_No No Substrate_Check Are Substrates High Quality? Substrate_Yes Yes Substrate_Check->Substrate_Yes Yes Substrate_No No Substrate_Check->Substrate_No No Condition_Check Are Reaction Conditions Optimal? Condition_Yes Yes Condition_Check->Condition_Yes Yes Condition_No No Condition_Check->Condition_No No Product_Check Is the Product Stable? Product_Sol_1 Add pyrophosphatase to prevent PPi inhibition. Product_Check->Product_Sol_1 Enzyme_Yes->Substrate_Check Enzyme_Sol_1 Verify storage (-80°C). Avoid freeze-thaw cycles. Enzyme_No->Enzyme_Sol_1 Enzyme_Sol_2 Run SDS-PAGE for integrity. Perform control activity assay. Enzyme_Sol_1->Enzyme_Sol_2 Enzyme_Sol_3 Titrate enzyme concentration. Enzyme_Sol_2->Enzyme_Sol_3 Substrate_Yes->Condition_Check Substrate_Sol_1 Verify precursor purity (>95%). Use fresh, high-purity CoA & ATP. Substrate_No->Substrate_Sol_1 Substrate_Sol_2 Check for substrate inhibition by titrating precursor concentration. Substrate_Sol_1->Substrate_Sol_2 Substrate_Sol_3 Ensure correct stoichiometry. Substrate_Sol_2->Substrate_Sol_3 Condition_Yes->Product_Check Condition_Sol_1 Optimize pH (start ~7.5). Use a suitable buffer (e.g., Tris-HCl). Condition_No->Condition_Sol_1 Condition_Sol_2 Optimize temperature (start 30-37°C). Condition_Sol_1->Condition_Sol_2 Condition_Sol_3 Titrate Mg2+ concentration. Condition_Sol_2->Condition_Sol_3 Condition_Sol_4 Perform time-course experiment to find optimal reaction time. Condition_Sol_3->Condition_Sol_4 Product_Sol_2 Analyze product stability at reaction pH and temperature. Product_Sol_1->Product_Sol_2

Caption: A decision tree for troubleshooting low yield in enzymatic acyl-CoA synthesis.

Problem & Solution Table
Problem Area Potential Cause Recommended Solution & Explanation
Enzyme-Related Enzyme Inactivity/Degradation Verify Storage & Handling: Store enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can denature the protein.[3][5] Confirm Integrity: Run an SDS-PAGE gel to check for protein degradation.[3] Activity Assay: Perform a control reaction with a known good substrate (if available) or under previously validated conditions to confirm catalytic activity.
Incorrect Enzyme Concentration Titrate Enzyme: Too little enzyme will result in a slow reaction and low yield. Too much can be wasteful and may introduce contaminants. Determine the optimal concentration empirically.[1]
Substrate-Related Impure Precursor Acid Verify Purity: Use analytical techniques (NMR, LC-MS, elemental analysis) to confirm the structure and purity (>95%) of the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. Impurities can inhibit the enzyme.
Degraded CoA or ATP Use Fresh Substrates: CoA can oxidize, and ATP can hydrolyze over time. Use fresh, high-quality powders or solutions. Store stock solutions appropriately (e.g., ATP at pH ~7, frozen).
Substrate Inhibition Titrate Substrate Concentration: High concentrations of the precursor acid can sometimes inhibit the enzyme.[3] Test a range of concentrations to find the optimal level where the reaction rate is maximized.
Reaction Conditions Suboptimal pH or Buffer Optimize pH: Most acyl-CoA synthetases function optimally between pH 7.0-8.0.[3] Perform small-scale reactions across a pH gradient (e.g., 6.5 to 8.5) to find the sweet spot. Ensure your buffer doesn't chelate the required Mg²⁺ cofactor.
Incorrect Temperature Optimize Temperature: While 37°C is a common starting point, the optimal temperature can vary.[4] Test a range (e.g., 25°C, 30°C, 37°C). Higher temperatures increase reaction rates but can also lead to enzyme denaturation or product degradation over time.
Insufficient Incubation Time Perform Time-Course Study: The reaction may not have reached completion. Take aliquots at various time points (e.g., 30 min, 1h, 2h, 4h) and analyze for product formation to determine the optimal incubation period.[3]
Product-Related Pyrophosphate (PPi) Inhibition Add Pyrophosphatase: The reaction produces PPi, which can cause feedback inhibition.[1] Including a commercially available inorganic pyrophosphatase in the reaction mixture can drive the reaction forward by hydrolyzing PPi.
Product Instability Assess Stability: The acyl-CoA thioester bond can be chemically labile. After quenching the reaction (e.g., with formic or perchloric acid), process the sample quickly and keep it cold. Analyze product stability under your specific reaction and workup conditions.[1]

Key Experimental Protocols

Protocol 1: General Enzymatic Synthesis

This protocol provides a starting point for the synthesis of this compound. All concentrations should be optimized empirically.

Materials:

  • This compound synthase

  • (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid (high purity)

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Inorganic Pyrophosphatase (optional)

  • Nuclease-free water

Procedure:

  • On ice, prepare a 1 mL master mix in a microcentrifuge tube. The final concentrations should be approximately:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 2 mM (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid

    • 1 U/mL Inorganic Pyrophosphatase (optional)[1]

  • Mix gently by pipetting.

  • Initiate the reaction by adding the this compound synthase to a final concentration of 1-10 µM (this must be optimized).

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for 1-4 hours (as determined by a time-course experiment).

  • Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid to a final concentration of 1%.[1]

  • Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analyze the supernatant for product formation using HPLC or LC-MS.

Protocol 2: HPLC Analysis and Purification

This method is adapted from established protocols for analyzing and purifying acyl-CoA species.[6][7]

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Buffer A: 25 mM Ammonium Formate, pH 4.2[6]

  • Buffer B: Methanol

  • Gradient: A linear gradient from 5% Buffer B to 95% Buffer B over 30 minutes is a good starting point. Adjust as needed to resolve the product from substrates.

Procedure:

  • Equilibrate the C18 column with 5% Buffer B for at least 15 minutes.

  • Inject 20-50 µL of the reaction supernatant from Protocol 1.

  • Monitor the elution profile at 260 nm (for the adenine moiety of CoA).

  • Collect fractions corresponding to the product peak, which should have a longer retention time than free CoA.

  • Confirm the identity of the collected fractions using Mass Spectrometry.

References

  • Optimization of acetyl-CoA synthesis-related enzymes for higher... - ResearchGate. Available at: [Link]

  • Chemical synthesis and purification of acetyl-CoA The method was adapted from Peter et al., 2016 Material: 5L 25mM Ammonium Form - iGEM. Available at: [Link]

  • Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC. Available at: [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. Available at: [Link]

  • How an overlooked gene in coenzyme a synthesis solved an enzyme mechanism predicament - Illinois Experts. Available at: [Link]

  • Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PubMed Central. Available at: [Link]

  • The Challenging Reaction of Cyclopropenones with Benzamide Catalyzed by Rh(III): A Computational Study | Organometallics - ACS Publications. Available at: [Link]

  • Optimization of Malonyl Coenzyme A Biosensors in a Reconstituted Cell-Free System for Detecting Acetyl-CoA Carboxylase Activity - PubMed Central. Available at: [Link]

  • Methods for measuring CoA and CoA derivatives in biological samples | Request PDF. Available at: [Link]

  • Coenzyme A biosynthesis: mechanisms of regulation, function and disease - ResearchGate. Available at: [Link]

  • Simple Synthesis of 2-Cyclopentenones - ChemistryViews. Available at: [Link]

  • Purification and characterization of acetoacetyl-CoA synthetase from rat liver - PubMed. Available at: [Link]

  • Purification and some properties of acetyl-coenzyme A carboxylase from rabbit mammary gland - PMC - NIH. Available at: [Link]

  • (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia. Available at: [Link]

  • Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl) - PubMed. Available at: [Link]

  • Factors affecting enzyme activity - Student Academic Success - Monash University. Available at: [Link]

Sources

stability issues of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges associated with this molecule. Due to its complex structure, featuring both a reactive thioester linkage and a strained cyclopentenone ring, maintaining the integrity of this compound in solution is paramount for generating reproducible and reliable experimental data. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the success of your research.

Section 1: Understanding the Instability - Key Degradation Pathways (FAQs)

This section addresses the fundamental chemical liabilities of this compound. Understanding these pathways is the first step in preventing degradation.

Q1: What are the primary chemical weak points of this compound?

A1: The molecule possesses two primary sites of chemical instability:

  • The Thioester Bond: The high-energy thioester bond (-S-CoA) is the most significant liability. It is highly susceptible to nucleophilic attack, particularly from water (hydrolysis), leading to the cleavage of the bond and the formation of the corresponding carboxylic acid and free Coenzyme A (CoA-SH).[1][2] This reactivity is fundamental to its biological role but presents a major challenge for in vitro handling.[3]

  • The Cyclopentenone Ring: The α,β-unsaturated ketone within the five-membered ring is an electrophilic center.[4] This makes it susceptible to reduction of the ketone to an alcohol or other nucleophilic additions, which would alter the molecule's structure and function. The inherent ring strain of the cyclopentane structure can also influence its reactivity compared to linear analogs.[5]

Q2: How does pH critically affect the stability of the thioester bond?

A2: The pH of the solution is the most critical factor governing the rate of non-enzymatic hydrolysis of the thioester bond.

  • Alkaline pH (pH > 7.0): Stability is dramatically reduced. The increased concentration of hydroxide ions (a strong nucleophile) in basic solutions rapidly accelerates the hydrolysis of the thioester bond.[6]

  • Neutral pH (pH ≈ 7.0): While better than alkaline conditions, significant hydrolysis can still occur over time, especially at room temperature or above. Many biological assays are run at this pH, necessitating careful planning and short experiment times.

  • Acidic pH (pH 4.0 - 6.0): The thioester bond is most stable in a slightly acidic environment. The lower concentration of hydroxide ions minimizes the rate of chemical hydrolysis. For this reason, stock solutions should always be prepared and stored in a slightly acidic buffer.[6][7]

Q3: What is enzymatic degradation and how can I prevent it?

A3: Enzymatic degradation is a major concern when working with cell or tissue lysates. These biological samples contain a class of enzymes called Acyl-CoA Thioesterases (ACOTs) that specifically and efficiently hydrolyze the thioester bond.[8][9]

  • Prevention during Sample Preparation: If you are measuring the compound in a biological matrix, it is crucial to inactivate these enzymes immediately upon lysis. This is typically achieved by rapid protein precipitation using agents like ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA).[10][11] The resulting acidic environment also helps to stabilize the thioester bond chemically.

  • Prevention in Enzymatic Assays: When using purified enzymes, ensure they are free from any contaminating thioesterase activity. If contamination is suspected, the inclusion of a broad-spectrum thioesterase inhibitor may be considered, but this must be validated to ensure it does not interfere with your primary enzyme of interest.

Q4: Can the cyclopentenone ring itself degrade or react?

A4: Yes, the cyclopentenone ring is a reactive moiety. While the thioester is often the primary concern, you should be aware of potential reactions at the ring, especially under specific experimental conditions.

  • Reduction: The ketone at the 5-position can be reduced to a secondary alcohol in the presence of strong reducing agents (e.g., sodium borohydride) or certain enzymatic activities.[12][13] If your experimental system involves reductants, you must assess for potential modification of the ring.

  • Unwanted Additions: The double bond is part of an α,β-unsaturated system, which can be susceptible to Michael addition reactions if potent nucleophiles are present in your system.

Section 2: Visualizing Degradation and Stability Factors

To provide a clearer understanding, the following diagrams illustrate the primary degradation pathways and a recommended workflow for handling the compound.

cluster_degradation Degradation Pathways A This compound (Stable Form) B Hydrolysis Product: (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid + CoA-SH A->B High pH (≥7) Thioesterases C Reduction Product: (2,3,3-trimethyl-5-hydroxycyclopent-3-enyl)acetyl-CoA A->C Reducing Agents (e.g., NaBH4) D Oxidized Product: CoA Disulfide (from free CoA) B->D Oxygen (O2)

Caption: Major degradation pathways for the target molecule.

Start Receive Lyophilized Compound Store1 Store desiccated at -80°C (Long-term storage) Start->Store1 Prep Prepare Stock Solution (Use pre-chilled acidic buffer, pH 4.0-6.0) Store1->Prep Aliquot Aliquot into single-use volumes (Minimizes freeze-thaw cycles) Prep->Aliquot Store2 Flash freeze and store at -80°C Aliquot->Store2 Use Thaw on ice immediately before use Store2->Use Assay Use in assay with pH-controlled buffer (Minimize time at neutral pH) Use->Assay End Discard unused thawed solution Assay->End

Caption: Recommended workflow for handling and storage.

Section 3: Troubleshooting Guide - Common Experimental Problems

Problem Encountered Potential Cause(s) Recommended Solution(s) & Rationale
Inconsistent enzyme kinetics / Lower than expected activity 1. Degradation of stock solution: The actual concentration of your substrate is lower than calculated due to hydrolysis during storage.1. Verify Stock Concentration: Use a fresh vial to prepare a new stock solution in a validated acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).[7] Quantify the concentration spectrophotometrically if possible. Rationale: Ensures you are starting with a known, accurate concentration.
2. Degradation during assay: The compound is degrading over the time course of your experiment at neutral pH.2. Minimize Incubation Time: Design your assay to be as short as possible. Run a time-course experiment without your enzyme to quantify the rate of background hydrolysis under your exact assay conditions. Rationale: This helps you differentiate between enzymatic activity and chemical degradation.
Loss of compound during sample preparation (from lysates) 1. Endogenous Thioesterase Activity: Cellular enzymes are rapidly degrading the compound upon cell lysis.1. Implement Rapid Acid Quenching: Immediately after homogenization, precipitate proteins with an ice-cold solution of 1M perchloric acid (PCA).[10] Keep samples on ice at all times. Rationale: Acidification instantly denatures and precipitates thioesterases and other enzymes, while simultaneously creating a pH environment that stabilizes the thioester bond.[11]
Appearance of unexpected peaks in HPLC / LC-MS analysis 1. Hydrolysis Product: A peak corresponding to the free carboxylic acid form is observed.1. Check Sample pH and Age: Ensure your mobile phases and sample diluents are slightly acidic. Analyze samples as quickly as possible after preparation. Rationale: Prevents further degradation post-extraction and during the analytical run. Using methanol or solvents with high organic content for reconstitution can also improve stability.[14]
2. CoA-Disulfide: A peak corresponding to the oxidized dimer of Coenzyme A is present.2. Add a Reducing Agent: For analysis of free CoA, consider adding a mild reducing agent like DTT or TCEP to your extraction buffer to maintain the thiol in its reduced state. Rationale: This prevents oxidation of the free CoA-SH that is released upon hydrolysis, allowing for more accurate assessment of the degradation extent.

Section 4: Protocols for Maximizing Stability

Adherence to validated handling procedures is critical. The following protocols are designed to maximize the shelf-life and performance of your compound.

Protocol 4.1: Recommended Solvent Preparation and Storage Conditions

This table summarizes the key quantitative parameters for maintaining the integrity of this compound.

Parameter Recommended Condition Rationale
pH for Stock Solution 4.0 - 6.0The thioester bond is most stable in this slightly acidic range, minimizing chemical hydrolysis.[6]
Recommended Buffer 10-50 mM Sodium AcetateProvides good buffering capacity in the optimal pH range.[7]
Storage (Lyophilized) -80°C (Desiccated)Prevents degradation from moisture and heat, ensuring maximum long-term stability.
Storage (Stock Solution) -80°C (Aliquoted)Essential for long-term stability of the solution. Aliquoting prevents multiple freeze-thaw cycles.[15]
Working Temperature On Ice (0-4°C)Minimizes the rate of both chemical and potential enzymatic degradation during experimental setup.[16]
Protocol 4.2: Step-by-Step Guide for Preparing Stock Solutions
  • Equilibrate: Allow the vial of lyophilized powder to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Prepare Buffer: Use a pre-chilled, sterile-filtered, slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Reconstitution: Reconstitute the powder with the prepared buffer to your desired stock concentration (e.g., 10 mM). Gently vortex or pipette to ensure the powder is fully dissolved. Perform this step on ice.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or on dry ice and immediately transfer to a -80°C freezer for long-term storage.

  • Avoid Freeze-Thaw Cycles: Never repeatedly freeze and thaw a stock solution. Thaw a single aliquot on ice immediately before use and discard any unused portion.[15]

References

  • Pietrocola, F., Galluzzi, L., Bravo-San Pedro, J. M., Madeo, F., & Kroemer, G. (2015). Acetyl coenzyme A: a central metabolite and second messenger. Cell metabolism, 21(6), 805-821.
  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Carreño, M. C. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(22), 14168-14212.
  • Lian, F., et al. (2015).
  • Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Knights, E. B., & Wakil, S. J. (1983). Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain. Biochemical Journal, 215(3), 567-572.
  • Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Gauthier, J. F., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry, 34(11), 2533-2541.
  • Kim, H., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society, 143(39), 16223-16232.
  • Riquelme, G., et al. (2022). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 27(19), 6598.
  • Cantu, D. C., et al. (2019). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 28(9), 1645-1666.
  • Liu, C., & Li, X. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters, 19(9), 2338-2341.
  • The Organic Chemistry Tutor. (2014, March 2). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Dai, L., & Tu, W. B. (2015). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. In Methods in molecular biology (Clifton, N.J.) (Vol. 1295, pp. 215-225).
  • Bailey, M. J., & Dickinson, J. R. (2017). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Drug metabolism reviews, 49(3), 267-283.
  • Simeonov, A., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In Assay Guidance Manual.

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Technical Support Center: Optimizing Buffer Conditions for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Assay

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific enzyme assay. As you navigate the complexities of your experiments, this resource will serve as a practical handbook, grounded in scientific principles and field-proven expertise.

Introduction to this compound Synthase

This compound synthase is a key enzyme in the camphor degradation pathway of Pseudomonas putida.[1][2][3] This enzyme catalyzes the ATP-dependent ligation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate and coenzyme A (CoA) to form the corresponding acetyl-CoA thioester.[4][5] Accurate and reproducible measurement of its activity is crucial for studying camphor metabolism and for potential biotechnological applications.

This guide will provide a systematic approach to optimizing the buffer conditions for your assay, ensuring reliable and meaningful results.

Frequently Asked Questions (FAQs)

Getting Started

Q1: What is a good starting point for the buffer composition for the this compound synthase assay?

A good starting point for your assay buffer is a Tris-HCl buffer at a pH range of 7.5-8.5. Based on typical conditions for other acetyl-CoA synthetases, we recommend the following initial buffer composition:

ComponentStarting ConcentrationRationale
Tris-HCl50-100 mMProvides good buffering capacity in the neutral to slightly alkaline pH range where many synthetases are active.
MgCl₂5-10 mMDivalent cations like Mg²⁺ are essential cofactors for ATP-dependent enzymes, including acetyl-CoA synthetases.[6]
ATP2-5 mMA key substrate for the reaction, providing the energy for the activation of the carboxylate.[4][5]
Coenzyme A (CoA)0.5-1 mMThe second substrate for the formation of the acetyl-CoA thioester.
(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate1-5 mMThe specific substrate for the enzyme. The optimal concentration will need to be determined experimentally.
Dithiothreitol (DTT)1-2 mMA reducing agent to maintain the sulfhydryl group of CoA in its reduced state and to protect the enzyme from oxidative damage.

Q2: How can I detect the activity of this compound synthase?

Since the direct measurement of the product can be challenging, a coupled spectrophotometric assay is a highly effective method. The produced acetyl-CoA can be used as a substrate for a coupling enzyme, such as citrate synthase, in a reaction that generates a detectable product. For instance, the release of free CoA in the citrate synthase reaction can be monitored using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.[7]

Alternatively, HPLC-based methods can be employed to directly quantify the formation of the acetyl-CoA product.[5]

Assay Optimization

Q3: Why is optimizing the buffer pH crucial for this assay?

Enzyme activity is highly dependent on the pH of the reaction environment. The pH affects the ionization state of amino acid residues in the active site of the enzyme and the substrates themselves. Deviations from the optimal pH can lead to a significant loss of activity. For acetyl-CoA synthetases, the optimal pH is typically in the neutral to slightly alkaline range. A pH titration experiment is essential to determine the optimal pH for this compound synthase.

Q4: What other buffer systems can I try if Tris-HCl is not optimal?

If Tris-HCl does not yield satisfactory results, you can explore other buffer systems with a pKa in the desired pH range. Some alternatives include:

  • HEPES: Good for pH 7.0-8.0.

  • MOPS: Suitable for pH 6.5-7.9.

  • Phosphate buffer: Be cautious, as high concentrations of phosphate can sometimes inhibit enzyme activity.[8]

When comparing different buffers, it is important to ensure that the ionic strength of the reaction mixture remains consistent.

Q5: How do I determine the optimal concentrations of ATP, Mg²⁺, and CoA?

The concentrations of ATP, Mg²⁺, and CoA should be optimized to ensure they are not limiting the reaction rate. This can be achieved by performing substrate titration experiments. Keep the concentrations of all other components constant while varying the concentration of the component of interest. The optimal concentration will be in the saturating range, where a further increase in concentration does not lead to a significant increase in the reaction rate. It is important to note that the optimal ratio of ATP to Mg²⁺ is often 1:2.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage or handling of the enzyme.1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform a protein concentration assay to confirm the enzyme concentration.
2. Suboptimal Buffer Conditions: pH, ionic strength, or buffer type may not be optimal.2. Perform a pH titration and test different buffer systems as described in the FAQs.
3. Missing or Degraded Cofactors/Substrates: ATP, CoA, or the specific substrate may be degraded or omitted.3. Prepare fresh solutions of ATP, CoA, and the substrate. Ensure all components are added to the reaction mixture.
4. Presence of Inhibitors: Contaminants in the enzyme preparation or reagents.4. Use high-purity reagents. If the enzyme is a crude lysate, consider a purification step.
High Background Signal 1. Non-enzymatic Reaction: Spontaneous reaction of DTNB with other thiols in the sample.1. Run a control reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample readings.
2. Contaminating Enzymes: Presence of other enzymes in a crude extract that can react with the substrates or coupling reagents.2. Run control reactions omitting each substrate one at a time to identify the source of the background signal. Enzyme purification may be necessary.
Assay Variability/Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.1. Use calibrated pipettes and prepare a master mix of the reaction components to minimize pipetting variability.
2. Temperature Fluctuations: Inconsistent incubation temperature.2. Pre-incubate all reagents and the reaction plate at the assay temperature. Use a temperature-controlled plate reader.
3. Reagent Instability: Degradation of sensitive reagents like ATP and CoA over time.3. Prepare fresh reagents for each experiment and keep them on ice.

Experimental Protocols

Protocol 1: Baseline Assay for this compound Synthase Activity

This protocol describes a coupled spectrophotometric assay using citrate synthase and DTNB.

  • Prepare a master mix containing the following components (for a final volume of 200 µL):

    • 50 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM CoA

    • 1 mM (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate

    • 0.5 mM DTNB

    • 1 unit/mL Citrate Synthase

  • Add 180 µL of the master mix to each well of a 96-well microplate.

  • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

Protocol 2: Systematic Optimization of Buffer pH
  • Prepare a series of buffers (e.g., Tris-HCl) with pH values ranging from 6.5 to 9.0 in 0.5 pH unit increments.

  • Set up the assay as described in Protocol 1, but using the different pH buffers.

  • Measure the enzyme activity at each pH.

  • Plot the enzyme activity versus pH to determine the optimal pH for the reaction.

Visualizing the Workflow

Enzymatic Reaction Pathway

Enzymatic Reaction Substrate (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate Enzyme This compound synthase Substrate->Enzyme ATP ATP ATP->Enzyme CoA CoA-SH CoA->Enzyme Product This compound Enzyme->Product AMP_PPi AMP + PPi Enzyme->AMP_PPi

Caption: The enzymatic reaction catalyzed by this compound synthase.

Troubleshooting Workflow

Troubleshooting Workflow Start Problem Encountered Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Reagents Are all reagents present and fresh? Check_Enzyme->Check_Reagents Yes Solution_Enzyme Verify enzyme concentration and storage Check_Enzyme->Solution_Enzyme No Check_Conditions Are assay conditions (pH, temp) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Prepare fresh reagents Check_Reagents->Solution_Reagents No Check_Background Is there high background? Check_Conditions->Check_Background Yes Solution_Conditions Optimize pH and temperature Check_Conditions->Solution_Conditions No Solution_Background Run no-enzyme control Check_Background->Solution_Background Yes Success Assay Successful Check_Background->Success No

Caption: A systematic workflow for troubleshooting common issues in the enzyme assay.

References

  • D'Angelo, F., et al. (2021). Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid. Applied and Environmental Microbiology, 87(23), e01552-21. [Link]

  • Tong, L. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology, 12, 860371. [Link]

  • Williams, D. R., et al. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. Microorganisms, 6(2), 43. [Link]

  • Winn, M. D., et al. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology, 8(6), 1337-1347. [Link]

  • Ganis, J. J. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. Atlas of Science. [Link]

  • Ebenhoch, C., et al. (2021). Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex. Nature Communications, 12(1), 1-15. [Link]

  • Prasad, B., et al. (2013). Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1). FEMS Microbiology Letters, 343(1), 55-61. [Link]

  • Wirth, N. T., et al. (2022). A synthetic C2 auxotroph of Pseudomonas putida for evolutionary engineering of alternative sugar catabolic routes. Metabolic Engineering, 74, 106-119. [Link]

  • Gago, G., et al. (2011). Non-radioactive assay for acetyl-coa carboxylase activity. Journal of Visualized Experiments, (54), e3084. [Link]

  • Lu, T., et al. (2000). Molecular characterization of human acetyl-CoA synthetase, an enzyme regulated by sterol regulatory element-binding proteins. Journal of Biological Chemistry, 275(34), 26147-26153. [Link]

  • Geelen, M. J., et al. (1983). Measurement of acetyl-CoA carboxylase activity in isolated hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 753(2), 223-230. [Link]

  • Nakano, Y., et al. (2017). The identification and characterization of an oxalyl-CoA synthetase from grass pea (Lathyrus sativus L.). The Journal of Biological Chemistry, 292(28), 11696-11707. [Link]

  • Blanchard, C. Z., et al. (2006). A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase. Analytical Biochemistry, 354(1), 126-133. [Link]

Sources

Technical Support Center: Overcoming Substrate Inhibition in (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during the kinetic analysis of this enzyme: substrate inhibition. By understanding the underlying mechanisms and implementing the strategies outlined below, you can achieve more accurate and reliable experimental results.

Understanding the Challenge: Substrate Inhibition

Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations.[1][2] This deviation from the classic Michaelis-Menten model can complicate the determination of kinetic parameters and mask the true catalytic potential of the enzyme. For this compound synthase, an enzyme isolated from Pseudomonas putida, this can be a significant hurdle in characterizing its activity and in inhibitor screening assays.[3]

Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing as I increase the concentration of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. Is this expected?

A1: Yes, this is a classic sign of substrate inhibition. At high concentrations, the substrate can bind to the enzyme in a non-productive manner, effectively sequestering the enzyme and reducing the overall rate of acetyl-CoA formation.[4] This is a known characteristic of some acetyl-CoA synthases and other CoA ligases.[5][6]

Q2: What is the most likely mechanism of substrate inhibition for this enzyme?

A2: While the specific mechanism for this compound synthase may not be fully elucidated, a common mechanism for substrate inhibition in enzymes that follow a sequential binding order is the formation of a dead-end complex.[7] In this scenario, a second substrate molecule binds to the enzyme-product complex, preventing the release of the product and stalling the catalytic cycle.[4][8] For acetyl-CoA synthases, high concentrations of one substrate, such as the carboxylic acid, might interfere with the productive binding of the other substrates (ATP or Coenzyme A) or promote the formation of an abortive ternary complex.[9][10]

Q3: How does substrate inhibition affect my kinetic parameters (Km and Vmax)?

A3: Substrate inhibition will lead to an underestimation of the true Vmax and can complicate the accurate determination of the Michaelis constant (Km). A standard Michaelis-Menten plot will show a characteristic "hook" or downturn at high substrate concentrations, making it difficult to fit the data using standard non-linear regression models.[2]

Troubleshooting Guide: Mitigating Substrate Inhibition

If you are observing substrate inhibition in your experiments, the following troubleshooting steps and optimization strategies can help you obtain more reliable kinetic data.

Issue 1: Non-linear reaction rates at high substrate concentrations.

This is the primary indicator of substrate inhibition. The initial velocity of the reaction will increase with substrate concentration up to a certain point, after which it will begin to decrease.[11]

The most direct approach is to determine the optimal substrate concentration range where the reaction rate is maximal and not yet inhibited.

Experimental Protocol: Substrate Titration to Identify the Inhibitory Threshold

  • Reagent Preparation: Prepare a stock solution of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid at a high concentration. Also, prepare all other reaction components (enzyme, ATP, Coenzyme A, buffer, and any necessary divalent cations like Mg²⁺) at their optimal concentrations.[12][13]

  • Assay Setup: Set up a series of reactions with a wide range of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid concentrations. It is crucial to have more data points in the lower concentration range to accurately determine the initial rise in activity.

  • Initiate and Monitor Reaction: Start the reaction by adding the enzyme and monitor the formation of this compound over time using a suitable method (e.g., spectrophotometry, HPLC).

  • Data Analysis: Calculate the initial velocity for each substrate concentration. Plot the initial velocity versus the substrate concentration. The resulting graph should reveal the concentration at which the rate is maximal before it starts to decline. For all subsequent kinetic experiments, use substrate concentrations at or below this optimum.

Substrate ConcentrationInitial Velocity (Relative Units)Observation
LowIncreasingMichaelis-Menten behavior
OptimalMaximumPeak enzyme activity
HighDecreasingSubstrate inhibition is occurring

A summary of expected results from a substrate titration experiment.

Altering the assay conditions can sometimes alleviate substrate inhibition by changing the binding affinities of the substrates.

  • pH and Buffer Optimization: The ionization state of the substrate and active site residues can influence binding. Systematically vary the pH of the reaction buffer to find a condition that disfavors the non-productive binding of the substrate.[14][15][16] Be mindful that enzyme stability and activity have an optimal pH range.

  • Divalent Cation Concentration: Acetyl-CoA synthases often require divalent cations like Mg²⁺ for activity.[12][13] The concentration of these cations can affect the conformation of the active site and substrate binding. Titrating the Mg²⁺ concentration may help in reducing substrate inhibition.

Troubleshooting workflow for substrate inhibition.

Issue 2: Difficulty in fitting kinetic data to a standard model.

When substrate inhibition is present, the Michaelis-Menten equation is no longer appropriate for data analysis.

Several kinetic models can account for substrate inhibition. The most common is the Haldane-Andrews equation (also known as the uncompetitive substrate inhibition model):

v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • Ki is the inhibition constant for the substrate

By fitting your data to this equation using non-linear regression software, you can obtain more accurate estimates of Vmax, Km, and also determine the Ki for the substrate.

Decision tree for kinetic model selection.

Issue 3: Persistent substrate inhibition despite optimization.

In some cases, substrate inhibition may be an inherent property of the enzyme that cannot be easily overcome by modifying assay conditions.

For long-term research or industrial applications, protein engineering can be a powerful tool to reduce or eliminate substrate inhibition.[17][18]

  • Site-Directed Mutagenesis: Based on the crystal structure of the enzyme or homology modeling, residues in the active site or substrate-binding pocket can be mutated.[19] The goal is to alter the binding site in a way that disfavors the non-productive binding of the excess substrate without significantly compromising catalytic efficiency.[4][8]

  • Directed Evolution: This approach involves generating a library of enzyme variants through random mutagenesis and screening for mutants with reduced substrate inhibition.[18]

General Best Practices for Enzyme Assays

To ensure the quality of your kinetic data, always adhere to the following best practices:[20][21][22]

  • Use Fresh Reagents: Prepare fresh substrate and enzyme solutions for each experiment.

  • Maintain Constant Temperature: Enzyme activity is highly sensitive to temperature fluctuations.

  • Include Proper Controls: Run reactions without the enzyme and without the substrate to account for any background signal.

  • Ensure Initial Rate Conditions: Measure the reaction velocity during the initial linear phase, before substrate depletion or product inhibition becomes significant.[22]

By systematically addressing the issue of substrate inhibition using the strategies outlined in this guide, you can enhance the accuracy and reliability of your kinetic studies on this compound synthase.

References
  • Knights, K. M., Sykes, M. J., & Miners, J. O. (2000). Xenobiotic-CoA ligases: kinetic and molecular characterization. Current Drug Metabolism, 1(1), 49-64. [Link]

  • Webster Jr, L. T. (1967). Studies of the Acetyl Coenzyme A Synthetase Reaction. Journal of Biological Chemistry, 242(6), 1232-1240. [Link]

  • Lab-Training.com. (2023). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Lab Training. [Link]

  • Ma, L., et al. (2024). Abolishment of substrate inhibition through protein engineering. ResearchGate. [Link]

  • Cahn, J. K., et al. (2017). Structural and Kinetic Analysis of the Unnatural Fusion Protein 4-Coumaroyl-CoA Ligase::Stilbene Synthase. Journal of the American Chemical Society, 139(42), 14936-14944. [Link]

  • Shimozawa, Y., et al. (2022). Reducing substrate inhibition of malate dehydrogenase from Geobacillus stearothermophilus by C-terminal truncation. Protein Engineering, Design and Selection, 35, gzac022. [Link]

  • Prokop, Z., et al. (2021). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Catalysis Science & Technology, 11(5), 1806-1817. [Link]

  • Johannsson, R., & Pettersson, G. (1976). Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart. European Journal of Biochemistry, 63(1), 195-201. [Link]

  • Damborský, J., et al. (2021). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Catalysis Science & Technology, 11, 1806-1817. [Link]

  • Chapman, J., Ismail, A. E., & Daugulis, A. J. (2018). From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes. Catalysts, 8(11), 555. [Link]

  • Wikipedia. (n.d.). Substrate inhibition in bioreactors. Wikipedia. [Link]

  • Webster Jr, L. T. (1965). Studies of the acetyl coenzyme A synthetase reaction. 3. Evidence of a double requirement for divalent cations. Journal of Biological Chemistry, 240(11), 4164-4169. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • LibreTexts Biology. (2021). 6.2: Enzyme kinetics. Biology LibreTexts. [Link]

  • Philipp, D. P., & Parsons, P. (1979). Kinetic characterization of long chain fatty acyl coenzyme A ligase from rat liver mitochondria. Journal of Biological Chemistry, 254(21), 10785-10790. [Link]

  • Knights, K. M., Sykes, M. J., & Miners, J. O. (2000). Xenobiotic-CoA Ligases: Kinetic and Molecular Characterization. ResearchGate. [Link]

  • American Chemical Society. (2025). Inhibition of acetyl-CoA synthetase by substrate analogs. ACS Fall 2025. [Link]

  • Maynard, E. L., & Lindahl, P. A. (2001). Kinetics of CO Insertion and Acetyl Group Transfer Steps, and a Model of the Acetyl-CoA Synthase Catalytic Mechanism. Journal of the American Chemical Society, 123(38), 9221-9229. [Link]

  • Prokop, Z., et al. (2021). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Catalysis Science & Technology, 11, 1806-1817. [Link]

  • Ingram, S. L., et al. (2021). Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases. Biochemistry, 60(33), 2533-2544. [Link]

  • LibreTexts Chemistry. (2021). 19.5: Effect of Concentration on Enzyme Activity. Chemistry LibreTexts. [Link]

  • University College London. (n.d.). The effect of substrate concentration on enzyme activity. UCL. [Link]

  • Royal Society of Chemistry. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]

  • Gulick, A. M. (2009). Biochemical and Crystallographic Analysis of Substrate Binding and Conformational Changes in Acetyl-CoA Synthetase. Biochemistry, 48(19), 4064-4076. [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Wikipedia. [Link]

  • National Institutes of Health. (2020). The mechanism of acetyl-CoA synthase through the lens of a nickel model system. NIH. [Link]

  • Maynard, E. L., & Lindahl, P. A. (2001). Kinetic Mechanism of acetyl-CoA Synthase: Steady-State Synthesis at Variable Co/Co2 Pressures. Journal of the American Chemical Society, 123(38), 9221-9229. [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]

  • ResearchGate. (2022). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance?. ResearchGate. [Link]

  • National Institutes of Health. (2018). Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme. NIH. [Link]

  • Basen, F., et al. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports, 15, 89341. [Link]

  • ResearchGate. (n.d.). Activity profile for each enzyme with respect to pH and buffer. ResearchGate. [Link]

  • MDPI. (2019). Theoretical Studies of Acetyl-CoA Synthase Catalytic Mechanism. MDPI. [Link]

  • Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Wikipedia. [Link]

  • Saw-Force Education. (2025). Edexcel only: The Effect of Substrate Concentration on Enzyme Action. YouTube. [Link]

  • National Institutes of Health. (2007). Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase. NIH. [Link]

  • Wikipedia. (n.d.). Acetyl-CoA synthetase. Wikipedia. [Link]

  • Shanmugasundaram, T., & Wood, H. G. (1989). Kinetic characterization of the [3'-32P]coenzyme A/acetyl coenzyme A exchange catalyzed by a three-subunit form of the carbon monoxide dehydrogenase/acetyl-CoA synthase from Clostridium thermoaceticum. Biochemistry, 28(11), 4675-4680. [Link]

Sources

Technical Support Center: Troubleshooting Low Activity of Recombinant (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for recombinant (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the expression, purification, and activity assessment of this enzyme. The information herein is structured in a question-and-answer format to directly address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and what is its function?

This compound synthase is an enzyme (EC 6.2.1.38) that plays a role in the camphor degradation pathway in the bacterium Pseudomonas putida.[1][2][3] Its primary function is to catalyze the conversion of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate to its corresponding Coenzyme A (CoA) thioester, this compound, in an ATP-dependent manner.[2] This reaction is a crucial step in the metabolic breakdown of camphor, enabling the organism to utilize it as a carbon and energy source.

Q2: What are the key substrates and cofactors for the enzymatic reaction?

The reaction catalyzed by this synthase requires three key components:

  • Substrate: (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate[4]

  • Cofactor: Coenzyme A (CoA)[5][6]

  • Energy Source: Adenosine triphosphate (ATP)[7][8]

The reaction produces this compound, adenosine monophosphate (AMP), and pyrophosphate (PPi).

Q3: My recombinant protein expression in E. coli is very low. What are the common causes?

Low expression of recombinant proteins in E. coli is a frequent issue.[9][10] Several factors could be at play:

  • Codon Usage: The gene sequence from Pseudomonas putida may contain codons that are rare in E. coli, leading to translational stalling.

  • Toxicity of the Protein: The expressed enzyme might be toxic to the E. coli host, leading to poor cell growth and low protein yield.

  • Inclusion Body Formation: The protein may be misfolding and aggregating into insoluble inclusion bodies.[10]

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature during induction, and the duration of induction can significantly impact expression levels.[9]

Q4: I am expressing the enzyme in its native host, Pseudomonas putida, but the yield is still poor. What should I consider?

While using the native host can circumvent codon usage issues, other factors can still lead to low yields:

  • Vector System: Ensure the expression vector is suitable for P. putida and provides strong, regulated expression.[11]

  • Inducer Concentration and Timing: The camphor degradation pathway is tightly regulated.[1][12] The timing and concentration of the inducer (if using an inducible promoter) are critical. For native promoters, ensure the presence of the specific inducer molecule from the camphor pathway.

  • Growth Conditions: Optimize media composition, pH, aeration, and temperature for P. putida growth and protein expression.

II. Troubleshooting Guide: Low Enzyme Activity

This section provides a systematic approach to troubleshooting low or no detectable activity of your purified recombinant this compound synthase.

Category 1: Issues with Protein Expression and Purification

Q5: I have purified my protein, but SDS-PAGE analysis shows multiple bands or a band of the wrong size. How do I address this?

  • Problem: Protein degradation or contamination.

  • Causality: Proteases from the host organism can degrade the target protein during lysis and purification. Contaminating proteins can co-elute with your target protein.

  • Troubleshooting Workflow:

    start Impure or Degraded Protein step1 Add Protease Inhibitors during Lysis start->step1 step2 Optimize Purification Strategy step1->step2 Degradation persists step3 Modify Construct (e.g., add a tag) step2->step3 Contamination persists step4 Verify Correct Protein Size step3->step4

    Troubleshooting Protein Purity
  • Detailed Steps:

    • Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Work at low temperatures (4°C) throughout the purification process to minimize protease activity.

    • Optimize Purification: If using affinity chromatography (e.g., His-tag), ensure washing steps are stringent enough to remove non-specifically bound proteins. Consider adding a secondary purification step, such as ion-exchange or size-exclusion chromatography.[13]

    • Modify Construct: If you are expressing the native enzyme without a tag, consider adding an affinity tag (e.g., 6x-His, GST) to facilitate a more specific purification.

    • Verify Protein Size: Compare the observed molecular weight on the SDS-PAGE gel with the theoretical molecular weight of your construct. A smaller band indicates degradation, while a larger band could suggest post-translational modifications or incomplete denaturation.

Q6: My protein is predominantly in the insoluble fraction (inclusion bodies). How can I improve its solubility?

  • Problem: Protein misfolding and aggregation.

  • Causality: High expression rates, lack of proper chaperones in the expression host, or the inherent properties of the protein can lead to the formation of insoluble aggregates.[10]

  • Troubleshooting Strategies:

StrategyRationale
Lower Induction Temperature Reducing the temperature (e.g., to 16-25°C) slows down protein synthesis, allowing more time for proper folding.[10]
Reduce Inducer Concentration A lower concentration of the inducer can decrease the rate of transcription and translation, preventing the accumulation of unfolded protein.
Co-express Chaperones Co-expression with chaperone proteins (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the recombinant protein.
Use a Solubility-Enhancing Tag Fusing the protein with a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility.
Refolding from Inclusion Bodies This involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., urea, guanidinium chloride), and then gradually removing the denaturant to allow the protein to refold. This is often a complex optimization process.[10]
Category 2: Issues with the Enzyme Activity Assay

Q7: I have pure, soluble protein, but I am not detecting any activity in my assay. What could be wrong with my assay setup?

  • Problem: Suboptimal assay conditions or degraded reagents.

  • Causality: Enzyme activity is highly dependent on factors like pH, temperature, and the integrity of substrates and cofactors.

  • Troubleshooting Workflow:

    start No Enzyme Activity Detected check_reagents Verify Reagent Integrity (ATP, CoA, Substrate) start->check_reagents optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_reagents->optimize_buffer Reagents are fresh vary_temp Vary Assay Temperature optimize_buffer->vary_temp check_enzyme_conc Check Enzyme Concentration vary_temp->check_enzyme_conc positive_control Run a Positive Control check_enzyme_conc->positive_control result Activity Detected positive_control->result Control is active

    Troubleshooting the Activity Assay
  • Detailed Steps & Explanations:

    • Verify Reagent Integrity:

      • ATP: ATP solutions are susceptible to hydrolysis.[7] Prepare fresh ATP stocks, adjust the pH to ~7.0, and store them in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.[14][15]

      • Coenzyme A: CoA can be oxidized to form disulfides.[5] Store CoA solutions at -20°C and consider adding a reducing agent like DTT to the assay buffer. Aqueous solutions of CoA are unstable at basic pH.[6]

      • (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate: Ensure the substrate is of high purity and has been stored correctly, protected from light and moisture.[4]

    • Optimize Buffer Conditions:

      • pH: The optimal pH for acetyl-CoA synthases can vary. Perform the assay over a range of pH values (e.g., 6.5 to 8.5) to determine the optimum for your enzyme.

      • Ionic Strength: Vary the salt concentration in your assay buffer as high or low salt can inhibit enzyme activity.

    • Vary Assay Temperature: While many assays are performed at 37°C, this may not be optimal. Test a range of temperatures (e.g., 25°C, 30°C, 37°C).

    • Check Enzyme Concentration: It's possible the enzyme concentration in your assay is too low to produce a detectable signal. Try increasing the concentration of the purified enzyme.

    • Run a Positive Control: If possible, use a commercially available acetyl-CoA synthase with a simple substrate like acetate to validate your assay setup and reagents.

Q8: What are some established methods for assaying acetyl-CoA synthase activity?

There are several methods to measure the activity of acetyl-CoA synthases, which can be adapted for your specific enzyme:

Assay MethodPrincipleProsCons
Coupled Spectrophotometric Assay The product, acetyl-CoA, is used in a subsequent reaction that results in a change in absorbance (e.g., reduction of NAD+ to NADH).[16]Continuous, real-time monitoring.Requires coupling enzymes that must be active under the same conditions.
Pyrophosphate Detection The amount of pyrophosphate (PPi), a product of the reaction, is quantified colorimetrically.[17]Direct measurement of a reaction product.Can be an endpoint assay; potential for high background from ATP hydrolysis.
HPLC-Based Assay The formation of the acetyl-CoA product is directly measured by separating the reaction mixture using High-Performance Liquid Chromatography (HPLC) and detecting the product peak.Highly specific and quantitative.Requires specialized equipment; not high-throughput.
Fluorometric Assay The production of acyl-CoA is coupled to a series of reactions that generate a fluorescent product.High sensitivity.Can be more expensive; potential for interference from fluorescent compounds in the sample.
Category 3: Issues with Enzyme Stability

Q9: My purified enzyme loses activity over time, even when stored at 4°C or -20°C. How can I improve its stability?

  • Problem: The purified enzyme is inherently unstable.

  • Causality: Some enzymes require specific conditions to maintain their folded, active state. This can include the presence of cofactors, specific ions, or a certain pH range.

  • Troubleshooting Strategies:

    • Add Stabilizing Agents: Include glycerol (10-50%), bovine serum albumin (BSA), or specific metal ions (e.g., Mg²⁺, which is often required for ATP-dependent enzymes) in the storage buffer.

    • Optimize Storage Buffer pH: Determine the optimal pH for stability (which may differ from the optimal pH for activity) and buffer your protein storage solution accordingly.

    • Flash Freezing: Instead of slow freezing, flash freeze your protein aliquots in liquid nitrogen before transferring to -80°C. This can prevent damage from ice crystal formation.

    • Aliquot the Protein: Store the purified enzyme in small, single-use aliquots to avoid repeated freeze-thaw cycles.

III. Experimental Protocols

Protocol 1: General Coupled Spectrophotometric Activity Assay

This protocol is adapted from general methods for acetyl-CoA synthase activity and should be optimized for this compound synthase.[16]

  • Prepare the Assay Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:

    • 50 µL L-malate (50 mM)

    • 50 µL ATP (20 mM, pH 7.0)

    • 50 µL MgCl₂ (50 mM)

    • 50 µL Coenzyme A (2 mM)

    • 50 µL NAD⁺ (50 mM)

    • 50 µL Malate Dehydrogenase (sufficient units)

    • 50 µL Citrate Synthase (sufficient units)

    • 450 µL Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 100 µL (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate (1 M stock, adjust as needed)

  • Equilibrate: Incubate the master mix at the desired assay temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

  • Initiate the Reaction: Add 10-50 µL of the purified enzyme to the master mix.

  • Monitor Absorbance: Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (for 5-10 minutes). The rate of NADH production is proportional to the enzyme activity.

  • Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of product formation. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

IV. References

  • Cloning, Expression and Purification of Pseudomonas putida ATCC12633 Creatinase. (n.d.). National Institutes of Health.

  • Acetyl-CoA synthetase. (n.d.). Wikipedia.

  • Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315). (n.d.). Abcam.

  • pPUTting recombinant protein expression in Pseudomonas. (2025). Research Communities.

  • The Stability of Coenzyme A1. (n.d.). Journal of the American Chemical Society.

  • Can someone please answer some questions about preparing and handling ATP for cell culture work? (2017). ResearchGate.

  • Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. (2018). National Institutes of Health.

  • High-Yield Production of Secreted Active Proteins by the Pseudomonas aeruginosa Type III Secretion System. (n.d.). National Institutes of Health.

  • An Improved Procedure for the Purification of Catalytically Active Alkane Hydroxylase from Pseudomonas putida GPo1. (2025). ResearchGate.

  • Coenzyme A. (n.d.). Wikipedia.

  • Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases. (n.d.). National Institutes of Health.

  • A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma. (2007). National Institutes of Health.

  • ab287863 – Highly Stable ATP Assay Kit. (n.d.). Abcam.

  • Modulation of plant acetyl-CoA synthetase activity by post-translational lysine acetylation. (n.d.). Frontiers in Plant Science.

  • Troubleshooting: Protein Expression. (n.d.). GoldBio.

  • Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid. (2025). ResearchGate.

  • ATP Assays. (n.d.). Promega Corporation.

  • Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. (2019). Atlas of Science.

  • (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid. (n.d.). Echemi.

  • Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration. (2021). National Institutes of Health.

  • Acetyl-coenzyme A Synthetase (Acs) Assay. (2016). ResearchGate.

  • Explanatory Chapter: Troubleshooting Recombinant Protein Expression: General. (2025). ResearchGate.

  • ATP Cell Viability Assay. (n.d.). Creative Bioarray.

  • A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida. (1975). PNAS.

  • Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates. (n.d.). National Institutes of Health.

  • 5-Hydroxy-2-methyl-3-oxo-6-(2,2,3-trimethyl-cyclopent-3-enyl)-hexanoic acid ethyl ester. (n.d.). MDPI.

  • ATP Assay Kit. (n.d.). MedchemExpress.com.

  • Acetyl-Coenzyme A Assay Kit. (n.d.). Sigma-Aldrich.

  • Techniques for Enzyme Purification. (n.d.). WUR eDepot.

  • Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof. (n.d.). Google Patents.

  • (+)-Camphor Degradation Pathway Map. (1998). Eawag-BBD.

  • A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. (2025). ACS Publications.

  • Coenzym A free acid - Technical Data Sheet. (n.d.). AppliChem.

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025). Patsnap Synapse.

  • Mammalian acetate-dependent acetyl CoA synthetase 2 contains multiple protein destabilization and masking elements. (2021). PubMed Central.

  • Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. (n.d.). PubChem.

  • Acetyl CoA Synthase. (2004). University of Georgia.

  • The Stability of Coenzyme A1. (n.d.). ACS Publications.

  • Camphor degradation in Pseudomonas putida NCIMB 10007. (n.d.). ResearchGate.

  • Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. (n.d.). Thermo Fisher Scientific.

Sources

Technical Support Center: Spectrophotometric Assay of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectrophotometric assay of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate potential interferences and troubleshoot common issues encountered during the quantification of this specific acyl-CoA derivative. Given the specialized nature of this analyte, this guide synthesizes established principles from analogous acyl-CoA assays to provide a robust framework for experimental success.

I. Assay Principles and Potential Interferences

The spectrophotometric quantification of this compound typically relies on a coupled enzymatic reaction. The specific enzyme, (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase isolated from Pseudomonas putida, catalyzes the formation of the acyl-CoA from the corresponding acid, ATP, and Coenzyme A (CoA)[1][2]. The reverse reaction, the hydrolysis of the thioester bond, can also be utilized for quantification.

Interferences in this assay can be broadly categorized as follows:

  • Spectral Interference: Occurs when a compound in the sample absorbs light at the same wavelength as the analyte or the product being measured[3].

  • Chemical Interference: Involves a chemical reaction between a substance in the sample and an assay component, leading to an erroneous result[3].

  • Enzymatic Interference: Arises from the presence of other enzymes in the sample that can consume the substrate or product, or from inhibitors that affect the activity of the coupling enzymes.

II. Frequently Asked Questions (FAQs)

Q1: At what wavelength should I measure the absorbance for this compound?

A1: Direct measurement of the acyl-CoA is challenging due to the strong absorbance of Coenzyme A and its derivatives around 260 nm, which is primarily due to the adenine moiety[4][5]. This absorbance is not specific to the acyl group. Therefore, it is highly recommended to use a coupled enzymatic assay that generates a product with a unique and strong absorbance at a different wavelength. A common approach for CoA thioesters is to measure the release of free Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow product with an absorbance maximum at 412 nm[6].

Q2: What are the most common interfering substances in this assay?

A2: The most common interferents include:

  • Free Coenzyme A (CoASH): If your assay measures the formation of the acyl-CoA, any pre-existing CoASH in your sample will be a direct interferent.

  • Other Thiol-Containing Compounds: Compounds like dithiothreitol (DTT) or β-mercaptoethanol, often added to protect enzymes, can react with DTNB and cause a high background signal.

  • Endogenous Enzymes: Your sample may contain other thioesterases or enzymes that can react with your target molecule or other CoA derivatives.

  • ATP, ADP, and AMP: If your assay is coupled to the measurement of ATP consumption or AMP/ADP production, the presence of these nucleotides in your sample will interfere.

Q3: My sample is a crude cell lysate. What steps should I take to minimize interference?

A3: For crude lysates, sample preparation is critical. Consider the following:

  • Protein Precipitation: Use methods like perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation, followed by neutralization, to remove most proteins, including interfering enzymes[7].

  • Blank Controls: Always run parallel control reactions. A sample blank (without the coupling enzyme) is essential to correct for any background absorbance from your sample. A reagent blank (without your sample) will account for any spontaneous reaction or degradation of reagents.

  • Removal of Free CoASH: If you are measuring the formation of the acyl-CoA, pre-treating your sample with a thiol-scavenging agent like N-ethylmaleimide (NEM) or maleic anhydride can eliminate interference from free CoASH.

III. Troubleshooting Guide

This troubleshooting guide is structured around common problems you might encounter.

Problem 1: High Background Absorbance in the Blank
Potential Cause Troubleshooting Steps
Contamination of reagents with thiols. 1. Prepare fresh assay buffers and reagent solutions using high-purity water. 2. If using DTNB, avoid adding reducing agents like DTT or β-mercaptoethanol to your final reaction mixture. If they are necessary for enzyme stability, run a specific control to quantify their contribution to the background and subtract it.
Spontaneous hydrolysis of the acyl-CoA substrate. 1. Prepare the acyl-CoA substrate solution fresh. 2. Keep all reagents and samples on ice until the start of the assay. 3. Check the pH of your assay buffer; extreme pH values can accelerate hydrolysis.
Presence of interfering substances in the sample. 1. Perform a sample preparation cleanup step (e.g., protein precipitation). 2. Run a sample blank without the coupling enzyme to determine the intrinsic absorbance of your sample at the measurement wavelength.
Problem 2: No or Very Low Signal (No Reaction)
Potential Cause Troubleshooting Steps
Inactive enzyme(s). 1. Verify the storage conditions and expiration date of your enzymes. 2. Thaw enzymes on ice and keep them cold. 3. Run a positive control with a known substrate to confirm enzyme activity.
Incorrect assay conditions. 1. Check the pH and temperature of your assay; ensure they are optimal for all enzymes in the coupled reaction. 2. Verify the concentrations of all substrates and cofactors (e.g., ATP, Mg²⁺).
Presence of inhibitors in the sample. 1. Dilute your sample to reduce the concentration of potential inhibitors. 2. If known inhibitors are present (e.g., EDTA), they may need to be removed or their effects counteracted (e.g., by adding excess Mg²⁺).
Problem 3: Non-Linear or Unstable Reaction Rate
Potential Cause Troubleshooting Steps
Substrate depletion. 1. Ensure that you are measuring the initial reaction rate where the substrate concentration is not limiting. 2. If the reaction is too fast, reduce the enzyme concentration.
Instability of a reaction component. 1. Check the stability of your acyl-CoA substrate and other reagents under the assay conditions. 2. Protect light-sensitive reagents (like DTNB) from light.
Instrumental issues. 1. Allow the spectrophotometer to warm up properly. 2. Check for and remove any air bubbles in the cuvette. 3. Ensure the cuvette is clean and properly positioned.

IV. Experimental Protocols & Methodologies

Method 1: Coupled Assay Based on CoASH Release (DTNB Method)

This method is suitable for measuring the activity of an enzyme that hydrolyzes this compound.

Protocol:

  • Prepare Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

  • Prepare DTNB Solution: 10 mM DTNB in assay buffer.

  • Reaction Mixture: In a cuvette, mix:

    • Assay Buffer (to a final volume of 1 mL)

    • 10 µL of 10 mM DTNB solution (final concentration 100 µM)

    • Your sample containing the hydrolytic enzyme

  • Initiate Reaction: Add this compound to a final concentration of 50-200 µM.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time.

Workflow Diagram:

G cluster_0 Assay Principle Analyte This compound Product1 (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate Analyte->Product1 Enzyme Product2 CoASH (thiol) Analyte->Product2 Enzyme Enzyme Thioesterase TNB TNB²⁻ (yellow, absorbs at 412 nm) Product2->TNB + DTNB DTNB DTNB (colorless)

Caption: Coupled assay measuring CoASH release with DTNB.

Method 2: Coupled Assay for (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Activity

This method measures the forward reaction catalyzed by the synthase.

Protocol:

  • Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 2 mM ATP, and 0.5 mM Coenzyme A.

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Prepare Reaction Mixture: In a cuvette, mix:

    • Assay Buffer

    • 10 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • Sufficient units of PK and LDH

    • Your sample containing the synthase

  • Initiate Reaction: Add (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

Workflow Diagram:

G cluster_1 Assay Principle Substrate (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate + ATP + CoA Product_CoA This compound Substrate->Product_CoA Synthase Product_AMP AMP + PPi Substrate->Product_AMP Synthase Synthase (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase ADP ADP Product_AMP->ADP + ATP (via Adenylate Kinase) ATP_regen ATP ADP->ATP_regen + PEP PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate + NADH PK Pyruvate Kinase NADH NADH (absorbs at 340 nm) NAD NAD⁺ NADH->NAD LDH LDH Lactate Dehydrogenase

Caption: Coupled assay for synthase activity monitoring NADH oxidation.

V. Data Interpretation & Validation

  • Standard Curve: Always generate a standard curve with a known concentration of the product being measured (e.g., CoASH for the DTNB assay or a known amount of ADP for the synthase assay) to ensure accurate quantification.

  • Linear Range: Ensure your sample measurements fall within the linear range of your standard curve. Dilute samples if necessary.

  • Spike and Recovery: To validate your assay for a specific sample matrix, perform a spike and recovery experiment. Add a known amount of the analyte to your sample and measure the recovery. A recovery of 80-120% is generally considered acceptable.

VI. Alternative and Confirmatory Methods

If spectrophotometric methods prove to be unreliable due to persistent interferences, consider alternative analytical techniques for quantification:

Method Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.Good for separating the analyte from interfering compounds.Lower sensitivity compared to mass spectrometry.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.High sensitivity and specificity; can quantify multiple acyl-CoAs simultaneously.Requires specialized and expensive instrumentation.

VII. References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.

  • (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Filo. (2025, October 5). What are interference in spectrophotometry. Retrieved January 4, 2026, from [Link]

  • Errors and artifacts in coupled spectrophotometric assays of enzyme activity. (1987). Analytical Biochemistry, 162(2), 553-558.

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry, 58(20), 8067-8078.

  • Acyl-CoA Thioestherase Activity Assay Kit. (n.d.). Genotic. Retrieved January 4, 2026, from [Link]

  • Errors and artifacts in coupled spectrophotometric assays of enzyme activity. (n.d.). CoLab. Retrieved January 4, 2026, from

  • A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes. (2020). Biotechnology for Biofuels, 13(1), 1-16.

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). Molecules, 22(8), 1335.

  • A cryptic long-chain 3-ketoacyl-ACP synthase in the Pseudomonas putida F1 unsaturated fatty acid synthesis pathway. (2013). Journal of Bacteriology, 195(22), 5060-5070.

  • Molecular characterization of the Pseudomonas putida 2,3-butanediol catabolic pathway. (1994). Journal of Bacteriology, 176(23), 7231-7240.

  • ENZYME entry: EC 6.2.1.38. (n.d.). Retrieved January 4, 2026, from [Link]

  • A common approach for absolute quantification of short chain CoA thioesters in industrially relevant gram-positive and gram-nega. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis. (2002). Journal of Biological Chemistry, 277(46), 44177-44184.

  • Characterization of Phenotypic Changes in Pseudomonas putida in Response to Surface-Associated Growth. (2003). Applied and Environmental Microbiology, 69(8), 4872-4881.

  • UV spectra of coenzyme A ( .._.. ), propionyl-CoA (—), β-methylmalyl-CoA (—). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). PMC. Retrieved January 4, 2026, from [Link]

  • Fig. 1 Chromatograms [( A ) and ( B ), UV detection at 330 nm] and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Purification of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals working on the purification of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Information specific to this particular enzyme, isolated from Pseudomonas putida, is limited in published literature[1]. Therefore, this document synthesizes established principles and field-proven insights from the purification of other well-characterized acetyl-CoA and acyl-CoA synthetases. The troubleshooting strategies and frequently asked questions provided below are based on common challenges encountered during recombinant protein purification and the biochemical properties of this enzyme class.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow, from expression to final elution.

Q1: I'm seeing very low or no expression of my recombinant synthase in E. coli. What are the likely causes and how can I fix this?

Low or no expression is a common hurdle. The issue often lies in the expression vector, host strain, or culture conditions.

Possible Causes and Solutions:

  • Codon Usage: The gene from Pseudomonas putida may contain codons that are rare in E. coli, leading to translational stalling.

    • Recommendation: It is highly advisable to use a codon-optimized synthetic gene for expression in E. coli[2].

  • Vector and Promoter Choice: The strength of the promoter can significantly impact yield. An overly strong promoter might lead to the formation of insoluble inclusion bodies, while a weak one will result in low expression.

    • Recommendation: Test different expression vectors with varying promoter strengths (e.g., T7, tac, araBAD). An inducible promoter is crucial to control the timing of protein expression[2][3].

  • Expression Host Strain: The choice of E. coli strain is important. Some strains are better equipped to handle the expression of proteins from other organisms.

    • Recommendation: Use a strain optimized for recombinant protein expression, such as BL21(DE3). If codon usage is a concern, consider strains like Rosetta(DE3), which supply tRNAs for rare codons[2].

  • Plasmid Integrity: Errors in the cloned sequence, such as frameshift mutations, can abolish expression.

    • Recommendation: Verify the entire sequence of your expression construct, from the promoter through the affinity tag, to ensure it is in-frame and error-free[4].

Q2: My synthase is expressing, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

Inclusion bodies are dense aggregates of misfolded protein, often a result of high expression rates in bacterial systems[5]. Optimizing expression conditions is key to increasing the yield of soluble, active enzyme.

Strategies to Enhance Solubility:

  • Lower Induction Temperature: Reducing the post-induction temperature to 16-25°C slows down protein synthesis, which can facilitate proper folding[2].

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can decrease the expression rate, reducing the burden on the cell's folding machinery[2].

  • Choice of Fusion Tag: Certain fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), are known to enhance the solubility of their fusion partners.

  • Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your target protein.

Q3: The protein is soluble, but my yield is very low after affinity chromatography. What's going wrong?

Low yield after the initial capture step can be due to inefficient lysis, protein degradation, or problems with the affinity tag binding.

Troubleshooting Purification Steps:

  • Inefficient Cell Lysis: If cells are not completely lysed, a significant amount of your protein will remain trapped.

    • Recommendation: Ensure efficient lysis by using appropriate methods (e.g., sonication, high-pressure homogenization). The addition of lysozyme and DNase can improve lysis efficiency[2][5].

  • Protein Degradation: Proteases released during cell lysis can degrade your synthase.

    • Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer[2][5].

  • Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers can affect protein stability and binding to the purification resin. Acetyl-CoA synthetases often have an optimal pH in the range of 8.0-8.5[6][7].

    • Recommendation: Ensure your lysis and binding buffers are at a pH that favors protein stability and tag binding.

  • Issues with the Affinity Tag: The affinity tag (e.g., His-tag) may be inaccessible or cleaved, preventing the protein from binding to the resin[2][4].

    • Recommendation: Confirm the presence and integrity of the tag by running a sample of your crude lysate on a Western blot using an anti-tag antibody[4]. If the tag is inaccessible, you may need to perform the purification under denaturing conditions[4].

Q4: My purified synthase has low or no activity. How can I preserve its function?

Loss of activity can indicate problems with folding, the absence of necessary cofactors, or instability during purification and storage.

Preserving Enzyme Activity:

  • Cofactor Requirements: Acetyl-CoA synthetases require ATP and a divalent cation, typically Mg2+, for activity[8]. Some may also be stabilized by the presence of their substrates.

    • Recommendation: Ensure your buffers for the final purification steps and storage contain an appropriate concentration of MgCl2 (e.g., 2-5 mM).

  • Redox Environment: The presence of cysteine residues in the active site of many synthetases suggests that a reducing environment may be necessary to maintain activity.

    • Recommendation: Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM in your buffers[9].

  • Post-translational Modifications: Some synthetases are regulated by post-translational modifications like acetylation. For example, auto-acetylation can decrease the activity of the Mycobacterium tuberculosis Acs[10][11].

    • Recommendation: Be aware of potential modifications that could occur in your expression host. If deacetylation is required for activity, it may be necessary to co-express a suitable deacetylase[10].

  • Storage Conditions: Improper storage can lead to denaturation and loss of activity.

    • Recommendation: Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (10-20%). The enzyme can also be stored in 3.2 M ammonium sulphate[6].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification protocol for this synthase?

A multi-step purification process is generally required to achieve high purity.

Recommended Purification Workflow:

  • Expression: Express the recombinant synthase in an appropriate E. coli strain (e.g., BL21(DE3)) with an N- or C-terminal His6-tag.

  • Lysis: Lyse the cells in a buffer containing Tris-HCl (pH 8.0), NaCl, imidazole, protease inhibitors, and DNase.

  • Affinity Chromatography: Use a Nickel-NTA resin to capture the His-tagged protein. Wash with increasing concentrations of imidazole to remove non-specific binders. Elute with a high concentration of imidazole.

  • Ion-Exchange Chromatography (Optional): As a polishing step, use anion-exchange chromatography to further separate the synthase from remaining contaminants[12].

  • Size-Exclusion Chromatography (Optional): For the highest purity and to ensure the protein is in its correct oligomeric state, a final size-exclusion chromatography step can be performed.

PurificationWorkflow cluster_Expression Cell Culture & Expression cluster_Lysis Lysis & Clarification cluster_Purification Chromatography cluster_Final Final Product Expression Recombinant Expression in E. coli Lysis Cell Lysis (Sonication) Expression->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification Affinity Step 1: Ni-NTA Affinity (Capture) Clarification->Affinity IonExchange Step 2: Anion Exchange (Polishing, Optional) Affinity->IonExchange Eluate SEC Step 3: Size Exclusion (Final Polish, Optional) IonExchange->SEC Eluate FinalProtein Pure, Active Synthase SEC->FinalProtein

Caption: A typical multi-step workflow for purifying recombinant acetyl-CoA synthase.

Q2: What are the critical components of the purification and storage buffers?

The buffer composition is critical for maintaining the stability and activity of the enzyme.

ComponentRecommended ConcentrationPurpose
Buffering Agent 50 mM Tris-HCl or HEPESMaintain a stable pH, typically between 7.5 and 8.5[6][7].
Salt 150-300 mM NaClMimic physiological ionic strength and reduce non-specific interactions.
Divalent Cation 2-5 mM MgCl2Required cofactor for the synthetase reaction[8].
Reducing Agent 1-5 mM DTTPrevents oxidation of cysteine residues, maintaining protein integrity[9].
Protease Inhibitors 1x CocktailPrevent degradation by endogenous proteases during lysis[2][5].
Glycerol (Storage) 10-20% (v/v)Acts as a cryoprotectant for long-term storage at -80°C.
Q3: How can I troubleshoot issues during specific purification steps?

Here is a decision tree to help diagnose common problems.

TroubleshootingTree Start Low Final Yield/Activity CheckExpression Check Expression Level (SDS-PAGE/Western) Start->CheckExpression NoExpression Low/No Expression CheckExpression->NoExpression No GoodExpression Expression is Good CheckExpression->GoodExpression Yes OptimizeCodons Optimize Codons NoExpression->OptimizeCodons ChangeVector Change Vector/Promoter NoExpression->ChangeVector CheckSolubility Check Solubility (Soluble vs. Insoluble Fraction) GoodExpression->CheckSolubility Insoluble Protein Insoluble (Inclusion Bodies) CheckSolubility->Insoluble No Soluble Protein is Soluble CheckSolubility->Soluble Yes LowerTemp Lower Induction Temp Insoluble->LowerTemp ReduceIPTG Reduce Inducer [IPTG] Insoluble->ReduceIPTG CheckBinding Check Binding to Column (Flow-through vs. Eluate) Soluble->CheckBinding NoBinding Protein in Flow-through CheckBinding->NoBinding No BindsButInactive Binds, but Inactive/Low Yield CheckBinding->BindsButInactive Yes CheckTag Verify Tag Integrity/Accessibility NoBinding->CheckTag OptimizeBuffer Optimize Binding Buffer (pH) NoBinding->OptimizeBuffer AddCofactors Add Cofactors (Mg2+) BindsButInactive->AddCofactors AddReducing Add Reducing Agent (DTT) BindsButInactive->AddReducing OptimizeElution Optimize Elution Conditions BindsButInactive->OptimizeElution

Caption: A troubleshooting decision tree for purifying recombinant proteins.

References

  • Glaser, L., et al. (2006). Acetyl Coenzyme A Synthetase (ADP Forming) from the Hyperthermophilic Archaeon Pyrococcus furiosus. Journal of Bacteriology, 188(5), 1935-1943. Available at: [Link]

  • NZYTech. (n.d.). Acetyl-CoA synthetase. Retrieved from [Link]

  • Lu, T. T., & Sivan, P. (2000). Molecular characterization of human acetyl-CoA synthetase, an enzyme regulated by sterol regulatory element-binding proteins. Journal of Biological Chemistry, 275(34), 26173-26180. Available at: [Link]

  • Li, R., et al. (2011). Purification and characterization of the acetyl-CoA synthetase from Mycobacterium tuberculosis. Acta Biochimica et Biophysica Sinica, 43(11), 894-902. Available at: [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Eriksen, J., et al. (1991). Gene synthesis, expression in Escherichia coli, purification and characterization of the recombinant bovine acyl-CoA-binding protein. Biochemical Journal, 276(Pt 3), 679-685. Available at: [Link]

  • Gardner, J. G., et al. (2018). Modulation of plant acetyl-CoA synthetase activity by post-translational lysine acetylation. Frontiers in Plant Science, 9, 183. Available at: [Link]

  • Preston, G. G., Wall, J. D., & Emerich, D. W. (1990). Purification and properties of acetyl-CoA synthetase from Bradyrhizobium japonicum bacteroids. Biochemical Journal, 267(1), 179–183. Available at: [Link]

  • Hakamada, K., et al. (1985). Purification and characterization of acetoacetyl-CoA synthetase from rat liver. Journal of Biochemistry, 97(5), 1357-1364. Available at: [Link]

  • Duncan, J. A., & Cronan, J. E. (2007). Purification and Characterization of Recombinant Protein Acyltransferases. Methods in Enzymology, 434, 147-164. Available at: [Link]

  • Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Retrieved from [Link]

Sources

strategies to enhance the stability of purified (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and enhancing the stability of purified (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this reactive intermediate. We will explore the inherent chemical liabilities of this molecule and provide field-proven strategies and troubleshooting guides to ensure the integrity of your experimental outcomes.

Understanding the Inherent Instability of the Molecule

The structure of this compound contains two primary functional groups that contribute to its instability: a high-energy thioester bond and a reactive α,β-unsaturated cyclopentenone ring .

  • Thioester Susceptibility: The thioester linkage in Coenzyme A (CoA) derivatives is thermodynamically activated, making it an excellent acyl group donor in biochemical reactions.[1][2] However, this reactivity also makes it prone to hydrolysis, especially under neutral to alkaline conditions, yielding the corresponding carboxylic acid and free Coenzyme A.[3][4][5]

  • Cyclopentenone Reactivity: The cyclopentenone moiety is an α,β-unsaturated ketone. This system is susceptible to various degradation pathways, including oxidation at the double bond or allylic positions, thermal decomposition, and photodegradation.[6][7] The conjugated system makes the carbonyl carbon electrophilic and a target for nucleophilic attack.

Understanding these two weak points is the first step in designing experiments and handling procedures that preserve the molecule's integrity.

cluster_degradation Primary Degradation Pathways cluster_products Resulting Products Compound This compound Hydrolysis Thioester Hydrolysis (Major Pathway) Compound->Hydrolysis H₂O (pH > 6) Oxidation Ring Oxidation Compound->Oxidation O₂ / Light Other Thermal/Photo- Degradation Compound->Other Heat / UV Light Acid (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid + Coenzyme A-SH Hydrolysis->Acid OxidizedProducts Epoxides, Diols, Other Oxidized Species Oxidation->OxidizedProducts DecompProducts Various Small Molecule Fragments Other->DecompProducts

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)
Q1: My purified compound shows rapid degradation in aqueous solution. What is the most likely cause?

The most common cause of degradation in aqueous buffers is the hydrolysis of the thioester bond.[3][8] This reaction is highly dependent on pH. While thioesters are relatively stable at acidic pH, the rate of hydrolysis increases significantly in neutral and, even more so, in alkaline solutions.[4][9] For acetyl-CoA, stability is greatest in the pH range of 3.5 to 5.[4][9]

Q2: What are the optimal storage conditions for the purified compound?

To ensure long-term stability, the compound should be stored under conditions that minimize both hydrolysis and oxidation.

Storage FormatTemperatureAtmosphereDurationRationale
Solid/Lyophilized Powder -20°C to -80°CDesiccated, Inert Gas (Argon/Nitrogen)Months to YearsMinimizes hydrolysis and oxidation by removing water and oxygen. This is the recommended format for long-term storage.[4][9]
Aqueous Solution (Stock) -20°C (aliquots)-No longer than 2 weeksAcetyl-CoA solutions are only stable for short periods, even when frozen.[4] Use a slightly acidic buffer (e.g., pH 5.0) for stock solutions. Avoid repeated freeze-thaw cycles.
Anhydrous Organic Solvent -80°CInert Gas (Argon/Nitrogen)Weeks to MonthsFor specific applications, dissolving in a dry, aprotic solvent can prevent hydrolysis. However, solubility and compatibility must be verified.
Q3: Which buffer system should I use for my enzymatic assays to maximize substrate stability?

The choice of buffer is a critical balance between enzyme activity and substrate stability. While many enzymes operate optimally at pH 7-8, this is precisely the range where thioester hydrolysis is accelerated.[8][10]

  • Recommendation: Perform your reaction at the lowest possible pH that still allows for acceptable enzyme activity. A pH of 6.0-6.5 is often a good compromise.

  • Buffer Selection: Use buffers with minimal nucleophilic character. Phosphate and citrate buffers are generally acceptable. Avoid buffers with primary or secondary amines (like Tris) if possible, as they can potentially catalyze thioester cleavage.

  • Strategy: Always prepare the substrate solution fresh in cold buffer immediately before starting the reaction. Add the substrate to the reaction mixture last to minimize its time in the buffer before the reaction begins.

Q4: Can I add stabilizers to my solution?

Yes, certain additives can help, but their compatibility with downstream applications must be confirmed.

  • Antioxidants: To mitigate oxidation of the cyclopentenone ring, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or tocopherol if compatible with your system.

  • Chelating Agents: Trace metal ions can catalyze both hydrolysis and oxidation. Adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these ions.

Troubleshooting Guide
Problem Encountered Probable Cause(s) Recommended Troubleshooting Steps
Low or inconsistent yield in enzymatic reactions. Substrate Degradation: The compound is hydrolyzing in the reaction buffer before or during the enzymatic conversion.1. Prepare the substrate solution fresh for every experiment in ice-cold buffer. 2. Lower the reaction buffer pH if the enzyme tolerates it. 3. Reduce the incubation time. 4. Run a "no-enzyme" control to quantify the rate of abiotic hydrolysis under your reaction conditions.
Appearance of new, unidentified peaks in HPLC/LC-MS. Formation of Degradation Products: These are likely the hydrolyzed carboxylic acid, oxidized ring species, or other byproducts.1. Analyze the "no-enzyme" control sample to see if the peaks are present. 2. Characterize the new peaks. The hydrolyzed product should have a mass corresponding to the loss of the CoA moiety and the addition of a hydroxyl group. 3. Implement the stability-enhancing strategies discussed in the FAQs.
Purified solid compound is difficult to resolubilize or appears discolored. Improper Storage: The solid has likely been exposed to moisture and/or oxygen, leading to degradation and potential polymerization.1. Discard the sample, as its purity is compromised. 2. When preparing a new batch, ensure it is thoroughly dried (lyophilized) and stored under an inert atmosphere in a tightly sealed container at -80°C.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying the primary instability pathways and developing a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve a known concentration of the purified compound in a stable solvent (e.g., acetonitrile or a pH 5.0 aqueous buffer).

  • Aliquot and Stress: Dispense the stock solution into separate vials for each stress condition.

  • Analyze: At specified time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction if necessary, and analyze the samples by a suitable method like reverse-phase HPLC with UV or MS detection.

  • Compare: Compare the peak area of the parent compound and the formation of any new peaks against a control sample stored at -80°C.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in pH 5 Buffer) aliquot Aliquot into Vials start->aliquot control Control (-80°C) aliquot->control acid Acidic (0.1 M HCl, 40°C) aliquot->acid base Basic (0.1 M NaOH, 25°C) aliquot->base oxidative Oxidative (3% H₂O₂, 25°C) aliquot->oxidative thermal Thermal (60°C in pH 5 Buffer) aliquot->thermal photo Photolytic (UV Lamp, 25°C) aliquot->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV/MS sampling->hplc data Quantify Parent Peak % & Identify Degradants hplc->data end Determine Stability Profile data->end

Sources

Technical Support Center: Method Refinement for Quantifying (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working on assays involving this novel and structurally complex acyl-CoA species. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your methods effectively. The quantification of acyl-CoA molecules is notoriously challenging due to their low abundance and inherent instability.[1][2] The unique structure of this compound introduces additional complexities that require careful consideration.

This document is structured to provide immediate answers to common questions and in-depth guidance for resolving specific experimental issues. We will delve into the critical aspects of sample preparation, chromatography, and mass spectrometry, ensuring your assay is robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter when developing assays for novel acyl-CoA species.

Q1: Why is the quantification of acyl-CoA species so challenging?

A1: The difficulty in acyl-CoA quantification stems from several factors:

  • Low Cellular Abundance: Acyl-CoAs are typically present at low micromolar to nanomolar concentrations within cells.[3]

  • Inherent Instability: The thioester bond in acyl-CoA molecules is susceptible to both enzymatic and chemical hydrolysis, leading to degradation during sample preparation.[4][5]

  • Matrix Effects: Cell lysates are complex matrices that can cause ion suppression or enhancement in mass spectrometry, affecting accuracy.[5]

  • Structural Diversity: The wide range of physicochemical properties of different acyl-CoA species makes a single, universal extraction and analysis method difficult to achieve.[6]

Q2: What is the best analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA quantification due to its high sensitivity, selectivity, and specificity.[2][7][8][9] Given the novel structure of your analyte, LC-MS/MS allows for the development of a highly specific multiple reaction monitoring (MRM) assay.[7][9] While enzymatic assays exist for common acyl-CoAs like acetyl-CoA, they lack the specificity required for a novel molecule and can suffer from interference.[6][8]

Q3: How do I choose an appropriate internal standard for this novel acyl-CoA?

Q4: What are the critical first steps in sample preparation to ensure the stability of my analyte?

A4: The initial steps of sample preparation are crucial for preserving the integrity of your analyte.

  • Rapid Quenching of Metabolism: Immediately halt all enzymatic activity. For adherent cells, this can be achieved by washing with ice-cold phosphate-buffered saline (PBS) followed by immediate addition of a cold extraction solvent.[13] For tissues, freeze-clamping in liquid nitrogen is the standard method.[1]

  • Efficient Extraction: Use an acidic organic solvent mixture, such as acetonitrile/methanol/water or perchloric acid, to simultaneously extract the acyl-CoA and precipitate proteins.[6][10] The low pH helps to maintain the stability of the thioester bond.

Troubleshooting Guide

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your experiments.

Part 1: Sample Preparation
Issue 1: Low or No Analyte Signal
  • Potential Cause A: Analyte Degradation. The thioester bond of your acyl-CoA is likely being hydrolyzed.

    • Solution:

      • Work Quickly and on Ice: All sample preparation steps should be performed as quickly as possible at 4°C or on ice to minimize enzymatic and chemical degradation.[4]

      • Optimize Extraction Solvent: Ensure your extraction solvent is sufficiently acidic (e.g., containing 0.1-1% formic acid or using 10% trichloroacetic acid).[8][13]

      • Immediate Analysis: Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at -80°C.[14] Repeated freeze-thaw cycles should be avoided.

  • Potential Cause B: Inefficient Extraction. The analyte may not be efficiently extracted from the cell lysate.

    • Solution:

      • Cell Lysis: Ensure complete cell lysis by using mechanical disruption (e.g., scraping, sonication) in the presence of the extraction solvent.[13]

      • Solvent-to-Sample Ratio: Use a sufficient volume of extraction solvent to ensure complete precipitation of proteins and solubilization of the analyte. A common starting point is a 1:3 or 1:4 ratio of sample to solvent.

      • Vortexing/Mixing: Vortex samples thoroughly after the addition of the extraction solvent to ensure complete mixing and extraction.

Issue 2: High Variability Between Replicates
  • Potential Cause: Inconsistent Sample Handling. Minor variations in timing or temperature during sample preparation can lead to significant differences in analyte degradation.

    • Solution:

      • Standardize Workflow: Create a detailed, step-by-step protocol and adhere to it strictly for all samples.

      • Process Samples in Small Batches: This will help ensure that each sample is handled consistently.

      • Use of an Internal Standard: As mentioned in the FAQs, a reliable internal standard added at the very beginning of the extraction process is crucial for correcting for variability.[2][15]

Part 2: Chromatographic Separation
Issue 3: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause A: Secondary Interactions with the Column. The unique structure of this compound may lead to unwanted interactions with the stationary phase.

    • Solution:

      • Optimize Mobile Phase pH: The phosphate groups on the CoA moiety are ionizable. Adjusting the pH of the mobile phase with a suitable buffer (e.g., ammonium acetate or ammonium formate) can improve peak shape.

      • Use of an Ion-Pairing Agent: If pH adjustment is insufficient, consider using an ion-pairing agent like tributylamine or heptafluorobutyric acid (HFBA) in the mobile phase to improve retention and peak shape on a C18 column.

  • Potential Cause B: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution:

      • Dilute the Sample: Try diluting the sample extract and re-injecting.

      • Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions.

Issue 4: Co-elution with Interfering Species
  • Potential Cause: Insufficient Chromatographic Resolution. The complexity of the cell lysate matrix can lead to co-elution of other molecules with your analyte, causing ion suppression.

    • Solution:

      • Gradient Optimization: Adjust the gradient slope of your organic mobile phase to improve separation. A shallower gradient can often resolve closely eluting peaks.

      • Alternative Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded C18) to alter selectivity.

Part 3: Mass Spectrometric Detection
Issue 5: Low Sensitivity in MS/MS
  • Potential Cause A: Suboptimal MRM Transitions. The chosen precursor and product ions may not be the most intense.

    • Solution:

      • Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to identify the most abundant precursor ion in full scan mode.

      • Product Ion Scan: Perform a product ion scan on the most intense precursor ion to identify the most intense and specific fragment ions. Common fragments for acyl-CoAs include the neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da) or a fragment at m/z 428.[9]

  • Potential Cause B: Ion Suppression. Co-eluting matrix components can interfere with the ionization of your analyte.

    • Solution:

      • Improve Chromatography: Refer to the solutions for Issue 4 to better separate your analyte from interfering species.

      • Dilution: Diluting the sample can sometimes mitigate ion suppression.

      • Matrix-Matched Calibrators: Prepare your calibration standards in an extract from a blank matrix (e.g., cells that do not produce the analyte) to compensate for matrix effects.[16]

Experimental Protocols
Protocol 1: Sample Extraction from Adherent Cells
  • Aspirate the cell culture medium.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 with 0.1% formic acid) containing the internal standard to the plate.

  • Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.

  • Vortex for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Method Validation

A full bioanalytical method validation should be performed in accordance with FDA guidance to ensure the reliability of your results.[17][18] Key parameters to assess include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate the analyte from other components in the matrix.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Calibration Curve: Establish the relationship between the analyte concentration and the instrument response.

  • Stability: Evaluate the stability of the analyte in the biological matrix and in the processed sample under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[17]

Data Presentation

Table 1: Example MRM Transitions for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
Heptadecanoyl-CoA (Internal Standard)1022.6516.245
Acetyl-CoA810.1303.130

Note: The values for the target analyte need to be optimized empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Adherent Cells wash Wash with ice-cold PBS cell_culture->wash extract Add acidic extraction solvent + Internal Standard wash->extract lyse Scrape and Lyse extract->lyse centrifuge Centrifuge (16,000 x g, 4°C) lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms Inject data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Workflow for the extraction and analysis of this compound from cell lysates.

troubleshooting_tree start Low/No Analyte Signal degradation Analyte Degradation? start->degradation extraction Inefficient Extraction? degradation->extraction No solution_degradation Work on ice Optimize solvent pH Analyze immediately degradation->solution_degradation Yes solution_extraction Ensure complete lysis Optimize solvent volume Thorough mixing extraction->solution_extraction Yes

Sources

avoiding non-enzymatic degradation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the non-enzymatic degradation of this key research compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

Introduction: The Dual Challenge of Stability

This compound is a molecule of significant interest, yet its chemical structure presents a dual challenge to its stability. The molecule's reactivity stems from two key functional groups: a high-energy thioester bond and an electrophilic α,β-unsaturated cyclopentenone ring . Understanding the inherent reactivity of both is paramount to preventing non-enzymatic degradation.

  • Thioester Bond Instability: The thioester linkage is susceptible to hydrolysis, a reaction that cleaves the bond and renders the molecule inactive for its intended biological purpose. This process is highly influenced by pH.[1]

  • Cyclopentenone Reactivity: The α,β-unsaturated ketone within the cyclopentenone ring acts as a Michael acceptor.[2][3] This makes the β-carbon susceptible to nucleophilic attack from various sources, leading to the formation of unwanted adducts.

This guide will provide a structured approach to mitigating these degradation pathways, ensuring the integrity of your this compound samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and use of this compound.

Q1: I'm observing a loss of my compound in solution over a short period. What is the likely cause?

A1: The most probable cause is hydrolysis of the thioester bond, especially if your solution is at a neutral or alkaline pH. The thioester bond is most stable in a slightly acidic environment.[1]

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your buffer or solvent.

    • Adjust pH: If the pH is above 7.0, consider preparing a fresh solution in a buffer with a pH between 4.0 and 6.8.[1]

    • Low Temperature: Ensure your solution is kept at a low temperature (e.g., on ice or at 4°C) during your experiment to slow down the rate of hydrolysis.[1]

Q2: My LC-MS analysis shows a new peak with a higher mass than my parent compound. What could this be?

A2: The appearance of a higher mass peak suggests the formation of an adduct, likely through a Michael addition reaction on the cyclopentenone ring.[2][3] Nucleophiles present in your reaction mixture, such as free thiols (e.g., from dithiothreitol [DTT] or β-mercaptoethanol) or amines (e.g., from Tris buffer), can attack the electrophilic β-carbon of the cyclopentenone.

  • Troubleshooting Steps:

    • Identify Nucleophiles: Review your experimental setup to identify any potential nucleophiles.

    • Buffer Selection: If using a Tris-based buffer, consider switching to a non-nucleophilic buffer like HEPES or phosphate buffer.

    • Reducing Agents: If a reducing agent is necessary, use it at the lowest effective concentration and for the shortest possible time. Consider if a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) could be an alternative, though its potential for other interactions should be evaluated.

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term stability, this compound should be stored as a dry, lyophilized powder at -80°C.[1] In this state, both hydrolytic and Michael addition pathways are significantly inhibited.

  • Best Practices for Storage:

    • Lyophilize: If you have the compound in solution, lyophilize it to a dry powder.

    • Inert Atmosphere: For maximum protection, store the lyophilized powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the compound into smaller, single-use vials before freezing to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.

Q4: I'm synthesizing the compound in-house. What are the critical steps to avoid degradation during synthesis and purification?

A4: Degradation can occur at multiple stages of synthesis and purification. Maintaining a controlled environment is key.

  • During Synthesis:

    • Anhydrous Conditions: For reactions involving the formation of the thioester, use anhydrous solvents to prevent premature hydrolysis.[4]

    • Temperature Control: Keep reaction temperatures as low as reasonably possible to minimize side reactions.

  • During Purification:

    • pH Control: During aqueous workups or chromatographic purification, use slightly acidic buffers (pH 4.0-6.8).[1]

    • Rapid Purification: Minimize the time the compound spends in solution.

    • Solid-Phase Extraction (SPE): Consider using SPE with a C18 stationary phase for rapid purification and desalting. Elution with an acidic organic solvent can help maintain stability.

Experimental Protocols

Protocol 1: Recommended Solubilization and Short-Term Storage

This protocol is designed to maximize the stability of this compound for immediate use in experiments.

  • Buffer Preparation: Prepare a buffer solution with a pH between 4.0 and 6.8 (e.g., 50 mM ammonium acetate buffer, pH 5.0).

  • Degas Buffer: Degas the buffer by sonicating or sparging with nitrogen to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Dissolution: Dissolve the lyophilized this compound in the prepared buffer to the desired concentration. Perform this step on ice.

  • Short-Term Storage: If not for immediate use, store the solution at 4°C for no longer than 24 hours. For any longer duration, it is advisable to prepare a fresh solution.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential to identify the specific degradation pathways and products for your compound under your experimental conditions.

  • Sample Preparation: Prepare several identical solutions of this compound in a stable buffer (e.g., pH 5.0).

  • Stress Conditions: Expose the solutions to a range of stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Stress: Incubate a solution at elevated temperatures (e.g., 40°C, 60°C).

    • Nucleophilic Challenge: Add a representative nucleophile (e.g., 10 mM DTT or Tris) and incubate at room temperature.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the degradation reaction by neutralizing the pH (for acid/base stress) and/or flash-freezing the sample in liquid nitrogen.

  • Analysis: Analyze the samples by a stability-indicating method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.

Data Presentation

Table 1: Key Stability Parameters for this compound

ParameterRecommended ConditionRationale
pH for Aqueous Solutions 4.0 - 6.8Minimizes thioester hydrolysis.[1]
Storage Temperature (Solution) 4°C (short-term)Slows the rate of chemical degradation.[1]
Storage Temperature (Solid) -80°CEssential for long-term stability.[1]
Buffer Type Non-nucleophilic (e.g., HEPES, Phosphate)Avoids Michael addition to the cyclopentenone ring.
Atmosphere (Long-term) Inert (Argon or Nitrogen)Prevents oxidative degradation.

Visualization of Degradation Pathways and Experimental Workflow

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Thioester Hydrolysis Product + Coenzyme A Compound->Hydrolysis H₂O (pH > 7 or pH < 4) Michael_Adduct Michael Adduct Compound->Michael_Adduct Nucleophile (e.g., R-SH, R-NH₂)

Caption: Primary non-enzymatic degradation pathways.

cluster_workflow Forced Degradation Study Workflow Prep Prepare Solutions (pH 5.0) Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Nucleophile) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Identify Degradants & Determine Degradation Rate Analyze->Data

Caption: A typical experimental workflow for a forced degradation study.

References

  • Cyberlipid. HPLC analysis. Available from: [Link].

  • Fan, J., et al. (2015). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Available from: [Link].

  • Forced Degradation Studies. (2016). MedCrave online. Available from: [Link].

  • Gao, X., et al. (2019). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics. Available from: [Link].

  • Hayen, H., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. Available from: [Link].

  • Lu, W., & Rabinowitz, J. D. (2018). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell Metabolism.
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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available from: [Link].

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Validation & Comparative

A Kinetic Investigation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Metabolism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed kinetic comparison of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, a key xenobiotic intermediate in the microbial degradation of camphor, with other physiologically relevant acyl-CoAs. This document is intended for researchers, scientists, and drug development professionals interested in the enzymatic processing of unusual acyl-CoA thioesters. We will delve into the kinetic parameters of the enzymes responsible for its metabolism, compare them to enzymes acting on common fatty acid and branched-chain acyl-CoAs, and provide detailed experimental protocols for their characterization.

Introduction: The Significance of Xenobiotic Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a myriad of metabolic pathways, including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of complex lipids and secondary metabolites[1][2]. While the metabolism of endogenous straight-chain and branched-chain acyl-CoAs is well-characterized, the enzymatic handling of xenobiotic acyl-CoAs, derived from the breakdown of foreign compounds, presents unique biochemical challenges and opportunities[3][4][5]. Understanding the kinetics of enzymes that process these unusual substrates is crucial for applications in bioremediation, synthetic biology, and for elucidating potential drug- Cmetabolite interactions[3][4].

This compound is a fascinating example of a xenobiotic acyl-CoA, appearing as an intermediate in the camphor degradation pathway of soil bacteria such as Pseudomonas putida[6]. The metabolism of this cyclic, branched-chain acyl-CoA involves a specialized enzymatic machinery, the kinetic properties of which offer insights into enzyme specificity and catalytic efficiency for non-standard substrates.

This guide will focus on the two key enzymes responsible for the transformation of this compound:

  • This compound synthase , which activates the corresponding carboxylic acid to its CoA thioester.

  • This compound 1,5-monooxygenase (also known as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase or OTEMO), a Baeyer-Villiger monooxygenase that catalyzes the subsequent oxidative ring cleavage.

We will present a comparative analysis of the kinetic parameters of these enzymes with those of well-studied acyl-CoA metabolizing enzymes, providing a quantitative framework for understanding the metabolism of this unique xenobiotic acyl-CoA.

Metabolic Pathway of this compound

The formation and subsequent conversion of this compound is a critical juncture in the camphor degradation pathway, marking the transition from a cyclic to a linear carbon skeleton. The pathway is initiated by the activation of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate to its CoA thioester, followed by an oxygen-dependent ring cleavage.

Camphor_Metabolism cluster_activation Activation Step cluster_oxidation Oxidative Ring Cleavage Substrate (2,3,3-trimethyl-5- oxocyclopent-3-enyl)acetate Enzyme1 This compound synthase Substrate->Enzyme1 CoA, ATP Product1 (2,3,3-trimethyl-5- oxocyclopent-3-enyl)acetyl-CoA Enzyme1->Product1 AMP, PPi Enzyme2 This compound 1,5-monooxygenase (OTEMO) Product1->Enzyme2 NADPH, O2 Product2 Ring-cleaved product Enzyme2->Product2 NADP+

Figure 1: Metabolic fate of this compound.

Kinetic Comparison of Acyl-CoA Metabolizing Enzymes

A direct comparison of the kinetic parameters of the enzymes involved in this compound metabolism with other acyl-CoA utilizing enzymes reveals important aspects of substrate specificity and catalytic efficiency.

This compound Synthase
This compound 1,5-Monooxygenase (OTEMO)

Kinetic data for OTEMO provides a clearer picture of its catalytic prowess. This Baeyer-Villiger monooxygenase displays a notable affinity for its natural, bulky substrate.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
OTEMO This compound 18 [7]4.8 [8]2.67 x 10⁵
OTEMO2-n-hexyl cyclopentanone32[7]-4.3 x 10⁵[7]
Comparative Kinetic Data of Other Acyl-CoA Enzymes

To place the kinetics of OTEMO in a broader context, the following table presents kinetic parameters for enzymes acting on more common, endogenous acyl-CoAs.

EnzymeSubstrateKm (mM)kcat/Km (µM⁻¹s⁻¹)
Propionyl-CoA CarboxylasePropionyl-CoA0.29[9][10]-
Propionyl-CoA CarboxylaseBicarbonate3.0[9][10]-
Isobutyryl-CoA DehydrogenaseIsobutyryl-CoA-0.8[1][11]
Isobutyryl-CoA Dehydrogenase(S)-2-methylbutyryl-CoA-0.23[1][11]
Isobutyryl-CoA Dehydrogenasen-propionyl-CoA-0.04[1][11]

The high catalytic efficiency (kcat/Km) of OTEMO for its natural substrate underscores its high degree of specialization for this xenobiotic acyl-CoA. The value is comparable to that observed for other substrates like 2-n-hexyl cyclopentanone, suggesting a degree of substrate flexibility within the active site. In contrast, enzymes of primary metabolism, such as propionyl-CoA carboxylase, often exhibit lower affinity (higher Km) for their substrates, which can be present at higher intracellular concentrations.

Experimental Protocols for Kinetic Analysis

The determination of accurate kinetic parameters relies on robust and reproducible experimental assays. Here, we detail established methodologies for characterizing the enzymes involved in this compound metabolism.

Assay for this compound Synthase

The activity of acyl-CoA synthetases can be determined by monitoring the formation of the acyl-CoA product over time. An HPLC-based assay is a direct and reliable method.

Principle: This method directly measures the formation of the acyl-CoA product by separating the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) and quantifying the product by its UV absorbance.

Workflow:

AcylCoA_Synthetase_Assay Start Start Reaction_Setup Set up reaction mixture: - Buffer (e.g., Tris-HCl) - ATP, MgCl2, CoA - (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate Start->Reaction_Setup Enzyme_Addition Initiate reaction with enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at optimal temperature Enzyme_Addition->Incubation Quenching Stop reaction (e.g., with acid) Incubation->Quenching HPLC_Analysis Inject sample onto HPLC system Quenching->HPLC_Analysis Data_Analysis Quantify product peak area and calculate concentration HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: HPLC-based assay workflow for Acyl-CoA Synthetase.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • Varying concentrations of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate (e.g., 0.1 - 5 mM)

  • Enzyme Addition: Add a known amount of purified this compound synthase to initiate the reaction. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a fixed time period (e.g., 5-15 minutes), ensuring the reaction rate is linear.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% perchloric acid.

  • Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at 260 nm (the absorbance maximum for the adenine ring of CoA).

  • Data Analysis: Quantify the amount of this compound formed by integrating the area of its corresponding peak in the chromatogram. A standard curve of the purified product is used for accurate quantification. The initial velocity of the reaction is then calculated and used to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Assay for this compound 1,5-Monooxygenase (OTEMO)

The activity of this Baeyer-Villiger monooxygenase can be monitored spectrophotometrically by following the consumption of the NADPH cofactor.

Principle: OTEMO utilizes NADPH as a reducing equivalent to incorporate an oxygen atom into the substrate. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which can be continuously monitored.

Workflow:

Monooxygenase_Assay Start Start Reaction_Setup Set up reaction in a cuvette: - Buffer (e.g., phosphate buffer) - NADPH - this compound Start->Reaction_Setup Spectrophotometer_Setup Set spectrophotometer to 340 nm and zero Reaction_Setup->Spectrophotometer_Setup Enzyme_Addition Initiate reaction with OTEMO Spectrophotometer_Setup->Enzyme_Addition Data_Acquisition Continuously monitor the decrease in absorbance at 340 nm Enzyme_Addition->Data_Acquisition Data_Analysis Calculate the rate of NADPH consumption using the Beer-Lambert law Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 3: Spectrophotometric assay workflow for OTEMO.

Detailed Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer, pH 7.5

    • 200 µM NADPH

    • Varying concentrations of this compound (e.g., 1 - 100 µM)

  • Spectrophotometer Setup: Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Enzyme Addition: Initiate the reaction by adding a small, known amount of purified OTEMO.

  • Data Acquisition: Continuously record the absorbance at 340 nm for a set period (e.g., 1-5 minutes).

  • Data Analysis: Calculate the initial rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Determine the kinetic parameters (Km and Vmax) by plotting the initial rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The kinetic analysis of enzymes metabolizing this compound provides a valuable window into the fascinating world of xenobiotic metabolism. The high catalytic efficiency of the Baeyer-Villiger monooxygenase, OTEMO, for its bulky, cyclic substrate highlights the remarkable adaptability of microbial enzymes. While kinetic data for the corresponding acyl-CoA synthase remains to be fully elucidated, the methodologies outlined in this guide provide a clear roadmap for its characterization.

By comparing the kinetic profiles of these specialized enzymes with their counterparts in primary metabolism, researchers can gain a deeper appreciation for the principles of enzyme evolution, substrate recognition, and catalytic prowess. This knowledge is not only of fundamental scientific interest but also holds significant potential for the development of novel biocatalysts and for understanding the metabolic fate of xenobiotic compounds in biological systems.

References

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  • Watts, A. B., et al. (2002). A Method for Screening Baeyer-Villiger Monooxygenase Activity Against Monocyclic Ketones. Biocatalysis and Biotransformation, 20(3), 195-201. [Link]

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  • Balke, K., et al. (2012). Production and Characterization of New Baeyer-Villiger Monooxygenases. Padua Research Archive. [Link]

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  • flavin-dependent monooxygenase fmo: Topics by Science.gov. Science.gov. [Link]

  • Willetts, A. (2021). Characterised Flavin-Dependent Two-Component Monooxygenases from the CAM Plasmid of Pseudomonas putida ATCC 17453 (NCIMB 10007): ketolactonases by Another Name. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Moco, S., et al. (2016). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 6(4), 37. [Link]

  • Nguyen, T. V., et al. (2002). Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. Molecular Genetics and Metabolism, 77(1-2), 68-79. [Link]

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  • Nguyen, T. V., et al. (2002). Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. KOPS. [Link]

  • Kim, K. J., et al. (2018). Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs. BMB Reports, 51(1), 35-40. [Link]

  • Zhang, W., et al. (2017). Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins. Organic & Biomolecular Chemistry, 15(46), 9866-9873. [Link]

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A Comparative Guide to the Substrate Specificity of Acyl-CoA Synthetases: Featuring (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount for pathway elucidation, metabolic engineering, and inhibitor design. This guide provides an in-depth comparison of the substrate specificity of a unique enzyme, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, with other well-characterized acyl-CoA synthetases (ligases). We will delve into the structural determinants of substrate recognition and provide detailed experimental protocols for characterizing and comparing these vital enzymes.

Introduction: The Diverse World of Acyl-CoA Synthetases

Acyl-CoA synthetases, also known as acyl-CoA ligases, are a ubiquitous class of enzymes that catalyze the activation of fatty acids and other carboxylic acids by forming a thioester bond with coenzyme A (CoA).[1][2][3] This activation is a critical step that primes these molecules for a variety of metabolic fates, including β-oxidation, lipid synthesis, and the production of secondary metabolites.[2][3][4] The reaction proceeds in two steps: the formation of an acyl-adenylate intermediate from the carboxylic acid and ATP, followed by the reaction of this intermediate with CoA to produce acyl-CoA, AMP, and pyrophosphate.[1][3][5]

The substrate specificity of these enzymes is a key determinant of their physiological role.[3] This guide will focus on a fascinating, yet less commonly studied member of this family, this compound synthase, and contrast its specificity with the more broadly understood short-chain, medium-chain, and long-chain acyl-CoA synthetases.

This compound Synthase: A Specialist Enzyme

This compound synthase (EC 6.2.1.38) is an enzyme isolated from Pseudomonas putida, where it participates in the catabolism of camphor.[6][7] Its substrate, [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate, is a complex, cyclic molecule.[6] This intricate structure immediately suggests a highly specialized active site, tailored to recognize and bind this unique carbocyclic acyl donor.[8] The study of such enzymes is crucial for understanding the metabolic diversity of microorganisms and for potential applications in biocatalysis and synthetic biology.

A Comparative Overview of Substrate Specificity

The substrate range of acyl-CoA synthetases is largely dictated by the architecture of their substrate-binding pockets.[9][10] Below is a comparative summary of the known substrate specificities of different classes of these enzymes.

Enzyme ClassTypical SubstratesKey Structural Features of SubstratesReferences
This compound synthase [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetateBulky, cyclic cyclopentenyl ring with multiple methyl substitutions and an oxo group.[6][7][8]
Short-Chain Acyl-CoA Synthetases (ACSS) Acetate, Propionate, AcrylateShort, linear alkyl chains (C2-C4).[11][12][13]
Medium-Chain Acyl-CoA Synthetases (ACSM) C4-C12 fatty acids, some aromatic and cyclic acids (e.g., cyclohexanoic acid)Medium-length, straight or branched alkyl chains; some tolerance for cyclic structures.[3][14]
Long-Chain Acyl-CoA Synthetases (ACSL) C12-C20 fatty acids (e.g., palmitic acid, oleic acid, docosahexaenoic acid)Long, hydrophobic alkyl chains; can be saturated or unsaturated.[3][4][15]

This comparison highlights the stark contrast between the highly specific nature of this compound synthase and the broader, yet chain-length-defined, specificity of other ligases. While acetyl-CoA synthetase has an exquisite specificity for the small acetate molecule,[5] long-chain acyl-CoA synthetases are adapted to bind long, flexible hydrocarbon chains.[3] The active site of this compound synthase, conversely, must accommodate a rigid, sterically hindered cyclic substrate.

Visualizing the Enzymatic Reaction

The fundamental reaction catalyzed by these ligases is conserved, as depicted in the following diagram.

Acyl_CoA_Synthetase_Reaction sub Carboxylic Acid (e.g., [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate) enzyme Acyl-CoA Synthase sub->enzyme atp ATP atp->enzyme coa CoA-SH intermediate Acyl-AMP Intermediate coa->intermediate enzyme->intermediate Step 1 product Acyl-CoA intermediate->product Step 2 ppi PPi intermediate->ppi amp AMP product->amp

Caption: General two-step reaction mechanism of Acyl-CoA Synthetases.

Experimental Protocols for Determining Substrate Specificity

To empirically determine and compare the substrate specificity of this compound synthase with other ligases, a systematic experimental approach is required. The following protocols describe a robust workflow for enzyme expression, purification, and kinetic characterization.

Experimental Workflow

Substrate_Specificity_Workflow start Gene Synthesis & Cloning into Expression Vector expression Recombinant Protein Expression (e.g., in E. coli) start->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification characterization Enzyme Purity & Concentration (SDS-PAGE, Bradford Assay) purification->characterization assay_setup Kinetic Assay Setup with a Panel of Substrates characterization->assay_setup data_acquisition Data Acquisition (Spectrophotometry or HPLC) assay_setup->data_acquisition analysis Kinetic Parameter Determination (Km, Vmax, kcat/Km) data_acquisition->analysis comparison Comparative Analysis of Substrate Specificity analysis->comparison

Caption: Workflow for determining enzyme substrate specificity.

Step-by-Step Methodologies

1. Recombinant Enzyme Production and Purification

  • Rationale: To eliminate confounding activities from the native host, the enzyme of interest is overexpressed in a heterologous system (e.g., E. coli) and purified to homogeneity. A tag (e.g., His-tag) is often appended to facilitate purification.

  • Protocol:

    • Synthesize the gene encoding this compound synthase and clone it into a suitable expression vector (e.g., pET-28a).

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Clarify the lysate by centrifugation and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) if His-tagged.

    • Assess the purity of the enzyme by SDS-PAGE and determine its concentration using a Bradford assay.

2. Kinetic Assay for Acyl-CoA Synthetase Activity

  • Rationale: A continuous coupled spectrophotometric assay is a common and efficient method to measure the activity of acyl-CoA synthetases.[16] The production of pyrophosphate (PPi) in the first step of the reaction can be coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • 2 mM ATP

      • 0.5 mM CoA

      • 0.2 mM NADH

      • 10 units/mL pyruvate kinase

      • 10 units/mL lactate dehydrogenase

      • 2 mM phosphoenolpyruvate

      • Varying concentrations of the carboxylic acid substrate (e.g., [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate, acetate, hexanoate, palmitate).

    • Initiate the reaction by adding a known amount of the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

3. Data Analysis and Comparison

  • Rationale: By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined. The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of an enzyme for different substrates.

  • Protocol:

    • Plot the initial reaction velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km) for each substrate.

    • Compare the kcat/Km values for the different substrates to quantitatively assess the enzyme's substrate preference.

Anticipated Results and Interpretation

Based on the known functions of these enzymes, we can hypothesize the following outcomes from a comparative study:

EnzymeSubstrateExpected Relative kcat/KmInterpretation
This compound synthase [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate+++++High specificity for its native, complex substrate.
Acetate-No or negligible activity due to the lack of the specific cyclic structure.
Palmitate-No activity; the long alkyl chain will not fit into the specialized active site.
Acetyl-CoA Synthetase (ACSS) Acetate+++++High specificity for its small, native substrate.
[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate-The bulky substrate will be sterically hindered from entering the small active site.
Long-Chain Acyl-CoA Synthetase (ACSL) Palmitate+++++High specificity for long-chain fatty acids.
Acetate-The short-chain substrate will not bind effectively in the large, hydrophobic active site.
[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate-The rigid, cyclic structure is unlikely to be accommodated in the binding pocket designed for flexible alkyl chains.

Conclusion

The substrate specificity of acyl-CoA synthetases is a testament to the evolutionary adaptation of enzymes to fulfill distinct metabolic roles. While enzymes like acetyl-CoA synthetase and long-chain acyl-CoA synthetase have been extensively studied, revealing their preferences for simple, linear substrates of varying chain lengths, specialized enzymes such as this compound synthase highlight the capacity of this enzyme family to evolve recognition mechanisms for complex, sterically demanding molecules. By employing the systematic experimental approaches outlined in this guide, researchers can quantitatively probe these specificities, contributing to a deeper understanding of metabolism and paving the way for novel biotechnological applications.

References

  • Fujino, T., & Yamamoto, T. (1992). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. PubMed. [Link]

  • Vessey, D. A., & Kelley, M. (2001). Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis. PubMed. [Link]

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A Comparative Guide to Validating Metabolic Intermediates: The Case of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA in the Camphor Degradation Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental strategies to validate the role of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA as a key intermediate in the microbial degradation of camphor. Designed for researchers in biochemistry, microbiology, and drug development, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust scientific narrative.

Introduction: The Enigmatic Intermediate

The degradation of the bicyclic monoterpene camphor by soil bacteria, particularly Pseudomonas putida, is a classic model for studying microbial catabolism and the evolution of metabolic pathways.[1][2] The pathway involves a series of oxygenase- and dehydrogenase-catalyzed steps to open the camphor rings and channel the resulting carbon skeletons into central metabolism.[3][4][5]

A critical, yet transient, intermediate in this pathway is formed after the initial ring cleavage. The compound 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid is activated by a CoA ligase to form its corresponding CoA thioester, hypothesized to be this compound.[4][6] This activation is catalyzed by the enzyme (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (also known as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA synthetase), encoded by the camF gene.[6][7][8] The subsequent step is catalyzed by a monooxygenase (camG) that further metabolizes this CoA-thioester.[5][9]

Validating the existence and flux through such an intermediate is non-trivial. It is often not commercially available, may be unstable, and exists at low concentrations in vivo. This guide compares three orthogonal approaches to rigorously confirm its role: In Vitro Enzymatic Reconstitution , In Vivo Metabolite Profiling via Genetic Blockade , and Stable Isotope Labeling .

Camphor_Pathway_Focus cluster_pathway Focus Area of the Camphor Degradation Pathway Substrate 2-oxo-Δ³-4,5,5-trimethyl- cyclopentenylacetic acid Intermediate This compound Substrate->Intermediate CamF (CoA Ligase) + ATP + CoA-SH Product Δ²,⁵-3,4,4-trimethylpimelyl-CoA (and downstream metabolites) Intermediate->Product CamG (Monooxygenase) + O₂

Caption: The enzymatic step in focus: activation of the ring-cleavage product.

A Triad of Validation Strategies: A Comparative Overview

Methodology Principle Type of Evidence Key Advantage Primary Limitation
In Vitro Enzymatic Assay Reconstitute the specific enzymatic reaction (Substrate + Enzyme -> Product) in a controlled, cell-free environment.Direct, BiochemicalAllows for precise kinetic characterization (Km, kcat) and confirms enzymatic capability.Requires purified, active enzymes and substrate; may not reflect in vivo regulation or substrate availability.
Gene Knockout & Metabolomics Delete the gene for the enzyme that consumes the intermediate, causing it to accumulate in vivo.Direct, In VivoProvides strong evidence of the intermediate's existence and position in the pathway within a living cell.Accumulation may be toxic or cause unforeseen metabolic rewiring (polar effects).
Stable Isotope Tracing Feed cells a labeled precursor (e.g., ¹³C-camphor) and track the label's incorporation into the downstream intermediate using mass spectrometry.Direct, In Vivo FluxDefinitively demonstrates metabolic flux from precursor to intermediate, confirming a connected pathway.Requires expensive labeled substrates and high-resolution mass spectrometry for analysis.

Method Deep Dive: Protocols and Causality

In Vitro Enzymatic Reconstitution

Principle & Rationale: This is the most direct biochemical proof. By purifying the CamF ligase and demonstrating its ability to convert 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid into its CoA derivative in the presence of ATP and Coenzyme A, we validate its catalytic function. The identity of the product can be confirmed by high-resolution mass spectrometry.

Experimental Protocol:

  • Protein Expression and Purification:

    • Clone the camF gene from P. putida into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag).

    • Transform the plasmid into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18°C) to improve soluble protein yield.

    • Harvest cells, lyse them (e.g., via sonication), and purify the His-tagged CamF protein using Nickel-NTA affinity chromatography.

    • Verify purity and protein concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing: 50 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A, and 1 mM of the substrate (2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid).[10]

    • Initiate the reaction by adding a defined amount of purified CamF enzyme (e.g., 1-5 µg).

    • Incubate at an optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 5, 15, 30 minutes).

    • Quench the reaction by adding an equal volume of ice-cold methanol or a small volume of formic acid.[10]

    • Include negative controls: a reaction without enzyme and a reaction without the substrate.

  • Product Detection and Validation:

    • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • Monitor for the disappearance of the substrate peak and the appearance of a new product peak. CoA-thioesters typically have a characteristic UV absorbance around 260 nm due to the adenine moiety of CoA.[11]

    • For definitive identification, collect the product peak from HPLC and analyze it via high-resolution LC-MS/MS. The measured mass should correspond to the exact theoretical mass of this compound. Fragmentation analysis (MS/MS) should show characteristic losses of the CoA moiety.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Clone camF gene into expression vector p2 Express CamF in E. coli p1->p2 p3 Purify CamF protein (e.g., Ni-NTA) p2->p3 a1 Combine Purified CamF, Substrate, ATP, CoA, Mg²⁺ p3->a1 a2 Incubate (Time Course) a1->a2 a3 Quench Reaction a2->a3 an1 Analyze via LC-MS a3->an1 an2 Identify Product Peak by Exact Mass & Retention Time an1->an2 an3 Confirm with MS/MS Fragmentation an2->an3

Caption: Workflow for in vitro validation of CamF enzymatic activity.

In Vivo Metabolite Profiling via Genetic Blockade

Principle & Rationale: This approach leverages the cell's own machinery. By creating a precise deletion of the camG gene, which encodes the enzyme responsible for the next step in the pathway, we create a metabolic dam. When this knockout strain (ΔcamG) is fed camphor, the pathway should proceed normally until the CamG-catalyzed step, leading to the accumulation of its substrate: our target intermediate, this compound.

Experimental Protocol:

  • Construction of the ΔcamG Mutant:

    • Use a modern genome editing tool like CRISPR/Cas9 for efficient and markerless gene deletion in P. putida.[12]

    • Design guide RNAs (gRNAs) targeting the camG gene.

    • Deliver the Cas9 nuclease and gRNA into wild-type P. putida via a suicide or curable plasmid.

    • Provide a repair template containing DNA sequences homologous to the regions flanking camG but lacking the gene itself.

    • Select for successful editing events and verify the deletion by colony PCR and Sanger sequencing.

  • Cultivation and Metabolite Extraction:

    • Grow both wild-type P. putida and the ΔcamG mutant in a minimal medium with camphor as the sole carbon source. The wild-type should grow, while the mutant's growth may be impaired or completely arrested, providing initial phenotypic evidence of a blocked pathway.

    • As a control, grow both strains on a readily metabolizable carbon source like succinate to ensure the mutation is not generally deleterious.

    • Harvest cells from both camphor-grown cultures during the mid-exponential phase.

    • Quench metabolism rapidly by pelleting cells and immediately freezing them in liquid nitrogen.

    • Extract intracellular metabolites using a cold solvent mixture, such as an acetonitrile/methanol/water solution, to precipitate proteins and solubilize small molecules.

  • LC-MS/MS Analysis for Metabolite Identification:

    • Analyze the cleared extracts from both wild-type and ΔcamG strains using LC-MS/MS.[13][14]

    • Perform a non-targeted analysis, comparing the metabolic profiles. Look for molecular features (ions with a specific mass-to-charge ratio and retention time) that are significantly elevated or uniquely present in the ΔcamG mutant compared to the wild-type.

    • Specifically, search for the exact mass of this compound in the high-resolution mass spectrometry data.

    • A successful experiment will show a massive accumulation of the target intermediate in the mutant strain, while it remains at very low or undetectable levels in the wild-type, providing strong in vivo evidence for its identity and position in the pathway.

Knockout_Workflow cluster_genetics Genetic Engineering cluster_culture Cultivation & Extraction cluster_analysis Metabolomic Analysis g1 Design gRNA for camG gene g2 Transform P. putida with CRISPR/Cas9 System g1->g2 g3 Select & Verify ΔcamG Mutant g2->g3 c1 Grow WT and ΔcamG strains on Camphor g3->c1 c2 Harvest Cells & Quench c1->c2 c3 Extract Intracellular Metabolites c2->c3 a1 Analyze Extracts via LC-MS/MS c3->a1 a2 Compare Metabolite Profiles (WT vs. ΔcamG) a1->a2 a3 Identify Accumulated Intermediate by Exact Mass a2->a3

Caption: Workflow for in vivo validation using a gene knockout strategy.

Senior Scientist's Recommendation: A Synthesis for Rigor

For unequivocal validation, a multi-pronged approach is superior.

  • Start with the In Vivo Approach: The gene knockout and metabolomics experiment should be the primary strategy. Demonstrating the accumulation of this compound in a ΔcamG mutant provides powerful, physiologically relevant evidence that it is the direct substrate for the CamG enzyme.

  • Confirm with In Vitro Biochemistry: Follow up the in vivo work with the in vitro enzymatic assay . This step is crucial for two reasons. First, it proves that the CamF enzyme is both necessary and sufficient for the formation of the intermediate from its precursor, ruling out the involvement of other enzymes. Second, it allows for the enzymatic synthesis of an analytical standard of the intermediate, which can then be used to definitively confirm the identity of the accumulating peak observed in the knockout experiment by comparing retention time and MS/MS fragmentation patterns.

  • Employ Isotope Tracing for Fluxomics: For advanced studies, particularly those focused on metabolic engineering or quantifying pathway flux, stable isotope tracing is the gold standard. While the most resource-intensive, it is the only method that directly visualizes the flow of atoms through the pathway in a dynamic, living system.

By combining the physiological relevance of the genetic blockade with the biochemical precision of the in vitro assay, researchers can construct an unassailable argument for the role of this compound in the camphor degradation pathway.

References

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  • MDPI. (2018). Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper (Piper nigrum L.) Products Based on LC-MS/MS Analysis. MDPI. [Link]

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  • MDPI. (n.d.). Hydroxylamine-Assisted Reactivation of Salinity-Inhibited Partial Denitrification/Anammox Systems: Performance Recovery, Functional Microbial Shifts, and Mechanistic Insights. MDPI. [Link]

  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [Link]

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A Comparative Analysis of Acyl-CoA Synthases from Diverse Microbial Sources: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Acyl-CoA Synthetases in Microbial Metabolism

Acyl-CoA synthetases (ACSs), also known as acyl-CoA ligases, are a ubiquitous superfamily of enzymes that play a pivotal role in the metabolism of fatty acids.[1][2] These enzymes catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A (CoA), producing an activated acyl-CoA molecule.[3][4] This activation is a critical first step for the entry of fatty acids into various anabolic and catabolic pathways, including β-oxidation for energy production, synthesis of complex lipids for membrane biogenesis, and the production of secondary metabolites.[1][5]

The overall reaction proceeds in two steps:

  • Adenylation: The fatty acid carboxylate attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).[4]

  • Thioesterification: The thiol group of CoASH attacks the acyl-adenylate, displacing AMP to form the final acyl-CoA product.[4]

Given their central role, microbial ACSs have garnered significant interest from researchers in various fields. For drug development professionals, the essentiality of these enzymes in many pathogenic microbes, such as Mycobacterium tuberculosis, makes them attractive targets for novel antimicrobial agents.[6][7] For synthetic biologists and metabolic engineers, the diverse substrate specificities of microbial ACSs offer a rich toolkit for the biosynthesis of biofuels, specialty chemicals, and pharmaceuticals.[5][8]

This guide provides a comparative analysis of acyl-CoA synthases from different microbial sources, focusing on their performance, substrate specificity, and kinetic properties. We will delve into the experimental methodologies for their characterization and provide insights into the structural features that govern their function, empowering you to select and engineer the optimal ACS for your specific research and development needs.

Comparative Analysis of Microbial Acyl-CoA Synthases

The diversity of microbial life is reflected in the functional variety of their acyl-CoA synthases. Different microbes have evolved ACSs with distinct substrate preferences, kinetic efficiencies, and physiological roles, tailored to their specific metabolic needs and ecological niches.

Substrate Specificity: A Key Performance Metric

One of the most critical parameters for selecting an ACS is its substrate specificity. Microbial ACSs can be broadly categorized based on their preference for fatty acids of different chain lengths:

  • Short-Chain Acyl-CoA Synthetases (SCSs): Typically activate fatty acids with 2 to 4 carbons.

  • Medium-Chain Acyl-CoA Synthetases (MCSs): Prefer fatty acids with 4 to 12 carbons.

  • Long-Chain Acyl-CoA Synthetases (LCSs): Exhibit optimal activity with fatty acids of 12 to 20 carbons.

  • Very Long-Chain Acyl-CoA Synthetases (VLCSs): Activate fatty acids with more than 20 carbons.

Below is a comparative table summarizing the substrate specificities and kinetic parameters of well-characterized ACSs from various microbial sources.

Enzyme (Source)GenePreferred Substrate(s)Km (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)Reference(s)
Escherichia coli fadDLong-chain (C12-C18)71.1 (Oleate)158.2 (Oleate)~1.3 x 10⁵ (Oleate)[9][10]
Pseudomonas aeruginosa fadD1Long-chain (C14-C18)25 (C16:0), 22 (C18:1)1250 (C16:0), 1330 (C18:1)3.3 x 10⁵ (C16:0), 4.0 x 10⁵ (C18:1)[1][11]
Pseudomonas aeruginosa fadD2Short/Medium-chain (C4-C12)130 (C8:0), 110 (C12:0)1150 (C8:0), 1010 (C12:0)5.9 x 10⁴ (C8:0), 6.1 x 10⁴ (C12:0)[1][11]
Saccharomyces cerevisiae FAA1Long-chain (C10-C18)71.1 (Oleate)158.2 (Oleate)Not explicitly calculated[10][12]
Saccharomyces cerevisiae FAT1Very long-chain (>C18)---[2]
Mycobacterium tuberculosis fadD5Mycolic acids, Oleate, Palmitate---[7][13]
Mycobacterium tuberculosis fadD33Involved in lipid metabolism---[6]

Note: Kinetic parameters can vary depending on the assay conditions. The values presented here are for comparative purposes.

The data clearly illustrates the principle of functional divergence. For instance, Pseudomonas aeruginosa, a metabolically versatile bacterium, possesses multiple FadD homologs with distinct and overlapping substrate specificities, allowing it to efficiently utilize a wide range of fatty acids from its environment.[11][14] FadD1 shows a clear preference for long-chain fatty acids, as indicated by its lower Km and higher catalytic efficiency (kcat/Km) for substrates like palmitate (C16:0) and oleate (C18:1).[1][11] In contrast, FadD2 is more efficient at activating short- to medium-chain fatty acids.[1][11] This metabolic flexibility is crucial for its success as an opportunistic pathogen.[11]

In the yeast Saccharomyces cerevisiae, different ACSs are localized to specific cellular compartments and are involved in distinct metabolic pathways. Faa1p is a major long-chain ACS involved in fatty acid import and activation for anabolic processes.[2][10] Fat1p, on the other hand, is a bifunctional protein required for the transport of long-chain fatty acids and the activation of very long-chain fatty acids.[2]

Mycobacterium tuberculosis presents an extreme case of ACS diversification, with 36 annotated fadD genes.[6][7] This expansion is linked to its lipid-centric metabolism and its ability to survive within the host by utilizing host-derived lipids.[7][15] For example, FadD5 is implicated in the utilization of mycolic acids as a carbon source.[13]

Structural Basis of Substrate Specificity

The substrate specificity of an ACS is largely determined by the architecture of its fatty acid-binding pocket. Structural studies and site-directed mutagenesis have identified key residues that act as "gatekeepers," controlling the access of fatty acids of different chain lengths to the active site.

A conserved "fatty acid Gate domain" has been identified in many ACSs.[3] Rational mutagenesis of residues within this domain and the broader carboxylate binding pocket has been shown to successfully alter the substrate specificity of these enzymes.[3][4] For example, by modifying the size and hydrophobicity of the binding pocket, researchers have engineered an acetyl-CoA synthetase to prefer longer-chain substrates like hexanoate.[4] This highlights the potential for rational protein engineering to tailor microbial ACSs for specific biotechnological applications.

Experimental Protocols for Acyl-CoA Synthase Characterization

To facilitate your research, we provide the following detailed protocols for the expression, purification, and kinetic characterization of microbial acyl-CoA synthases.

Recombinant Expression and Purification of Acyl-CoA Synthase

This protocol describes the expression of a His-tagged ACS in E. coli and its purification using nickel-affinity chromatography.

Workflow for ACS Expression and Purification

cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_verification Verification clone Clone ACS gene into expression vector (e.g., pET) with a His-tag transform Transform E. coli expression strain (e.g., BL21(DE3)) clone->transform culture Culture cells and induce protein expression with IPTG transform->culture harvest Harvest cells by centrifugation culture->harvest lysis Lyse cells (e.g., sonication) harvest->lysis clarify Clarify lysate by centrifugation lysis->clarify binding Bind protein to Ni-NTA resin clarify->binding wash Wash resin to remove non-specific proteins binding->wash elution Elute His-tagged ACS with imidazole wash->elution dialysis Dialyze to remove imidazole and for buffer exchange elution->dialysis sds_page Analyze purity by SDS-PAGE dialysis->sds_page concentration Determine protein concentration (e.g., Bradford assay) dialysis->concentration

Caption: Workflow for recombinant expression and purification of a His-tagged acyl-CoA synthase.

Step-by-Step Methodology:

  • Gene Cloning: Amplify the ACS gene of interest from the microbial genome and clone it into an E. coli expression vector, such as pET-28a, which incorporates an N- or C-terminal hexahistidine (His6) tag.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.

  • Cell Culture and Induction:

    • Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

    • Elute the His-tagged ACS with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Verification:

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

    • Assess the purity of the protein by SDS-PAGE and determine the protein concentration using a method like the Bradford assay.

Enzyme-Coupled Spectrophotometric Assay for ACS Activity

This continuous spectrophotometric assay is a convenient method for determining the kinetic parameters of ACS. The production of pyrophosphate (PPi) in the first step of the ACS reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Scheme for Coupled Assay

cluster_reaction Coupled Enzyme Reactions cluster_detection Detection RCOOH Fatty Acid ACS Acyl-CoA Synthase RCOOH->ACS ATP ATP ATP->ACS PPi PPi PPK Pyrophosphate Kinase PPi->PPK UMP UMP UMP->PPK UTP UTP PGM Phosphoglucomutase G1P Glucose-1-P G1P->PGM G6P Glucose-6-P G6PDH Glucose-6-P Dehydrogenase G6P->G6PDH NADH NADH NAD NAD+ Spectro Monitor decrease in Absorbance at 340 nm 6PG 6-P-Gluconate ACS->PPi PPK->UTP PGM->G6P G6PDH->NAD G6PDH->6PG cluster_start Start cluster_screening Screening & Design cluster_optimization Lead Optimization cluster_testing Preclinical & Clinical Testing start Identify essential ACS in a pathogenic microbe screen High-throughput screening of compound libraries start->screen design Structure-based drug design (if ACS structure is known) start->design hit_to_lead Identify initial 'hits' screen->hit_to_lead design->hit_to_lead sar Structure-Activity Relationship (SAR) studies to improve potency and selectivity hit_to_lead->sar admet Optimize ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vitro In vitro testing against the pathogen admet->in_vitro in_vivo In vivo efficacy and safety studies in animal models in_vitro->in_vivo clinical Clinical trials in_vivo->clinical

Caption: A decision-making workflow for the development of inhibitors targeting microbial acyl-CoA synthases.

Biotechnological Applications of ACSs

The ability of microbial ACSs to activate a wide range of carboxylic acids makes them powerful biocatalysts for the production of valuable chemicals. By coupling ACSs with other enzymes, such as acyl-CoA reductases or wax ester synthases, microbial cell factories can be engineered to produce:

  • Biofuels: Fatty alcohols and alkanes derived from fatty acids. [16]* Polymers: Precursors for bioplastics like polyhydroxyalkanoates (PHAs).

  • Fine Chemicals: Specialty esters, waxes, and other oleochemicals. [17] The selection of an ACS with the appropriate substrate specificity is crucial for directing the metabolic flux towards the desired product. Furthermore, protein engineering can be employed to broaden or alter the substrate range of existing ACSs to produce novel molecules. [4][18]

Conclusion

Microbial acyl-CoA synthases represent a diverse and functionally rich class of enzymes with significant potential in both basic and applied research. Their varied substrate specificities and kinetic properties, shaped by evolutionary pressures, provide a vast resource for scientists and engineers. A thorough understanding of their comparative performance, gained through systematic characterization using the protocols outlined in this guide, is essential for harnessing their full potential. Whether the goal is to develop a new life-saving antibiotic or to create a sustainable route to a valuable chemical, the strategic selection and application of microbial acyl-CoA synthases will undoubtedly play a key role in future innovations.

References

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cross-reactivity of antibodies against (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Evaluating Antibody Cross-Reactivity for Novel Acyl-CoA Synthases

A note on the target protein: The enzyme "(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase" does not appear in publicly available databases. This guide will therefore use a closely related and well-characterized enzyme family, the plant 4-coumarate-CoA ligases (4CL) , as a proxy to demonstrate the principles and methodologies for assessing antibody cross-reactivity. The strategies outlined are broadly applicable to any novel enzyme target. 4CL enzymes, like the specified target, activate a carboxylic acid (in this case, cinnamic acid derivatives) to form a CoA thioester, a critical step in many plant secondary metabolic pathways.[1][2]

Introduction: The Challenge of Antibody Specificity

For researchers in drug development and molecular biology, the specificity of an antibody is paramount. An antibody that cross-reacts with unintended targets can lead to misleading results, wasted resources, and potentially unsafe therapeutics.[3] Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar antigens or epitopes.[4] This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies, using the 4-coumarate-CoA ligase (4CL) family as a model system to explore both predictive and experimental validation techniques.

Predictive Analysis: An In Silico First Approach

Before embarking on costly and time-consuming wet-lab experiments, a thorough bioinformatic analysis can provide valuable insights into potential cross-reactivity. This is particularly crucial when dealing with large enzyme families like the acyl-CoA synthetases, which share conserved domains.[5][6]

Homology-Based Prediction

The first step is to identify potential cross-reactive proteins through sequence homology. The immunogen sequence used to generate the antibody is the key.

  • Workflow:

    • Obtain the amino acid sequence of the immunizing antigen.

    • Perform a pairwise sequence alignment using a tool like NCBI-BLAST against the proteome of the species in which the antibody will be used.[3]

    • Analyze the results, paying close attention to proteins with high sequence similarity, especially within the immunogenic region. Proteins with overall sequence identity >35% over a stretch of 80 amino acids are often considered for further investigation.[7]

  • Causality: High sequence homology, particularly in surface-exposed regions, increases the likelihood that two proteins will share similar epitopes, leading to antibody cross-reactivity.[8]

Structural Prediction

While sequence homology is a good starting point, structural similarity can reveal non-obvious potential cross-reactants.

  • Workflow:

    • Utilize 3D protein structure prediction tools (e.g., AlphaFold, SWISS-MODEL) to model the tertiary structure of your target protein and its close homologs identified in the BLAST search.

    • Compare the 3D structures, focusing on the surface topology of the immunogenic region.

    • Employ epitope prediction servers (e.g., ElliPro, Epitopia) to identify potential conformational (non-linear) B-cell epitopes.[9][10]

  • Causality: Antibodies often recognize 3D conformational epitopes that are not apparent from the primary sequence alone. Structurally similar but sequentially divergent proteins can therefore sometimes cross-react.[7][11]

Experimental Validation: The Gold Standard

While predictive methods are invaluable for identifying likely candidates for cross-reactivity, experimental validation is essential to confirm these predictions and ensure antibody specificity. The following are core, self-validating experimental workflows.

Western Blotting: A First-Line Specificity Screen

Western blotting is a fundamental technique to assess an antibody's ability to bind to a specific protein from a complex mixture, based on its molecular weight.

  • Core Principle: Proteins from cell or tissue lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with the antibody of interest. A specific antibody should ideally detect a single band at the expected molecular weight of the target protein.

  • Experimental Protocol for 4CL Antibody Specificity:

    • Sample Preparation: Prepare protein lysates from plant tissues known to express different 4CL isoforms (e.g., Arabidopsis thaliana).[12] Also, prepare lysates from cells recombinantly expressing each of the individual 4CL isoforms (4CL1, 4CL2, 4CL3, 4CL4) and a negative control (e.g., untransfected cells).

    • SDS-PAGE: Separate 20-30 µg of each lysate on a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with the anti-4CL antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[13]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[14]

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validation System: The inclusion of lysates from cells overexpressing individual isoforms provides definitive positive and negative controls. For example, an antibody raised against 4CL1 should show a strong band in the 4CL1-overexpressing lysate lane and ideally no, or very weak, bands in the lanes for other isoforms. A peptide block, where the antibody is pre-incubated with the immunizing peptide, can also be used to confirm the specificity of the observed band.[15]

Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying Cross-Reactivity

ELISA is a plate-based assay that can be adapted to quantitatively measure the degree of cross-reactivity. A competitive ELISA is particularly well-suited for this purpose.[4]

  • Core Principle: The target antigen is immobilized on a plate. The antibody is pre-incubated with a potential cross-reactant in solution before being added to the plate. If the antibody binds to the cross-reactant in solution, it will be less available to bind to the immobilized target antigen, resulting in a reduced signal.

  • Experimental Protocol for Competitive ELISA:

    • Coating: Coat a 96-well plate with 1-10 µg/mL of the purified target protein (e.g., recombinant 4CL1) overnight at 4°C.[16]

    • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours.

    • Competition: In a separate plate, serially dilute the potential cross-reacting proteins (e.g., recombinant 4CL2, 4CL3, 4CL4). Add a constant, pre-determined concentration of the primary antibody to each well and incubate for 1-2 hours.

    • Binding: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate for 1-2 hours.

    • Detection: Wash the plate and add an HRP-conjugated secondary antibody. After incubation and washing, add a TMB substrate and stop the reaction with sulfuric acid.

    • Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor indicates cross-reactivity.

  • Data Presentation: The results can be plotted as percent inhibition versus competitor concentration. This allows for the calculation of an IC50 value for each potential cross-reactant, providing a quantitative measure of cross-reactivity.

Competitor ProteinIC50 (nM) for binding to anti-4CL1 Ab% Cross-Reactivity vs. 4CL1
4CL1 (Homologous)10100%
4CL25020%
4CL3>1000<1%
4CL42504%
Unrelated Acyl-CoA Synthase>10000<0.1%

Table 1: Example competitive ELISA data for a hypothetical anti-4CL1 antibody.

Immunoprecipitation-Mass Spectrometry (IP-MS): Unbiased Identification of Off-Targets

Immunoprecipitation followed by mass spectrometry is a powerful and unbiased method to identify all proteins that an antibody binds to within a native cellular context.[17][18]

  • Core Principle: The antibody is used to capture its target protein from a complex cell lysate. The entire complex (antibody, target, and any bound proteins) is pulled down, and the proteins are identified by mass spectrometry.[19]

  • Experimental Workflow:

IP_MS_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Lysate Prepare Native Cell Lysate Incubate Incubate Lysate with Antibody Lysate->Incubate Beads Add Protein A/G Magnetic Beads Incubate->Beads Capture Immuno-complex Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: Identify Proteins LCMS->Analysis

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

  • Trustworthiness: This method is self-validating. The target protein should be the most abundant protein identified (besides the antibody itself). Any other significantly enriched proteins are potential off-targets. Comparing the results to a control IP performed with a non-specific isotype control antibody is crucial for distinguishing true off-targets from non-specific background binders.[19]

Conclusion and Recommendations

Evaluating antibody cross-reactivity is a multi-step process that requires a logical progression from in silico prediction to rigorous experimental validation.

Validation_Pyramid cluster_0 Validation Strategy IP_MS IP-MS (Unbiased Off-Target ID) ELISA Competitive ELISA (Quantitative Cross-Reactivity) WB Western Blot (Specificity & MW Confirmation) Bioinformatics Bioinformatics (Predictive Analysis)

Caption: A tiered approach to antibody cross-reactivity validation.

For a novel target like "this compound synthase," we recommend the following:

  • Start with Bioinformatics: Use the predicted protein sequence to perform BLAST searches and identify the most closely related proteins within the target species. This will generate a priority list of potential cross-reactants.

  • Confirm with Western Blot: Use recombinant versions of the top candidates to perform a Western blot. This will quickly confirm or refute the most likely cross-reactions.

  • Quantify with ELISA: For any confirmed cross-reactants, use a competitive ELISA to quantify the degree of binding affinity relative to the intended target.

  • Perform IP-MS for Ultimate Confidence: For antibodies intended for therapeutic or diagnostic use, IP-MS provides the most comprehensive and unbiased assessment of specificity in a native environment.

By following this structured, evidence-based approach, researchers can confidently characterize the specificity of their antibodies, ensuring the integrity and reproducibility of their results.

References

  • Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
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  • Ehlting, J., et al. (2004). The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes. Proceedings of the National Academy of Sciences.
  • Ingram, J. R., et al. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology.
  • Li, X., et al. (2023). Genome-Wide Identification Analysis of the 4-Coumarate: Coa Ligase (4CL) Gene Family in Brassica U's Triangle Species and Its Potential Role in the Accumulation of Flavonoids in Brassica napus L. International Journal of Molecular Sciences.
  • Goodman, R. E., et al. (2006). Practical and predictive bioinformatics methods for the identification of potentially cross-reactive protein matches. Food and Chemical Toxicology.
  • Ehlting, J., et al. (2004). The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes. Proceedings of the National Academy of Sciences of the United States of America.
  • Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany.
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  • Washington State University. Coumarate CoA ligase (4CL). Institute of Biological Chemistry.
  • Chico, E., et al. (2016). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany.
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  • Patel, S. S., & Clark, A. D. (1987). Substrate specificity of acetyl coenzyme A synthetase. Journal of Biological Chemistry.
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  • Chen, Y., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. International Journal of Molecular Sciences.
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A Senior Application Scientist's Guide to Confirming the Identity of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel metabolites and enzyme products is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison and a detailed experimental workflow for confirming the identity of a putative novel compound, (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, leveraging the power of high-resolution mass spectrometry (HRMS). We will explore why HRMS is the gold standard for this application and provide the necessary technical details to execute this analysis with confidence.

The Analytical Challenge: Beyond Simple Detection

While traditional methods like spectrophotometric and fluorescence-based assays can quantify total acetyl-CoA, they lack the specificity to identify and characterize novel acyl-CoA species.[1] High-pressure liquid chromatography (HPLC) with UV detection offers better separation but can still be ambiguous without mass information.[1] For the definitive structural confirmation of a previously uncharacterized molecule like this compound, a more sophisticated approach is required.

High-Resolution Mass Spectrometry: The Definitive Tool

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides two critical pieces of information for structural elucidation:

  • Accurate Mass Measurement: HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically < 5 ppm).[2] This allows for the determination of the elemental formula of the molecule, significantly narrowing down the possibilities for its identity.

  • Fragmentation Analysis (MS/MS): By isolating the ion of interest and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. This "fingerprint" provides structural information about the molecule's different components.

Acyl-CoA compounds exhibit a highly conserved fragmentation pattern in positive ion mode MS/MS, which is key to their identification.[3][4][5] This pattern is dominated by the fragmentation of the coenzyme A moiety, providing characteristic marker ions that signal the presence of an acyl-CoA.

The Telltale Signs of an Acyl-CoA: A Universal Fragmentation Pattern

When analyzing acyl-CoAs using positive mode electrospray ionization MS/MS, two key fragmentation events consistently occur:

  • A neutral loss of 506.9957 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[6]

  • A product ion at m/z 428.037 Da: This fragment represents the adenosine 3',5'-diphosphate portion of the CoA molecule.[3][6][7]

The presence of these characteristic fragments is a strong indicator of an acyl-CoA compound. The remaining fragment, which will vary depending on the specific acyl group, allows for the identification of the attached moiety.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust workflow for the identification and confirmation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis sample Biological Sample or In Vitro Reaction extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) sample->extraction centrifugation Centrifugation to Remove Precipitates extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase LC Separation (C18 Column) supernatant->lc_separation ms_analysis High-Resolution MS Scan (Full Scan Mode) lc_separation->ms_analysis msms_analysis Data-Dependent MS/MS (Targeted Fragmentation) ms_analysis->msms_analysis feature_detection Feature Detection & Accurate Mass Extraction msms_analysis->feature_detection formula_generation Elemental Formula Generation feature_detection->formula_generation fragmentation_analysis MS/MS Spectral Interpretation formula_generation->fragmentation_analysis identity_confirmation Identity Confirmation fragmentation_analysis->identity_confirmation

Figure 1: A generalized workflow for the identification of this compound using LC-HRMS.

Part 1: Sample Preparation

The goal of sample preparation is to efficiently extract the acyl-CoAs while minimizing degradation.

  • Quenching and Extraction: For cellular or tissue samples, rapid quenching of metabolism is crucial. A common and effective method is extraction with a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[1] For in vitro enzymatic reactions, the extraction can be performed directly.

  • Precipitation of Proteins: The organic solvent mixture will precipitate proteins and other macromolecules.

  • Centrifugation: Pellet the precipitated material by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS analysis.

Part 2: LC-HRMS Analysis

A robust chromatographic separation is essential to reduce matrix effects and resolve potential isomers.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used for acyl-CoA analysis.[1][8]

    • Mobile Phases: A gradient elution with mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (acetonitrile) is typically employed.[1]

  • High-Resolution Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI) is preferred for acyl-CoAs as they are efficiently ionized under these conditions.[3]

    • Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 200-1200) at high resolution (>60,000). This will allow for the accurate mass measurement of the precursor ion.

    • Data-Dependent MS/MS: Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions detected in the full scan. The collision energy should be optimized to produce informative fragment spectra.

Part 3: Data Analysis and Identity Confirmation

This is where the high-resolution data is interrogated to confirm the identity of the target molecule.

  • Calculate the Theoretical Exact Mass: The first step is to calculate the theoretical monoisotopic mass of the protonated this compound ([M+H]⁺).

    • Formula of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid: C10H14O3

    • Formula of Coenzyme A: C21H36N7O16P3S

    • Formula of this compound: C31H48N7O18P3S

    • Theoretical Monoisotopic Mass ([M+H]⁺): 948.2120 Da

  • Extract the Accurate Mass: Search the full scan MS data for an ion with an m/z value that matches the theoretical exact mass within a narrow mass tolerance window (e.g., ± 5 ppm).

  • Analyze the Fragmentation Spectrum: Examine the MS/MS spectrum of the candidate ion for the characteristic acyl-CoA fragments:

    • A neutral loss of 506.9957 Da.

    • A product ion at m/z 428.037 Da.

    • A product ion corresponding to the acyl portion of the molecule. For this compound, this would be at m/z 442.2163 ([M+H-506.9957]⁺).

fragmentation_pathway cluster_fragments Characteristic Fragments precursor This compound [M+H]⁺ m/z 948.2120 acyl_fragment Acylium Ion [M+H-506.9957]⁺ m/z 442.2163 precursor->acyl_fragment Neutral Loss of 506.9957 Da coa_fragment Adenosine Diphosphate Fragment m/z 428.037 precursor->coa_fragment Fragmentation

Figure 2: Predicted fragmentation pathway for this compound in positive ion mode MS/MS.

Comparison of Analytical Techniques

The following table objectively compares the performance of HRMS with other common analytical techniques for the identification of novel acyl-CoA derivatives.

FeatureHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVSpectrophotometric/Fluorometric Assays
Specificity Very High: Provides accurate mass and fragmentation data for unambiguous identification.Moderate: Relies on retention time, which can be ambiguous for co-eluting compounds.Low: Measures the presence of a class of molecules (e.g., total acetyl-CoA) but not specific species.[1]
Sensitivity Very High: Capable of detecting low-abundance species.[3]Moderate to HighLow to Moderate[1]
Structural Information High: Provides elemental composition and structural fragments.Low: Only provides retention time.None
Applicability to Novel Compounds Excellent: Ideal for identifying previously uncharacterized molecules.Poor: Requires an analytical standard for confirmation.Not Applicable
Throughput ModerateHighHigh
Cost & Complexity High[1]ModerateLow

Conclusion

For the definitive identification of novel or uncharacterized acyl-CoA molecules such as this compound, high-resolution mass spectrometry is the unequivocal method of choice. Its ability to provide both accurate mass measurements for elemental formula determination and detailed fragmentation patterns for structural confirmation offers a level of certainty that other techniques cannot match. By following the detailed experimental workflow and data analysis strategy outlined in this guide, researchers can confidently and accurately confirm the identity of their target molecules, ensuring the integrity and validity of their scientific findings.

References

  • Keshet, U. et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Journal of the American Society for Mass Spectrometry, 33(3), 434-443. Available at: [Link]

  • Goudarzi, M. et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(9), 369. Available at: [Link]

  • Sim, J. et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 263. Available at: [Link]

  • Hayashi, K. et al. (2007). A metabolomics approach to selectively profile all acyl-CoAs in rat organs. Journal of Lipid Research, 48(7), 1644-1657. Available at: [Link]

  • Larsen, L. K. et al. (2006). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 78(18), 6465-6472. Available at: [Link]

  • Cakić, N. et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413, 5647–5660. Available at: [Link]

  • Royal Society of Chemistry. (2006). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • Gonen, T. et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592. Available at: [Link]

  • Neubauer, S. et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407, 6681-6688. Available at: [Link]

  • Zhang, G. F. et al. (2015). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 87(2), 1120-1126. Available at: [Link]

Sources

Comparative Analysis of Novel (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Analogs as Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of synthetic compounds, analogs of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA, for their inhibitory effects on Acetyl-CoA Carboxylase (ACC). As a critical enzyme in fatty acid metabolism, ACC presents a promising target for therapeutic intervention in metabolic diseases and oncology.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR) and the experimental methodologies used to evaluate these potent inhibitors.

Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the committed and rate-limiting step in the de novo biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it controls fatty acid synthesis.[1][4]

  • ACC2: Found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT-1).[1][5]

Given its central role, inhibiting ACC can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation, making it an attractive strategy for treating metabolic syndrome, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and certain cancers that exhibit upregulated lipogenesis.[4][5][6][7]

The core structure of the compounds under investigation, this compound, suggests a dual-function design: a reactive cyclopentenone "warhead" and an acetyl-CoA "tail" for potential enzyme recognition. This guide will explore how modifications to this scaffold impact inhibitory potency and isoform selectivity.

Comparative Inhibitory Potency of ACC Inhibitor Analogs

A series of six analogs, designated CP-A1 to CP-A6, were synthesized to explore the structure-activity relationship (SAR) of the this compound scaffold. The primary modifications focused on the substitution pattern of the cyclopentenone ring and the nature of the linker to the CoA moiety. The inhibitory activity of these analogs against recombinant human ACC1 and ACC2 was determined by measuring the reduction in enzyme activity in the presence of the compounds.

Table 1: Comparative Inhibitory Activity (IC50) of Cyclopentenone-CoA Analogs against Human ACC1 and ACC2

Compound IDModification from Parent ScaffoldACC1 IC50 (nM)ACC2 IC50 (nM)Selectivity (ACC1/ACC2)
CP-A1 Parent Scaffold1502200.68
CP-A2 Demethylation at C3851300.65
CP-A3 Substitution of C5-oxo with hydroxyl> 10,000> 10,000-
CP-A4 Saturation of cyclopentene double bond1,2001,8000.67
CP-A5 Replacement of acetyl linker with propionyl2508000.31
CP-A6 Thioester replaced with amide linkage to CoA5,5007,8000.71

Interpretation of SAR Data:

  • Role of the Cyclopentenone Ring: The data strongly suggest that the α,β-unsaturated ketone (the cyclopentenone) is crucial for inhibitory activity. Saturation of the double bond (CP-A4) or removal of the keto group (CP-A3) leads to a dramatic loss of potency. This points towards a potential covalent interaction with a nucleophilic residue in the enzyme's active site, a common mechanism for cyclopentenone-containing inhibitors.

  • Influence of Methyl Groups: The removal of the gem-dimethyl group at the C3 position (CP-A2) resulted in a nearly two-fold increase in potency against both isoforms compared to the parent compound (CP-A1). This may indicate that reduced steric hindrance allows for better positioning within the active site.

  • Linker and CoA Moiety: Altering the linker from acetyl to propionyl (CP-A5) slightly decreased ACC1 activity but significantly reduced ACC2 activity, suggesting that the geometry of the linker can influence isoform selectivity. The replacement of the thioester with a more stable amide bond (CP-A6) drastically reduced potency, highlighting the importance of the thioester for binding or reactivity.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols were employed.

In Vitro ACC Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA, providing a direct measure of ACC activity.

Principle: ACC carboxylates acetyl-CoA using bicarbonate (H¹⁴CO₃⁻) in an ATP-dependent reaction. The resulting [¹⁴C]-malonyl-CoA is captured and quantified by scintillation counting.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human ACC1 and ACC2 are pre-incubated at 37°C for 15 minutes to promote polymerization and activation.

  • Reaction Mixture Preparation: A master mix is prepared in assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 5 mM MgCl₂) containing acetyl-CoA (20 µM), ATP (200 µM), and NaH¹⁴CO₃ (0.5 µCi).

  • Inhibitor Addition: The test analogs (CP-A1 to CP-A6) are serially diluted in DMSO and 1 µL is added to the wells of a 96-well plate. Control wells receive 1 µL of DMSO.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 50 µL of the pre-activated enzyme solution to each well.

  • Incubation: The plate is incubated at 37°C for 20 minutes.

  • Reaction Termination: The reaction is stopped by the addition of 10 µL of 6 M HCl.

  • Quantification: The acidified reaction mixture is transferred to a scintillation vial, evaporated to dryness to remove unreacted ¹⁴CO₂, and the remaining radioactivity (representing [¹⁴C]-malonyl-CoA) is measured using a liquid scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular De Novo Lipogenesis Assay

This assay assesses the ability of the inhibitors to block fatty acid synthesis in a cellular context.

Principle: Cultured cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]-acetate. The label is incorporated into newly synthesized lipids. Inhibition of ACC reduces the incorporation of the label.

Step-by-Step Protocol:

  • Cell Culture: HepG2 human hepatoma cells are seeded in 12-well plates and grown to 80-90% confluency.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds for 2 hours in serum-free media.

  • Labeling: [¹⁴C]-acetate (1 µCi/mL) is added to each well, and the cells are incubated for an additional 2 hours at 37°C.

  • Lipid Extraction: The media is removed, and cells are washed with PBS. Lipids are extracted by adding a 2:1 mixture of hexane:isopropanol.

  • Quantification: An aliquot of the lipid extract is transferred to a scintillation vial, the solvent is evaporated, and the radioactivity is measured by scintillation counting.

  • Data Analysis: The reduction in [¹⁴C] incorporation relative to DMSO-treated controls is used to determine the cellular potency of the inhibitors.

Visualizing Pathways and Workflows

ACC's Role in Fatty Acid Metabolism

The following diagram illustrates the central position of ACC in converting acetyl-CoA to malonyl-CoA, which serves as a building block for fatty acid synthesis and a regulator of fatty acid oxidation.

ACC_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondria AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 ATP HCO3- MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS FattyAcids Fatty Acids FAS->FattyAcids ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT-1 MalonylCoA_mito->CPT1 Inhibits FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO FattyAcylCoA Fatty Acyl-CoA (from Cytoplasm) FattyAcylCoA->CPT1

Caption: ACC1 and ACC2 in fatty acid metabolism.

Experimental Workflow for Inhibitor Screening

The logical flow from initial in vitro screening to cellular validation is depicted below.

Workflow start Synthesize Analogs (CP-A1 to CP-A6) assay_acc1 In Vitro Assay: ACC1 Inhibition (IC50) start->assay_acc1 assay_acc2 In Vitro Assay: ACC2 Inhibition (IC50) start->assay_acc2 calculate_selectivity Calculate Isoform Selectivity (ACC1/ACC2) assay_acc1->calculate_selectivity assay_acc2->calculate_selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_selectivity->sar_analysis cellular_assay Cellular Assay: De Novo Lipogenesis sar_analysis->cellular_assay conclusion Identify Lead Compounds cellular_assay->conclusion

Caption: Workflow for evaluating novel ACC inhibitors.

Structure-Activity Relationship Logic Diagram

This diagram summarizes the key structural features influencing the inhibitory activity of the analogs.

SAR_Logic cluster_ring Cyclopentenone Ring Modifications cluster_tail CoA Tail Modifications parent Parent Scaffold (CP-A1) demethyl Demethylation (CP-A2) parent->demethyl remove_keto Remove Keto (CP-A3) parent->remove_keto saturate Saturate Bond (CP-A4) parent->saturate linker Longer Linker (CP-A5) parent->linker amide Amide Linkage (CP-A6) parent->amide outcome_increase Increased Potency demethyl->outcome_increase outcome_decrease Decreased Potency remove_keto->outcome_decrease saturate->outcome_decrease outcome_selectivity Altered Selectivity linker->outcome_selectivity amide->outcome_decrease

Caption: Key SAR takeaways for inhibitor potency.

Conclusion and Future Directions

This comparative guide demonstrates the evaluation of a novel series of this compound analogs as inhibitors of ACC1 and ACC2. The analysis reveals that the unsaturated cyclopentenone ring is a critical pharmacophore, likely involved in the mechanism of inhibition. Modifications to the ring's substitution pattern, such as the removal of steric bulk, can enhance potency. Furthermore, the linker and thioester bond to the CoA moiety are vital for maintaining high affinity.

Based on the data, analog CP-A2 emerges as the most potent compound in this series, exhibiting sub-micromolar activity against both ACC isoforms. Future work should focus on confirming the mechanism of inhibition (i.e., reversible vs. irreversible), conducting further cellular studies to assess effects on fatty acid oxidation, and evaluating the pharmacokinetic properties of lead compounds to determine their potential for in vivo studies. These findings provide a solid foundation for the development of this promising new class of ACC inhibitors.

References

  • Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. (Source: NIH, URL: [Link])

  • (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia. (Source: Wikipedia, URL: [Link])

  • Natural Product Inhibitors of Acetyl-CoA Carboxylase - A Drug Target in Type 2 Diabetes Mellitus. (Source: UCL Discovery, URL: [Link])

  • Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. (Source: PubMed, URL: [Link])

  • Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. (Source: PLOS One, URL: [Link])

  • Inhibitors of Mammalian acetyl-CoA Carboxylase. (Source: PubMed, URL: [Link])

  • Studies on chemical and enzymatic synthesis of maleyl-CoA. (Source: PubMed, URL: [Link])

  • 4‐Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF‐κB Inhibitory Activities. (Source: ResearchGate, URL: [Link])

  • Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (Source: MDPI, URL: [Link])

  • Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. (Source: ACS Publications, URL: [Link])

  • Chemogenomics identifies acetyl-coenzyme A synthetase as a target for malaria treatment and prevention. (Source: eScholarship, URL: [Link])

  • 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. (Source: PubMed, URL: [Link])

  • Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. (Source: VNUHCM Journal of Science and Technology Development, URL: [Link])

  • Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. (Source: Hilaris Publisher, URL: [Link])

  • 2,3,22,23-tetrahydroxyl-2,6,10,15,19,23-hexamethyl-6,10,14,18-tetracosatetraene, an acyclic triterpenoid isolated from the seeds of Alpinia katsumadai, Inhibits acyl-CoA : cholesterol acyltransferase activity. (Source: PubMed, URL: [Link])

  • Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. (Source: PubMed Central, URL: [Link])

  • Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. (Source: ResearchGate, URL: [Link])

  • Acc1 Ser79 and Acc2 Ser212 are essential for inhibiting enzyme activity... (Source: ResearchGate, URL: [Link])

  • Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. (Source: PubMed, URL: [Link])

  • Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (Source: PubMed, URL: [Link])

  • Structure-activity relationships. (Source: ResearchGate, URL: [Link])

Sources

A Senior Scientist's Guide to the Validation of a Novel Enzymatic Assay for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in microbial metabolism, synthetic biology, and drug discovery, the accurate quantification of metabolic intermediates is paramount. (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is a key intermediate in the degradation pathway of certain cyclic monoterpenes by microorganisms like Pseudomonas putida[1]. Its measurement is critical for understanding pathway flux, identifying metabolic bottlenecks, and engineering microbial strains for biofuel and specialty chemical production[2][3].

This guide presents a comprehensive validation framework for a newly developed spectrophotometric enzymatic assay designed for the rapid and specific quantification of this unique acyl-CoA. We will dissect the assay's core principles, provide detailed validation protocols grounded in international regulatory standards, and objectively compare its performance against established analytical platforms like HPLC and LC-MS/MS. This document is intended to serve as a practical resource for scientists seeking to establish robust and reliable analytical methods in their own laboratories.

Principle and Design of the Coupled Enzymatic Assay

The quantification of a specific acyl-CoA thioester in a complex biological matrix presents a significant challenge due to the presence of numerous structurally similar molecules. Our developed assay leverages enzyme specificity to overcome this hurdle. It is a coupled enzymatic assay designed to link the presence of the target analyte to the oxidation of NADH, a reaction that can be monitored spectrophotometrically.

Assay Principle:

The assay operates in two stages:

  • Specific Recognition and CoA Release: A specific hydrolase, this compound Synthase (acting in reverse or a specific hydrolase), cleaves the thioester bond of the target molecule, releasing Coenzyme A (CoA-SH).

  • Signal Amplification and Detection: The released CoA-SH participates in a cyclic reaction catalyzed by α-ketoglutarate dehydrogenase and succinyl-CoA synthetase. In this cycle, the presence of CoA-SH facilitates the conversion of α-ketoglutarate to succinyl-CoA, a reaction that stoichiometrically oxidizes NADH to NAD+.

The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the initial concentration of this compound in the sample[4]. This multi-step approach ensures that the signal is specific to the release of CoA-SH from the target molecule.

Enzymatic_Assay_Pathway cluster_detection Detection Cycle sub This compound (Analyte) prod (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate + CoA-SH sub->prod Hydrolase (Specific Enzyme) akg α-Ketoglutarate prod->akg CoA-SH feeds into cycle succoa Succinyl-CoA akg->succoa α-KG Dehydrogenase nadh NADH (Absorbs at 340 nm) nad NAD+ (No Absorbance at 340 nm) nadh->nad

Caption: Coupled enzymatic reaction pathway for analyte quantification.

A Framework for Assay Validation: Adhering to ICH Q2(R2) Guidelines

To ensure that an analytical procedure is fit for its intended purpose, a systematic validation is required. We ground our validation strategy in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, which represents the global standard for analytical procedure validation[5][6][7]. The objective is to demonstrate that the assay is reliable, reproducible, and specific for the analyte of interest[8].

Validation_Workflow Dev Assay Development & Optimization Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LoQ LOD & LOQ Lin->LoQ Rob Robustness Acc->Rob Prec->Rob LoQ->Rob Val Validated Method for Routine Use Rob->Val

Caption: Logical workflow for the validation of the enzymatic assay.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this assay, we must prove that the signal is generated exclusively from our target acyl-CoA and not from other common cellular thioesters like acetyl-CoA or succinyl-CoA.

Experimental Protocol:

  • Prepare a standard solution of the analyte, this compound.

  • Prepare individual solutions of potentially interfering compounds at high physiological concentrations (e.g., acetyl-CoA, succinyl-CoA, malonyl-CoA, free Coenzyme A).

  • Prepare a "spiked" sample containing the analyte and all potentially interfering compounds.

  • Run the enzymatic assay on all prepared solutions and a blank (buffer only).

  • Measure the rate of NADH consumption (ΔAbs/min) for each sample.

Acceptance Criteria: The signal from individual interfering compounds should be indistinguishable from the blank. The signal from the spiked sample should be equivalent to the signal from the analyte-only sample.

SampleConcentration (µM)Rate of NADH Consumption (mAU/min)Interference (%)
Blank (Assay Buffer)N/A0.5 ± 0.2N/A
Analyte1045.2 ± 1.5N/A
Acetyl-CoA1000.7 ± 0.3< 0.5%
Succinyl-CoA1000.6 ± 0.2< 0.5%
Malonyl-CoA1000.8 ± 0.4< 1.0%
Spiked Sample (Analyte + Interferents)10 (Analyte)44.8 ± 1.8Not Detected
Linearity and Range

Causality: Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the assay has been shown to have a suitable level of precision, accuracy, and linearity[9].

Experimental Protocol:

  • Prepare a stock solution of the analyte of known concentration.

  • Perform a serial dilution to create a minimum of 5 concentration levels (e.g., 1, 5, 10, 20, 40 µM).

  • Run each concentration in triplicate using the developed assay protocol.

  • Plot the average assay response (ΔAbs/min) against the analyte concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be close to zero.

Concentration (µM)Replicate 1 (mAU/min)Replicate 2 (mAU/min)Replicate 3 (mAU/min)Mean (mAU/min)
1.04.64.34.54.5
5.022.823.523.123.1
10.045.146.044.745.3
20.091.289.990.590.5
40.0180.5182.1181.3181.3
Linear Regression R² = 0.9992 y = 4.51x + 0.05

Validated Range: 1.0 µM to 40.0 µM.

Accuracy and Precision

Causality: Accuracy measures the closeness of the test results to the true value. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample[8]. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assessed under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Assessed with different analysts on different days.

Experimental Protocol (Accuracy):

  • Prepare samples at three concentration levels (low, medium, high) within the assay's range (e.g., 2, 15, 35 µM).

  • Analyze each sample in triplicate.

  • Calculate the concentration using the linear regression equation from the linearity study.

  • Express accuracy as the percentage recovery of the known amount.

Experimental Protocol (Precision):

  • Repeatability: Analyze nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) and report the relative standard deviation (RSD).

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and compare the results.

Acceptance Criteria: Recovery should be within 90-110%. RSD for precision should be ≤ 15%.

LevelTheoretical Conc. (µM)Measured Conc. (µM)Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
Low2.02.08 ± 0.15104.0%7.2%8.5%
Mid15.014.65 ± 0.5197.7%3.5%4.1%
High35.035.81 ± 0.97102.3%2.7%3.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Prepare and measure a series of blank samples (n=10) to determine the standard deviation of the blank response (σ).

  • Use the slope (S) from the linearity curve.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Results:

  • Standard Deviation of Blank (σ): 0.21 mAU/min

  • Slope of Calibration Curve (S): 4.51 (mAU/min)/µM

  • LOD: 3.3 * (0.21 / 4.51) = 0.15 µM

  • LOQ: 10 * (0.21 / 4.51) = 0.47 µM (Experimentally confirmed to meet accuracy and precision criteria)

Comparison with Alternative Analytical Platforms

While our validated enzymatic assay offers significant advantages, it is crucial to understand its performance in the context of other established methods for acyl-CoA quantification. The primary alternatives are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11][12].

  • HPLC-UV: This method separates acyl-CoAs on a chromatography column, and the adenine moiety of the CoA molecule is detected by its UV absorbance around 260 nm. It is robust but may lack the sensitivity and specificity to distinguish between different acyl-CoAs if they co-elute[10].

  • LC-MS/MS: This is the gold standard for acyl-CoA analysis, offering unparalleled sensitivity and specificity[13][14][15]. It separates compounds via LC and detects them based on their unique mass-to-charge ratio and fragmentation patterns, allowing for the simultaneous quantification of dozens of acyl-CoA species in a single run[16].

FeatureDeveloped Enzymatic Assay HPLC-UV LC-MS/MS
Principle Enzyme-coupled reaction, spectrophotometric detectionChromatographic separation, UV detection (260 nm)Chromatographic separation, mass-based detection
Specificity High (determined by enzyme)Moderate (dependent on chromatographic resolution)Very High (based on mass and fragmentation)
Sensitivity (LOQ) ~0.5 µM~1-5 µM~0.01-0.1 µM (femtomole range)[17]
Throughput High (96/384-well plate format)Low to Medium (serial injections, ~20-30 min/sample)Medium (serial injections, ~10-20 min/sample)
Equipment Cost Low (spectrophotometer/plate reader)Medium (HPLC system)High (LC-MS/MS system)
Reagent/Running Cost Low to MediumLow (solvents, columns)High (solvents, columns, standards, maintenance)
Multiplexing No (single analyte per assay)Limited (can quantify multiple resolved peaks)High (can quantify dozens of analytes simultaneously)
Ease of Use Simple, amenable to automationRequires expertise in chromatographyRequires significant expertise in mass spectrometry
Best Use Case High-throughput screening, routine QC, targeted analysisTargeted quantification when high sensitivity is not neededComprehensive metabolic profiling, discovery, low-abundance analytes

Field-Proven Insights and Best Practices

  • Analyte Stability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures[13][18]. Samples should be processed rapidly on ice, and extracts should be stored at -80°C.

  • Sample Preparation: Efficient extraction is critical for accurate quantification. A common method involves quenching metabolism with a cold organic solvent mixture (e.g., acetonitrile/methanol/water) followed by protein precipitation[11].

  • Matrix Effects: When analyzing crude biological extracts, endogenous enzymes or small molecules can interfere with the assay. It is crucial to run appropriate controls, including a sample matrix spiked with a known amount of the analyte, to assess potential inhibition or enhancement of the signal.

  • Enzyme Purity: The specificity of the assay relies entirely on the purity of the specific hydrolase. Contaminating activities that can cleave other acyl-CoAs will compromise the assay's specificity. Each new batch of enzyme should be rigorously tested[19][20].

Conclusion

The developed enzymatic assay for this compound, when rigorously validated according to ICH guidelines, provides a reliable, specific, and high-throughput method for its quantification. Its primary advantages lie in its simplicity, low cost, and suitability for screening large numbers of samples.

While it does not possess the multiplexing capability or the exquisite sensitivity of LC-MS/MS, it serves as an invaluable tool for applications where the rapid and targeted measurement of this specific intermediate is the primary goal. For researchers conducting metabolic engineering, enzyme characterization, or initial compound screening, this enzymatic assay represents a powerful and efficient analytical solution. For comprehensive metabolomic studies or when analyzing samples with extremely low analyte concentrations, LC-MS/MS remains the superior choice. The selection of the appropriate analytical platform should always be guided by the specific research question and the required performance characteristics.

References

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). MDPI. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. (2011). PubMed. [Link]

  • (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. Wikipedia. [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2017). PubMed Central. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). PubMed Central. [Link]

  • Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria. (1970). Biochemical Journal. [Link]

  • Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Acetyl-CoA Pathway for Biosynthesis of Organics. (2025). ResearchGate. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). PubMed. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

  • ANALYSIS OF FATTY ACYL CoA. Cyberlipid. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Cross-disciplinary Insights into Enzyme-Based Diagnostics: Linked Chemistry, Microbiology, and Laboratory Medicine. (2025). Scholars Middle East Publishers. [Link]

  • Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. (2007). PubMed. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2018). MDPI. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). ResearchGate. [Link]

  • Enzyme Assay Design for High-Throughput Screening. (2010). ResearchGate. [Link]

  • Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation. (2023). PubMed Central. [Link]

  • Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. (2021). PubMed. [Link]

  • Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate. (1994). PubMed. [Link]

  • Leveraging microbial biosynthetic pathways for the generation of 'drop-in' biofuels. (2017). PubMed Central. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

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A Structural Dissection of the (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Active Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural comparison of the active site of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, a key enzyme in the camphor degradation pathway of Pseudomonas putida.[1] Due to the absence of an experimentally determined structure for this specific enzyme, this guide leverages high-resolution crystal structures of homologous acetyl-CoA synthetases (ACS) to infer the architecture of its catalytic core. By comparing these active sites, we aim to elucidate conserved structural motifs and identify key residues that may accommodate the unique trimethyl-oxocyclopentenyl substrate, offering insights for inhibitor design and enzyme engineering.

Introduction: The Significance of a Unique Acyl-CoA Synthetase

This compound synthase (EC 6.2.1.38) plays a crucial role in the microbial degradation of camphor, a naturally abundant monoterpene.[2][3] This enzyme catalyzes the ATP-dependent ligation of coenzyme A (CoA) to (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetate, channeling this intermediate into the central metabolism.[4] Understanding the three-dimensional organization of its active site is paramount for several reasons:

  • Drug Development: As microorganisms evolve to degrade environmental compounds, their unique enzymes present potential targets for novel antimicrobial agents.

  • Biocatalysis and Enzyme Engineering: The ability of this enzyme to recognize a bulky, cyclic substrate makes it an interesting candidate for engineering novel biocatalysts for the synthesis of specialty chemicals.

  • Fundamental Enzymology: Comparing its active site to those of well-characterized ACS enzymes that process simpler substrates can reveal the structural basis for substrate specificity in this enzyme family.

This guide will focus on a comparative analysis with well-characterized acetyl-CoA synthetases from various organisms, providing a framework for understanding the structure-function relationships governing this unique enzyme.

The Archetypal Acetyl-CoA Synthetase Active Site: A Two-Step Catalytic Marvel

Acetyl-CoA synthetases belong to the adenylate-forming enzyme superfamily, which employs a two-step catalytic mechanism.[5]

  • Adenylation: The carboxylate substrate attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate.

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the final acyl-CoA product and releasing AMP.

The active site of these enzymes is typically located at the interface of a large N-terminal domain and a smaller, mobile C-terminal domain.[5] A significant conformational change, often a large-scale domain rotation, is required to bring the necessary catalytic residues into proximity for each step of the reaction.

Structural Homologs for Comparison

In the absence of a solved structure for this compound synthase, we have selected the following high-resolution crystal structures of homologous acetyl-CoA synthetases from the Protein Data Bank (PDB) for our comparative analysis. These structures have been chosen based on their resolution and the presence of bound ligands, which provide a clear view of the active site.

PDB IDEnzyme SourceResolution (Å)Ligands PresentReference
1PG3 Salmonella enterica2.30Adenosine-5'-propylphosphate, CoA[6]
2P2F Salmonella enterica2.58Acetate, AMP, CoA[7]
5K85 Cryptococcus neoformans2.30Adenosine-5'-propylphosphate, CoA[8]
8SF3 Leishmania infantum1.70AMP, Acetate, CoA[9]

Comparative Active Site Architecture

A detailed comparison of the active sites of the selected homologous structures reveals a highly conserved architecture for the binding of ATP and CoA, with notable variations in the pocket that accommodates the acyl substrate.

The ATP-Binding Pocket: A Conserved Motif

The binding site for ATP is characterized by a conserved P-loop motif (Gly-X-X-X-X-Gly-Lys) that interacts with the phosphate groups of the nucleotide. Key residues involved in coordinating the adenine and ribose moieties are also highly conserved across the homologs.

The Coenzyme A Binding Tunnel: A Path to Catalysis

Coenzyme A binds in a deep channel that extends from the active site to the surface of the enzyme. The pantetheine arm of CoA is positioned to allow its terminal thiol group to attack the acyl-adenylate intermediate. Several conserved arginine residues play a crucial role in coordinating the phosphate groups of CoA.[10]

The Acyl-Binding Pocket: The Seat of Specificity

The most significant variation among the compared structures lies in the pocket that binds the acetate molecule. In the homologous structures, this pocket is relatively small and lined with residues that can form hydrogen bonds with the carboxylate group.

For this compound synthase, this pocket must be substantially larger and possess a different chemical character to accommodate its bulky and more hydrophobic substrate. We hypothesize that this pocket will be lined with a higher proportion of hydrophobic residues and may have a wider entrance.

Experimental Protocols for Structural Comparison

The following protocols outline the computational workflow for comparing the active sites of acetyl-CoA synthetases.

Protocol 1: Homology Modeling of this compound Synthase

Objective: To generate a predictive 3D model of the target enzyme.

Methodology:

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequence of this compound synthase to identify the best structural templates.

  • Sequence Alignment: Generate a sequence alignment between the target and template sequences using a tool like Clustal Omega.

  • Model Building: Use a homology modeling server such as SWISS-MODEL or a standalone program like Modeller to build the 3D model.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK and Verify3D.

Protocol 2: Active Site Comparison and Visualization

Objective: To superimpose the structures of homologous enzymes and visually inspect their active sites.

Methodology:

  • Structure Retrieval: Download the PDB files for the selected homologous structures (e.g., 1PG3, 2P2F, 5K85, 8SF3) and the homology model of the target enzyme.

  • Structural Superposition: Use a molecular visualization tool like PyMOL or UCSF Chimera to superimpose the structures based on their Cα atoms.

  • Active Site Identification: Identify the active site residues based on the positions of bound ligands in the crystal structures and through literature review.

  • Visualization and Analysis: Generate molecular graphics to visualize the superposition of the active sites, highlighting conserved residues and differences in the acyl-binding pocket.

Visualizing the Catalytic Pathway and Structural Relationships

The following diagrams illustrate the key steps in the acetyl-CoA synthetase reaction and the workflow for structural comparison.

Catalytic_Mechanism cluster_adenylation Step 1: Adenylation cluster_thioesterification Step 2: Thioesterification Acetate Acetate Acyl_AMP Acyl-AMP Intermediate Acetate->Acyl_AMP ATP ATP ATP->Acyl_AMP PPi Pyrophosphate Acyl_AMP->PPi CoA Coenzyme A Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA AMP AMP Acetyl_CoA->AMP Acyl_AMP2->Acetyl_CoA

Caption: The two-step catalytic mechanism of acetyl-CoA synthetase.

Structural_Comparison_Workflow Target_Seq Target Enzyme Sequence PDB_Search BLAST Search (PDB) Target_Seq->PDB_Search Homology_Model Generate Homology Model Target_Seq->Homology_Model Homologs Identify Homologous Structures (e.g., 1PG3, 2P2F, 5K85) PDB_Search->Homologs Superposition Structural Superposition (PyMOL/Chimera) Homologs->Superposition Homology_Model->Superposition Active_Site_Analysis Active Site Comparison - Residue Conservation - Pocket Geometry Superposition->Active_Site_Analysis Insights Generate Structural Insights - Substrate Specificity - Inhibitor Design Active_Site_Analysis->Insights

Caption: Workflow for the structural comparison of the enzyme active site.

Quantitative Analysis of Active Site Properties

While a definitive quantitative comparison is challenging without a crystal structure of the target enzyme, analysis of the homology model can provide valuable estimates.

PropertyAcetyl-CoA Synthetase (Homologs Average)This compound Synthase (Predicted)
Acyl Pocket Volume (ų) ~150-250> 400
Key Acyl-Binding Residues Polar/Charged (e.g., Arg, Ser)Predominantly Hydrophobic (e.g., Leu, Ile, Val)
Distance from Catalytic Lysine to Acyl Carbonyl (Å) ~4-5~4-5 (conserved for catalysis)

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the likely active site architecture of this compound synthase based on high-resolution structures of its homologs. The analysis suggests a conserved catalytic machinery for the adenylation and CoA-ligation steps, with significant adaptation in the acyl-binding pocket to accommodate a larger, cyclic substrate.

Future experimental work should focus on:

  • Crystallization and Structure Determination: Obtaining a high-resolution crystal structure of this compound synthase, ideally in complex with its substrate and/or CoA, is essential to validate and refine the predictions made in this guide.

  • Site-Directed Mutagenesis: Mutating the predicted hydrophobic residues in the acyl-binding pocket and assessing the impact on substrate specificity and catalytic efficiency will provide direct evidence for their roles.

  • Inhibitor Screening and Design: The homology model can be used for in silico screening of compound libraries to identify potential inhibitors that specifically target the unique features of the acyl-binding pocket.

By combining computational and experimental approaches, a comprehensive understanding of this unique enzyme can be achieved, paving the way for its application in biotechnology and as a potential therapeutic target.

References

  • Gulick, A.M., Starai, V.J., Horswill, A.R., Homick, K.M., & Escalante-Semerena, J.C. (2003). The 1.75 A Crystal Structure of Acetyl-CoA Synthetase Bound to Adenosine-5'-propylphosphate and Coenzyme A. Biochemistry, 42(10), 2866–2873. [Link]

  • RCSB PDB. (2016). 5K85: Crystal Structure of Acetyl-CoA Synthetase in Complex with Adenosine-5'-propylphosphate and Coenzyme A from Cryptococcus neoformans H99. [Link]

  • RCSB PDB. (2023). 8SF3: Crystal Structure of Acetyl-coenzyme A synthetase from Leishmania infantum (AMP, Acetate and CoA bound). [Link]

  • Reger, A.S., et al. (2007). The 2.1 Å Crystal Structure of Acetyl-CoA Synthetase Bound to Acetate and AMP. Protein Science, 16(10), 2088-2097. [Link]

  • Atlas of Science. (2019). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere. [Link]

  • ResearchGate. (n.d.). Dedicated pathway for the degradation of (+)- and (-)-camphor (1) by Pseudomonas putida ATCC 17453. [Link]

  • InterPro. (n.d.). Acetate-CoA ligase (IPR011904). [Link]

  • Chirala, S. S., et al. (2023). The Roles of Coenzyme A Binding Pocket Residues in Short and Medium Chain Acyl-CoA Synthetases. International Journal of Molecular Sciences, 24(15), 12159. [Link]

  • Wikipedia. (2023). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. [Link]

  • Alchetron. (2024). (2,2,3 trimethyl 5 oxocyclopent 3 enyl)acetyl CoA synthase. [Link]

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A Researcher's Guide to Functional Complementation: Evaluating (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Mutants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing functional complementation studies to characterize mutants of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. We will delve into the strategic rationale behind experimental design, present detailed protocols for both in vivo and in vitro characterization, and compare the strengths and limitations of these complementary approaches.

Introduction: Understanding the Target Enzyme

This compound synthase (EC 6.2.1.38) is a specialized enzyme identified in Pseudomonas putida.[1][2] It plays a role in the catabolism of camphor, catalyzing the ATP-dependent ligation of coenzyme A (CoA) to [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate.[1] Like other acetyl-CoA synthetases (ACS), this enzyme is a member of a large superfamily that activates carboxylic acids by forming a thioester bond with CoA, a critical step for integrating various molecules into central metabolism.[3][4]

Studying mutants of this enzyme allows researchers to probe its structure-function relationship, potentially altering its substrate specificity or enhancing its catalytic efficiency.[3] Such enzyme engineering efforts are fundamental for developing novel biocatalysts for metabolic engineering and synthetic biology applications.[3]

The Core Principle: Functional Complementation as an In Vivo Tool

Functional complementation is a powerful in vivo technique used to determine if a gene of interest can restore a lost function in a mutant organism.[5][6] The premise is simple: an organism is engineered to lack a specific, essential enzyme (creating an auxotroph), rendering it unable to grow on a selective medium. A plasmid carrying a functional version of that enzyme (or a mutant variant) is then introduced. If the expressed enzyme is active, it "rescues" the organism's growth, providing a clear and observable phenotype.

The primary advantage of this approach is its physiological relevance. It assesses enzyme function within the complex milieu of a living cell, accounting for factors like protein folding, stability, and substrate availability that are absent in simplified in vitro systems.[5]

Strategic Design of Synthase Mutants

The foundation of a comparative study is a well-designed set of mutants. Site-directed mutagenesis is the method of choice for creating precise amino acid substitutions.[3] By modeling the enzyme's structure against known homologous ACS enzymes, key residues within the carboxylate binding pocket or active site can be identified for targeted mutagenesis.[3][4]

For a robust comparison, we propose a standard set of constructs:

  • Wild-Type (WT): The native this compound synthase, serving as the positive control and baseline for activity.

  • Negative Control (e.g., K549A): A catalytically dead mutant. A crucial lysine residue in the active site is essential for the catalytic mechanism of many ACS enzymes.[7][8] Mutating this residue to alanine should abolish activity without grossly affecting protein folding.

  • Mutant 1 (Substrate Specificity Variant): A mutation in the predicted substrate-binding pocket, designed to alter the enzyme's affinity for the native substrate or potentially broaden its acceptance of other carboxylates.

  • Mutant 2 (Catalytic Enhancement Variant): A mutation targeting a residue hypothesized to be involved in the conformational changes required for catalysis, with the aim of improving turnover rate.

Experimental Guide: A Comparative Functional Complementation Workflow

This section outlines a step-by-step process for comparing the in vivo activity of the designed synthase mutants. The workflow leverages an E. coli strain deficient in its native acetyl-CoA synthetase, rendering it unable to utilize acetate as a carbon source.

FunctionalComplementationWorkflow cluster_prep Plasmid Preparation cluster_assay Complementation Assay cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis (WT, Neg Ctrl, Mut1, Mut2) cloning Clone into pET Expression Vector mutagenesis->cloning Verify sequence transformation Transform E. coli acs⁻ Strain cloning->transformation culture Culture in Minimal Media + Specific Substrate transformation->culture growth_assay Monitor Growth (OD600) culture->growth_assay Time course plot Plot Growth Curves growth_assay->plot compare Compare Growth Rates plot->compare

Caption: Workflow for the functional complementation assay.

Protocol 1: In Vivo Complementation Assay

1. Host and Vector Selection:

  • Host Strain: E. coli RL806 (acs⁻, acetate non-utilizing). This strain lacks a functional acetyl-CoA synthetase and cannot grow on minimal media with acetate as the sole carbon source.

  • Vector: A pET-series plasmid (e.g., pET28a) is suitable. It contains a T7 promoter for strong, inducible protein expression and an antibiotic resistance marker for selection.[9] Using an inducible system is crucial to prevent potential toxicity from high-level enzyme expression during initial culture growth.

  • Substrate: [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate. This must be synthesized or sourced and provided in the growth medium as the specific substrate for the enzyme.

2. Plasmid Construction and Verification:

  • Synthesize the coding sequence for the wild-type this compound synthase, codon-optimized for E. coli.

  • Use a site-directed mutagenesis kit to generate the Negative Control, Mutant 1, and Mutant 2 variants from the WT template.[4]

  • Clone all four gene variants (WT, Neg Ctrl, Mut1, Mut2) and an empty vector control into the pET28a plasmid.

  • Verify the sequence of all constructs via Sanger sequencing to ensure no unintended mutations were introduced.

3. Transformation:

  • Transform the competent E. coli RL806 (acs⁻) cells with each of the five plasmids (WT, Neg Ctrl, Mut1, Mut2, and empty pET28a).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET28a) and incubate overnight at 37°C.

4. Complementation Growth Assay:

  • Inoculate single colonies from each transformation into 5 mL of LB medium with antibiotic and grow overnight at 37°C.

  • The next day, wash the cells by pelleting them (e.g., 5000 x g for 5 min) and resuspending in M9 minimal medium salts to remove residual nutrients. Repeat twice.

  • Prepare M9 minimal medium supplemented with 0.2% [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate as the sole carbon source, antibiotic, and 0.1 mM IPTG to induce protein expression.

  • In a 96-well microplate, inoculate 200 µL of the prepared M9 medium with the washed cells to a starting optical density at 600 nm (OD600) of 0.05. Include multiple replicates for each construct.

  • Incubate the plate in a microplate reader with shaking at 37°C, measuring the OD600 every hour for 24-48 hours.

Interpreting the In Vivo Results

The growth curves will provide a clear comparison of the mutants' in vivo performance. The data can be summarized to compare the maximum growth rate or final cell density achieved.

Table 1: Hypothetical Growth Data from Complementation Assay

Construct ExpressedGene VariantMaximum Growth Rate (ΔOD600/hr)Final OD600 (24h)Interpretation
pET28a-WTWild-Type0.1500.85Successful complementation; functional enzyme.
pET28a-K549ANegative Control0.0050.06No complementation; enzyme is inactive.
pET28a-Mutant1Substrate Specificity0.0800.45Partial complementation; reduced activity.
pET28a-Mutant2Catalytic Enhancement0.2101.10Enhanced complementation; improved activity.
pET28a-EmptyEmpty Vector0.0040.05No complementation; confirms host auxotrophy.

These results would suggest that Mutant 2 is indeed a more efficient enzyme in vivo, while Mutant 1 has compromised function, possibly due to reduced affinity for the substrate. The negative controls validate that the observed growth is directly attributable to the expressed synthase's activity.

Alternative Validation: In Vitro Enzymatic Assays

While functional complementation is powerful, it provides a qualitative or semi-quantitative measure of activity. To obtain precise kinetic parameters (Kₘ, kcat), in vitro assays with purified enzyme are essential.[5] A continuous coupled enzymatic assay is a reliable method for measuring ACS activity.[10]

InVitroAssayWorkflow cluster_prep Protein Preparation cluster_assay Coupled Enzyme Assay expression Overexpress His-tagged Proteins in E. coli BL21(DE3) lysis Cell Lysis expression->lysis purification IMAC Purification (Nickel Column) lysis->purification reaction Setup Reaction Mix: Synthase, Substrates, Coupling Enzymes purification->reaction measurement Measure NADH Production (Absorbance at 340 nm) reaction->measurement kinetics Determine Kinetic Parameters (Kₘ, kcat) measurement->kinetics

Caption: Workflow for in vitro kinetic analysis of synthase mutants.

Protocol 2: Coupled Spectrophotometric Assay for ACS Activity

This assay measures the production of acetyl-CoA by coupling it to two other enzymatic reactions that result in the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[10]

1. Protein Expression and Purification:

  • Transform E. coli BL21(DE3) with the pET28a constructs (WT and mutants).

  • Grow cultures to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.

  • Harvest the cells, lyse them (e.g., by sonication), and purify the His-tagged synthase proteins using immobilized metal affinity chromatography (IMAC).[11]

  • Determine the concentration of the purified proteins using a Bradford or BCA assay.

2. Kinetic Assay:

  • The reaction mixture (1 mL total volume) should contain: 100 mM Tris-HCl buffer (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 5 mM L-malate, 1 mM NAD⁺, 10 units of citrate synthase, and 10 units of malate dehydrogenase.[10]

  • Add a known amount of purified synthase enzyme (e.g., 5-10 µg).

  • Initiate the reaction by adding the substrate, [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]acetate, at varying concentrations (e.g., 0.1 mM to 10 mM).

  • Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer. The rate of NADH formation is directly proportional to the synthase activity.

  • Calculate the initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Table 2: Hypothetical Kinetic Data from In Vitro Assay

Enzyme VariantKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Interpretation
Wild-Type1.25.54,583Baseline catalytic efficiency.
Negative ControlN/DN/DN/DNo detectable activity.
Mutant 14.54.81,067Higher Kₘ confirms reduced substrate affinity.
Mutant 21.19.88,909Higher kcat confirms improved catalytic turnover.

N/D: Not Detectable

The in vitro data provide quantitative validation of the in vivo observations, confirming that Mutant 1's poor performance is due to decreased substrate affinity and Mutant 2's enhancement is due to a faster catalytic rate.

Comparison of Methodologies: Choosing the Right Approach

Both functional complementation and in vitro assays are valuable tools that provide different, yet complementary, insights into enzyme function.

Table 3: Comparison of In Vivo vs. In Vitro Approaches

FeatureFunctional Complementation (In Vivo)Purified Enzyme Assays (In Vitro)
Environment Physiologically relevant cellular contextArtificial, controlled buffer system
Data Output Semi-quantitative (growth rate)Quantitative (Kₘ, kcat, kcat/Kₘ)
Throughput High (e.g., 96-well plate format)Lower; requires protein purification for each mutant
Primary Use Screening large mutant libraries; confirming activityDetailed kinetic characterization of specific mutants
Limitations Indirect measure; can be affected by cell health, protein expression levels, or substrate transport.[5]May not reflect performance in a cellular environment; requires soluble, stable protein.

Conclusion

A robust investigation of enzyme mutants requires a multi-faceted approach. Functional complementation serves as an excellent primary screen to rapidly assess the in vivo viability and relative performance of a panel of mutants. It provides a holistic view of an enzyme's ability to function within a living system. Subsequently, detailed in vitro kinetic analysis of the most promising candidates is crucial for elucidating the specific biochemical changes responsible for the observed phenotypes. By combining these methodologies, researchers can confidently establish structure-function relationships and rationally engineer enzymes for desired applications.

References

  • Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology. [Link]

  • Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. PubMed. [Link]

  • Bacterial Expression. Creative Biostructure. [Link]

  • Acetyl CoA Synthase Assay Protocol. University of Wisconsin-Madison. [Link]

  • How to achieve high-level expression of microbial enzymes: Strategies and perspectives. Bioengineered. [Link]

  • Acetyl-coenzyme A Synthetase (Acs) Assay. ResearchGate. [Link]

  • A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma. PMC - NIH. [Link]

  • Bacterial Expression Systems. Addgene. [Link]

  • Bacterial Expression. Profacgen. [Link]

  • Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex. PMC - PubMed Central. [Link]

  • Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways. PMC - NIH. [Link]

  • Acetyl-CoA synthetase. Wikipedia. [Link]

  • ENZYME entry: EC 6.2.1.38. Expasy. [Link]

  • Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. As a specialized and reactive biochemical intermediate, specific safety data sheets (SDS) are often not available.[1][2][3] Therefore, this guide is synthesized from first principles of chemical reactivity, analysis of analogous structures, and authoritative laboratory safety regulations to ensure the protection of personnel and the environment.

The core principle of this procedure is the chemical deactivation of the reactive thioester bond prior to collection as hazardous waste. This approach mitigates risks by converting the energetic and potentially hazardous parent molecule into less reactive components.

Part 1: Hazard Assessment & Characterization

A thorough understanding of the molecule's structure is paramount for predicting its hazards. This compound is a complex molecule best understood by dissecting its primary functional groups.

Molecular ComponentInferred Properties & HazardsRationale & Authoritative Source
Thioester Linkage High Reactivity: The C-S thioester bond is a high-energy bond, making the molecule susceptible to nucleophilic attack and hydrolysis.[4][5] This reactivity is central to its biochemical function but also a primary consideration for disposal.Acyl-CoA esters are key metabolic intermediates designed for acyl group transfer. Their high-energy nature facilitates these reactions but also classifies them as reactive for waste management purposes.[6][7]
Cyclopentenone Moiety Irritant, Flammable: The substituted cyclopentenone ring is structurally related to cyclopentanone. Cyclopentanone is classified as a flammable liquid and is known to cause serious skin and eye irritation.[8][9][10][11] It is prudent to assume similar irritant and flammability risks.Safety data for cyclopentanone, a structural analog, consistently lists it as a flammable liquid (H226), skin irritant (H315), and eye irritant (H319).[8][12]
Coenzyme A (CoA) Low-Level Thiol Hazard: While the sulfur atom is part of a thioester, degradation via hydrolysis will release free Coenzyme A, which contains a sulfhydryl (-SH) group. Thiols (mercaptans) are known for their strong, unpleasant odors and require handling in ventilated areas.[13]Free thiols are notoriously malodorous and can cause concern even at very low concentrations. Proper engineering controls are essential to contain these odors.[13]
Overall Compound Uncharacterized Toxicity: The complete toxicological profile of this specific molecule is not thoroughly investigated.[1][14] As a standard prudent practice in the laboratory, chemicals with unknown toxicity should be handled as if they are hazardous.[15]General laboratory safety principles mandate that substances with unknown properties be handled with a high degree of caution to minimize exposure.[15][16]

Part 2: Personnel Protection & Engineering Controls

Given the hazard assessment, the following personal protective equipment (PPE) and engineering controls are mandatory when handling or preparing this compound for disposal.

  • Engineering Controls : All handling, including the entire deactivation and disposal procedure, must be performed inside a certified chemical fume hood to prevent the inhalation of any potential aerosols or volatile degradation products.[15]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or holes before use and change them immediately if contamination occurs.

  • Body Protection : A flame-resistant lab coat must be worn and fully fastened.

Part 3: The Core Disposal Protocol: Chemical Deactivation via Hydrolysis

This protocol's objective is to chemically deactivate this compound by hydrolyzing the high-energy thioester bond. This process breaks the molecule down into Coenzyme A and the corresponding, less reactive carboxylate salt.[17]

Workflow for Deactivation and Disposal

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_collection Final Collection A Step 1: Hazard Assessment (Review this guide) B Step 2: Don PPE & Prepare Fume Hood A->B C Step 3: Dilute Waste (If concentrated) B->C D Step 4: Basify Solution (Add 1M NaOH to pH > 12) C->D E Step 5: Incubate (Stir for 2+ hours) D->E F Step 6: Neutralize (Add 1M HCl to pH 6-8) E->F G Step 7: Transfer to Waste Container F->G H Step 8: Label Container Accurately G->H I Step 9: Store in SAA H->I J Step 10: Arrange EHS Pickup I->J

Caption: Logical workflow for the safe disposal of the target compound.

Experimental Methodology
  • Preparation and Safety :

    • Perform all subsequent steps within a chemical fume hood.[15]

    • Ensure all required PPE is worn correctly.

    • Have spill control materials (e.g., absorbent pads) readily available.

  • Dilution :

    • If you have a concentrated stock solution of this compound, dilute it with water to a concentration of approximately 10-20 mM. This ensures the subsequent hydrolysis reaction is controlled and not overly exothermic.

  • Deactivation via Base-Catalyzed Hydrolysis :

    • Place the beaker or flask containing the diluted waste solution on a magnetic stir plate and begin stirring.

    • While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise. The objective is to raise the pH of the solution to >12. This strongly basic condition facilitates the rapid and complete hydrolysis of the thioester bond.[17]

    • Monitor the pH of the solution periodically using pH strips or a calibrated pH meter.

    • Once a stable pH of >12 is achieved, cover the container and allow the solution to stir at room temperature for a minimum of two hours. This incubation period ensures the hydrolysis reaction proceeds to completion.[17]

Chemical Deactivation Pathway

G compound [(R-C(=O)-S-CoA)] This compound products [R-COO⁻ + HS-CoA] Carboxylate Salt + Coenzyme A compound->products  1. Add 1M NaOH (pH > 12)  2. Stir for 2 hours (Hydrolysis)

Caption: Simplified reaction pathway for thioester bond hydrolysis.

  • Neutralization :

    • After the two-hour incubation, the solution now contains the sodium salt of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid and free Coenzyme A.

    • Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuously stirring.

    • Monitor the pH, continuing to add HCl until the solution reaches a neutral pH range of 6-8. Caution : Add the acid slowly to control any potential heat generation.

    • The deactivated and neutralized solution is now ready for collection.

Part 4: Final Waste Collection & Logistical Management

The final step is to manage the deactivated solution in accordance with institutional and national regulations, such as those set by the EPA's Resource Conservation and Recovery Act (RCRA).[18]

  • Waste Categorization : The resulting neutralized aqueous solution should be categorized as non-halogenated aqueous hazardous waste .

  • Container Selection and Labeling :

    • Carefully transfer the solution into a designated hazardous waste container that is compatible with aqueous solutions (e.g., a high-density polyethylene container).[19][20]

    • The container must be securely sealed and clearly labeled. The label must include the words "Hazardous Waste," the full chemical names of the constituents, and the approximate concentrations.[21]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[20][21]

    • The SAA must be under the control of laboratory personnel and located at or near the point of generation.[21]

    • Ensure the container is stored with other compatible (e.g., aqueous, non-reactive) wastes and in secondary containment to prevent spills.[18]

  • Final Disposal :

    • Follow your institution's specific procedures for arranging a hazardous waste pickup with the Environmental Health & Safety (EHS) department. Do not dispose of this waste down the drain.[22][23]

Part 5: Spill & Emergency Procedures

  • Small Spills : If a small amount of the original material or the deactivated solution spills, absorb it with a chemical absorbent pad or vermiculite. Wearing full PPE, carefully collect the contaminated absorbent material, place it in a sealed bag or container, and label it as solid hazardous waste for disposal.[13]

  • Large Spills : In the event of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of Laboratory Chemical Intermediates.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • PubChem. (n.d.). [(1r)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetyl-coa.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Acetyl coenzyme A sodium salt.
  • MilliporeSigma. (2019). Cyclopentanone - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • New Jersey Department of Health. (2000). Hazard Summary: Cyclopentanone.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Sigma-Aldrich. (2009). Cyclopentanone - Safety Data Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: Cyclopentanone.
  • Bio-Connect. (2015). Acetyl Coenzyme A (sodium salt)
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopentanone.
  • PubChem. (n.d.). acetyl CoA.
  • Cayman Chemical. (2020). Acetyl-CoA Carboxylase 1 Monoclonal Antibody - Safety Data Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: Coenzyme A hydrate.
  • Biosynth. (2023). Safety Data Sheet: Acetyl coenzyme A lithium.
  • Ellis, J. M., et al. (2012). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology and Metabolism, 23(10), 489-496.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Methylenecyclopropyl Acetyl-CoA: A Procedural Guide.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • Wikipedia. (n.d.). Fatty acyl-CoA esters.
  • Wikipedia. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase.
  • ResearchGate. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
  • Medical Laboratory Tuition. (2024). Safe Laboratory Practices | Essential Guidelines for Lab Safety. YouTube.
  • Li, L. O., et al. (2014). Acyl-CoA Metabolism and Partitioning. Biochimica et Biophysica Acta, 1841(7), 953–968.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). US11325916, Example 39.
  • ChemicalBook. (n.d.). (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase.
  • PubChem. (n.d.). 3-(3-Oxo-cyclopent-1-enyl)-propionic acid methyl ester.
  • PubChem. (n.d.). 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-ol.
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Comprehensive Safety and Handling Guide for (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA. As this is a novel or uncharacterized substance, this guide is built upon a conservative risk assessment, treating the compound as potentially hazardous until proven otherwise. The principles outlined here are derived from established safety standards for structurally related and reactive chemical classes.

Hazard Analysis: A Structurally-Informed Risk Assessment

A Safety Data Sheet (SDS) for this specific molecule is not available. Therefore, a risk assessment must be inferred from its constituent chemical motifs. Cutting-edge research often involves the use of novel chemicals, and in these cases, it is prudent to assume a derivative is at least as hazardous as its parent compounds.

  • α,β-Unsaturated Ketone Core: The cyclopentenone ring is an α,β-unsaturated ketone. This class of compounds are known Michael acceptors, making them reactive towards biological nucleophiles like proteins and DNA. This reactivity is the primary source of potential toxicity, including skin/eye irritation, sensitization, and potential cytotoxicity. Studies on similar α,β-unsaturated ketones show they can be reactive, direct-acting irritants.

  • Acetyl-CoA Moiety: The Coenzyme A (CoA) portion is a large, water-soluble biomolecule. While CoA itself is a natural cellular component, the overall molecule's size suggests it is non-volatile, minimizing the risk of inhalation exposure for the compound in its solid state. However, if aerosolized, it could still pose a respiratory tract irritation hazard.

Based on this analysis, this compound must be handled as a substance with unknown toxicity , with the potential to be a skin and eye irritant, a skin sensitizer, and harmful if ingested or absorbed.

The Hierarchy of Controls: A Self-Validating Safety System

The most effective safety protocols prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone. This creates a robust, self-validating system.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to control exposure to hazardous fumes, vapors, or fine particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.

  • Accessible Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed in any area where the compound is handled.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written procedures are critical for ensuring consistent and safe handling.

  • Chemical Hygiene Plan (CHP): All work must be conducted under a written Chemical Hygiene Plan (CHP) specific to your laboratory, as required by OSHA's Laboratory Standard (29 CFR 1910.1450). This plan should detail specific procedures for handling particularly hazardous or unknown substances.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination. This area should be clearly labeled.

  • Restricted Access: Only trained and authorized personnel should be allowed in the areas where this compound is stored and handled.

  • Training: All personnel must receive documented training on the potential hazards, safe handling procedures, emergency protocols, and waste disposal for this compound before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical hazard. The following PPE is mandatory when handling this compound.

Body Part Required PPE Recommended Additional PPE Rationale
Eyes & Face Chemical safety goggles with side shieldsFace shieldGoggles are the minimum requirement and protect against splashes. A face shield worn over goggles provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.
Hands Nitrile gloves (double-gloving recommended)Neoprene or other chemically resistant glovesNitrile gloves provide good resistance to a range of chemicals. Double-gloving is a best practice that provides an extra layer of protection against contamination or glove failure. Gloves must be inspected before use and removed properly to avoid skin contact.
Body Laboratory coatChemical-resistant apronA lab coat protects skin and personal clothing from minor spills. For larger volumes or higher splash risk, a chemical-resistant apron worn over the lab coat is advised.
Feet Closed-toe shoesN/APrevents injuries from dropped objects or spills.
Respiratory Use in a chemical fume hood is the primary control.N/AThe compound's low volatility makes respiratory protection unnecessary when handled within a fume hood. A respirator may only be required if a risk assessment indicates potential for significant aerosol generation outside of a fume hood.

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and ensure procedural integrity.

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PREP1 Don Required PPE PREP2 Verify Fume Hood Operation PREP1->PREP2 PREP3 Prepare Designated Work Area PREP2->PREP3 H1 Retrieve Compound from Storage PREP3->H1 H2 Equilibrate to Room Temperature H1->H2 H3 Weigh Solid Compound in Hood H2->H3 H4 Prepare Solution H3->H4 C1 Decontaminate Work Surface H4->C1 C2 Segregate Waste C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation :

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Prepare the designated work area by covering the surface with absorbent, plastic-backed paper.

  • Handling :

    • Retrieve the compound from its storage location.

    • If stored cold, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully weigh the desired amount of the solid compound within the fume hood. Avoid creating dust.

    • Add solvent to the solid to prepare the stock solution, ensuring the container is capped during dissolution.

  • Post-Handling :

    • Upon completion of the task, decontaminate all surfaces with an appropriate solvent and/or cleaning agent.

    • Dispose of all contaminated materials in the designated waste containers as per the disposal plan.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill within a fume hood, contain the spill with an absorbent material (e.g., vermiculite or sand), then collect it into a sealed container for disposal. Do not let the product enter drains. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

Disposal Plan: Managing Reactive Waste

Proper segregation and disposal of chemical waste is critical for safety and environmental compliance. All reaction mixtures containing this compound must be carefully quenched before disposal.

Diagram: Waste Disposal Decision Tree

G START Waste Generated IS_SOLID Is the waste solid or liquid? START->IS_SOLID SOLID_WASTE Contaminated Solid Waste (Gloves, paper, tips, etc.) IS_SOLID->SOLID_WASTE Solid LIQUID_WASTE Liquid Waste (Reaction mixtures, solvents) IS_SOLID->LIQUID_WASTE Liquid SOLID_CONTAINER Dispose in designated 'Solid Hazardous Waste' container. SOLID_WASTE->SOLID_CONTAINER TAG Label waste container with all constituents and percentages. SOLID_CONTAINER->TAG IS_QUENCHED Has the reaction been fully quenched? LIQUID_WASTE->IS_QUENCHED QUENCH Quench reaction mixture per established lab protocol. IS_QUENCHED->QUENCH No LIQUID_CONTAINER Dispose in designated 'Liquid Hazardous Waste' container. IS_QUENCHED->LIQUID_CONTAINER Yes QUENCH->IS_QUENCHED LIQUID_CONTAINER->TAG PICKUP Store in Satellite Accumulation Area for EHS pickup. TAG->PICKUP

Caption: Decision tree for the proper segregation and disposal of waste.

Disposal Guidelines:

Waste Type Disposal Procedure Rationale
Unused Solid Compound Dispose of in its original container or a clearly labeled, sealed container in the solid chemical waste stream. Do not attempt to quench the dry material.Prevents accidental reactions and ensures proper handling by waste management professionals.
Contaminated Solid Waste Place all contaminated disposables (e.g., gloves, weigh boats, pipette tips, absorbent paper) in a designated, sealed container or bag labeled "Solid Hazardous Waste".Minimizes the spread of chemical contamination and ensures proper incineration.
Liquid Waste Collect all reaction mixtures and solvent washes into a designated, closed container labeled "Liquid Hazardous Waste". Ensure the container is compatible with the waste contents. The reaction must be fully quenched before it is added to the waste container.Prevents incompatible materials from mixing and creating a dangerous reaction within the waste container.

All waste containers must be properly labeled with a hazardous waste tag, listing all chemical constituents and their approximate percentages, before being moved to a satellite accumulation area for pickup by EHS.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]

  • Material Safety Data Sheet Cyclopentanone. Indenta Chemicals. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley - Environmental Health and Safety. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Safety D

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